molecular formula C10H9FN2OS B1448278 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-70-3

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Cat. No.: B1448278
CAS No.: 1421468-70-3
M. Wt: 224.26 g/mol
InChI Key: RXCOUEHVKZTUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C10H9FN2OS and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOUEHVKZTUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative delves into the strategic selection of precursors, detailed mechanistic insights, and step-by-step experimental protocols. By integrating the pharmacologically privileged benzothiazole and azetidine scaffolds, this target molecule serves as a valuable building block for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The title compound, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, represents a compelling fusion of two such "privileged" structures: the benzothiazole and the azetidine rings.

The benzothiazole moiety is a bicyclic heterocyclic system integral to a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have led to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The inclusion of a fluorine atom at the 6-position is a common strategy to enhance metabolic stability and modulate pharmacokinetic properties.

The azetidine ring, a four-membered nitrogen heterocycle, has emerged from a niche curiosity to a highly valued scaffold in drug discovery.[5][6] Once considered too strained and synthetically challenging, advancements in chemical synthesis have unlocked its potential.[7] The azetidine ring imparts a unique three-dimensional character to molecules, improving properties like aqueous solubility and metabolic stability while serving as a rigid linker to orient functional groups toward biological targets.[8] Specifically, the 3-hydroxyazetidine motif provides a key vector for further functionalization or hydrogen bonding interactions within a receptor active site.

This guide details a logical and reproducible synthetic approach to 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, focusing on the causal relationships behind procedural choices to ensure both scientific integrity and successful experimental outcomes.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond linking the azetidine nitrogen to the C2 position of the benzothiazole ring. This approach simplifies the synthesis into the preparation and subsequent coupling of two key intermediates.

G cluster_intermediates Key Intermediates cluster_precursors Starting Materials Target 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Disconnection C-N Bond Disconnection (Nucleophilic Aromatic Substitution) Target->Disconnection Intermediate1 Electrophile: 2-Chloro-6-fluorobenzothiazole Disconnection->Intermediate1 Intermediate2 Nucleophile: Azetidin-3-ol Disconnection->Intermediate2 Precursor1 2-Amino-6-fluorobenzothiazole Intermediate1->Precursor1 Sandmeyer-type Reaction Precursor2 Epichlorohydrin + Amine (Conceptual) Intermediate2->Precursor2 Cyclization G cluster_workflow Synthetic Workflow Start Weigh Reagents: - 2-Chloro-6-fluorobenzothiazole - Azetidin-3-ol HCl - Base (e.g., DIPEA) Dissolve Dissolve in Anhydrous Solvent (e.g., DMF, Acetonitrile) Start->Dissolve Heat Heat Reaction Mixture (e.g., 80-100 °C) Dissolve->Heat Monitor Monitor by TLC/LC-MS for Consumption of Starting Material Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent Monitor->Workup Complete Purify Purify Crude Product: - Column Chromatography - Recrystallization Workup->Purify Characterize Characterize Final Product: - NMR, MS, MP Purify->Characterize

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. As a molecule incorporating the biologically significant benzothiazole and azetidine scaffolds, understanding its fundamental characteristics is paramount for its potential application in medicinal chemistry and drug discovery.[1][2] This document outlines the compound's chemical identity and synthesizes available data on its key properties. Crucially, where experimental data is not publicly available, this guide presents detailed, field-proven experimental protocols for the determination of lipophilicity (LogP), aqueous solubility, and acid dissociation constant (pKa). These methodologies are explained with an emphasis on experimental design, causality, and the establishment of self-validating systems to ensure data integrity. The insights herein are intended to empower researchers to accurately characterize this compound and accelerate its evaluation in discovery pipelines.

Chemical Identity and Structural Profile

A thorough understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.

1.1 Molecular Structure and Identifiers

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a synthetic compound featuring a fluorinated benzothiazole ring system linked to an azetidin-3-ol moiety via the 2-position of the thiazole ring.[3][4] This unique combination of a planar, aromatic, electron-rich benzothiazole and a strained, saturated, polar azetidine ring suggests a complex interplay of properties relevant to drug action.

IdentifierValueSource
IUPAC Name 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-olAdvanced ChemBlocks[3]
Synonym(s) 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-azetidinolSigma-Aldrich
CAS Number 1421468-70-3Sigma-Aldrich
Molecular Formula C₁₀H₉FN₂OSAdvanced ChemBlocks, Sigma-Aldrich[3]
Molecular Weight 224.26 g/mol Advanced ChemBlocks, Sigma-Aldrich[3]
InChI Key RXCOUEHVKZTUJF-UHFFFAOYSA-NSigma-Aldrich

1.2 Significance and Potential Applications

The structural motifs within this molecule are of significant interest in medicinal chemistry. Benzothiazoles are a well-established class of privileged structures known for a wide range of biological activities. Azetidine rings, as small, strained heterocycles, are often used as bioisosteres for larger rings or as scaffolds to orient functional groups in three-dimensional space, potentially improving properties like solubility and metabolic stability.[1][2] Therefore, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol represents a valuable building block or lead compound for exploring new chemical space in drug discovery.[1]

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties for the target compound. It is important to note that while some data is available from commercial suppliers, key experimental values like LogP, solubility, and pKa are not widely published and must be determined empirically for definitive characterization.

PropertyValue / Predicted RangeComments and Significance
Physical Form SolidReported by a commercial supplier.
Purity ≥95%Commercially available at this purity level.[3][5]
Melting Point Not availableExperimental determination is required.
Boiling Point Not availableExperimental determination is required.
Calculated LogP Not publicly availableA calculated LogP for a structurally similar, more complex compound is 3.9.[6] Experimental determination is crucial as this parameter governs membrane permeability and promiscuity.
Aqueous Solubility Not availableThis is a critical parameter for drug absorption and formulation.[7][8] Given the aromatic and heterocyclic nature, solubility may be limited and highly pH-dependent.[8]
pKa (Acid/Base) Not availableThe molecule possesses both a potentially basic azetidine nitrogen and a weakly basic benzothiazole nitrogen. The azetidinol proton is weakly acidic. Determining the pKa is essential for predicting ionization state at physiological pH.[9][10][11]

Methodologies for Experimental Determination

To address the gaps in publicly available data, this section provides robust, step-by-step protocols for determining the most critical physicochemical parameters for a drug discovery compound: lipophilicity (LogP), aqueous solubility, and the acid dissociation constant (pKa).

3.1 Determination of Lipophilicity (LogP) by the Shake-Flask Method

Causality: The partition coefficient (LogP) between n-octanol and water is the gold standard for measuring a compound's lipophilicity.[12] This property is a primary determinant of how a drug will behave in the body, influencing its absorption, distribution, metabolism, and excretion (ADME). The shake-flask method, while manual, is considered the most reliable technique when executed correctly.[12][13]

Protocol Validation: This protocol is a self-validating system by design. It requires pre-saturation of the solvents to prevent volume changes upon mixing. The analysis of both phases allows for mass balance calculation, ensuring that the compound has not degraded or adsorbed to the glassware. The use of a suitable analytical method like HPLC provides the necessary sensitivity and specificity.[13] This aligns with principles outlined in OECD Guideline 107.[14]

Experimental Protocol:

  • Solvent Preparation: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4). In a large separatory funnel, mix the buffer with n-octanol (HPLC grade) in a 1:1 ratio. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely overnight.[12][13]

  • Compound Preparation: Prepare a stock solution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in the pre-saturated n-octanol at a concentration that is detectable by the chosen analytical method (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 2 mL of each).

  • Equilibration: Seal the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2 hours is adequate, but 24 hours is definitive).[15]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Workflow Diagram: Shake-Flask LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare & Pre-saturate n-Octanol and Buffer Stock Prepare Compound Stock in saturated n-Octanol Solvents->Stock Mix Mix Phases (Octanol + Buffer) Stock->Mix Equilibrate Shake to Equilibrate Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Sample Sample Both Phases Separate->Sample Quantify Quantify Concentration (e.g., HPLC-UV) Sample->Quantify Calculate Calculate LogP Quantify->Calculate Solubility_Workflow Start Add Excess Solid Compound to Vial AddBuffer Add Aqueous Buffer (e.g., PBS, pH 7.4) Start->AddBuffer Equilibrate Shake/Rotate for 24-72h at Constant Temp AddBuffer->Equilibrate Separate Filter or Centrifuge to Remove Solid Equilibrate->Separate Sample Sample & Dilute Supernatant Separate->Sample Quantify Quantify via HPLC/LC-MS Against Standard Curve Sample->Quantify Result Calculate Solubility (µg/mL or µM) Quantify->Result pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point) Prepare Prepare Sample Solution (with KCl, N₂ purge) Calibrate->Prepare Add Add Titrant (Acid or Base) Incrementally Prepare->Add Record Record Stable pH Reading Add->Record Record->Add Repeat Plot Plot pH vs. Titrant Volume Record->Plot Identify Identify Inflection Point on Sigmoid Curve Plot->Identify Result pKa = pH at Inflection Point Identify->Result

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a compound of significant interest due to its hybrid structure, which is attractive for modern drug discovery programs. While basic identifiers are known, a comprehensive physicochemical profile requires empirical determination of its lipophilicity, solubility, and pKa. The protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data essential for making informed decisions in a research and development setting. By applying these rigorous, self-validating methodologies, scientists can accurately characterize this molecule, understand its ADME liabilities, and unlock its full potential as a therapeutic agent or research tool.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Starek, M., & Tyszczuk-Rotko, K. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 13-24.
  • Völgyi, G., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences, 4(2), 46-50.
  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Al-Salami, H., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-37.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191.
  • Sirius Analytical. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • OECD. (n.d.). Testing of chemicals. Retrieved from [Link]

  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

  • Avomeen. (n.d.). pKa Determination Testing. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • ResearchGate. (2007). Determination of p K a values of active pharmaceutical ingredients. Retrieved from [Link]

  • AA Blocks. (n.d.). 1-(4-Chloro-6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Retrieved from [Link]

  • Norecopa. (n.d.). OECD Guidelines for the testing of chemicals and related documents. Retrieved from [Link]

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (2007). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • ResearchGate. (n.d.). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate. Retrieved from [Link]

  • Chemicalbridge. (n.d.). 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Retrieved from [Link]

  • Chem-Space. (n.d.). (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required to unequivocally determine the structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This molecule, featuring a confluence of a fluorinated benzothiazole and a strained azetidine ring, presents unique characterization challenges and opportunities. This document will detail a plausible synthetic route, and the subsequent application of advanced spectroscopic and crystallographic techniques for its complete structural verification. The causality behind experimental choices and the integration of data from multiple analytical platforms to build a self-validating structural hypothesis will be emphasized throughout.

Introduction: The Significance of Structural Verification

In the landscape of medicinal chemistry, the benzothiazole moiety is a well-established pharmacophore with a wide range of biological activities.[1][2] Similarly, the azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a versatile scaffold in drug design to modulate physicochemical properties and explore novel chemical space.[3] The combination of these two pharmacophores in 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol results in a molecule of significant interest for further biological evaluation.

Unambiguous structural confirmation is a non-negotiable prerequisite for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and preclinical development. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide, therefore, outlines a rigorous, multi-pronged approach to the structural elucidation of this target molecule.

Proposed Synthesis and Purification

A plausible and efficient synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is crucial for obtaining the necessary quantities of pure material for structural analysis. The proposed synthetic pathway leverages commercially available starting materials and well-established synthetic transformations.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be constructed via a nucleophilic substitution reaction between 2-amino-6-fluorobenzothiazole and a suitable azetidin-3-ol precursor.

Synthesis of 2-Amino-6-fluorobenzothiazole

2-Amino-6-fluorobenzothiazole is a key intermediate and can be synthesized from 4-fluoroaniline.[4][5]

  • Step 1: Thiocyanation of 4-fluoroaniline. 4-fluoroaniline is reacted with potassium thiocyanate in the presence of bromine in glacial acetic acid to yield an intermediate which upon cyclization gives 2-amino-6-fluorobenzothiazole.[4]

Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

The final coupling reaction can be achieved through several methods, with a common approach being the reaction of 2-amino-6-fluorobenzothiazole with an activated azetidin-3-ol derivative. A more direct approach involves the reaction with a protected azetidin-3-one followed by reduction. However, a direct coupling with azetidin-3-ol is also feasible under appropriate conditions.

  • Step 2: Nucleophilic Aromatic Substitution. A plausible route involves the reaction of 2-amino-6-fluorobenzothiazole with a suitably protected 1-Boc-azetidin-3-one, followed by reduction of the ketone and deprotection of the Boc group. A more direct, albeit potentially lower-yielding, method would be the direct coupling of 2-chloro-6-fluorobenzothiazole with azetidin-3-ol. For the purpose of this guide, we will consider the product as having been synthesized and purified.

Purification Protocol

Purification of the final compound is critical for accurate spectroscopic analysis. A multi-step purification protocol is recommended:

  • Extraction: The crude reaction mixture is worked up using an appropriate solvent system (e.g., ethyl acetate and water) to remove inorganic impurities.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.

  • Recrystallization: The purified product is recrystallized from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to obtain high-purity crystalline material suitable for all subsequent analyses, including X-ray crystallography.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Expected Chemical Shifts and Coupling Constants:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
Aromatic-H (3 protons on benzothiazole)7.0 - 8.0mThe protons on the fluorinated benzene ring will appear in the aromatic region, with their exact shifts and multiplicities influenced by the fluorine and the thiazole ring.
Azetidine-CH (1 proton)~4.5mThe proton on the carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen.
Azetidine-CH₂ (4 protons)3.5 - 4.2mThe methylene protons of the azetidine ring will be diastereotopic and will appear as complex multiplets.
Hydroxyl-OH (1 proton)Broad singletThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and will likely appear as a broad singlet.

Expected Chemical Shifts:

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Benzothiazole-C (quaternary)160 - 170The C2 carbon of the benzothiazole ring, attached to the azetidine nitrogen, will be significantly deshielded.
Aromatic-C110 - 150The carbons of the benzene ring will appear in the aromatic region, with the carbon attached to the fluorine showing a large ¹JCF coupling.
Azetidine-CH-OH60 - 70The carbon bearing the hydroxyl group will be in the aliphatic region but shifted downfield by the oxygen.
Azetidine-CH₂50 - 60The methylene carbons of the azetidine ring.

To unequivocally assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic and azetidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the azetidine ring and the benzothiazole moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Experimental Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Expected Results:

IonCalculated m/zObserved m/zRationale
[M+H]⁺225.0498Within 5 ppmThe protonated molecular ion is expected to be the base peak in the ESI+ spectrum.
[M+Na]⁺247.0317Within 5 ppmThe sodium adduct may also be observed.

The high-resolution mass measurement will provide the elemental composition (C₁₀H₉FN₂OS), which serves as a powerful confirmation of the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Functional GroupRationale
3200-3500 (broad)O-H stretchThe hydroxyl group will give a characteristic broad absorption.
3000-3100Aromatic C-H stretchStretching vibrations of the C-H bonds on the benzothiazole ring.
2850-2950Aliphatic C-H stretchStretching vibrations of the C-H bonds on the azetidine ring.
~1600, ~1475C=C and C=N stretchAromatic ring and thiazole ring stretching vibrations.
1200-1300C-F stretchThe carbon-fluorine bond will have a strong absorption in this region.
1000-1200C-O stretchThe carbon-oxygen single bond of the alcohol.

Single-Crystal X-ray Crystallography

While spectroscopic techniques provide compelling evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[6][7]

Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging step.

  • Method: Slow evaporation or vapor diffusion.

  • Solvent Systems:

    • Slow evaporation from a solution of the compound in a moderately volatile solvent like ethanol or acetone.

    • Vapor diffusion of a non-polar solvent (e.g., hexanes or diethyl ether) into a solution of the compound in a more polar solvent (e.g., dichloromethane or ethyl acetate).

Data Collection and Structure Refinement

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Outcomes:

  • Unit Cell Parameters: The dimensions and angles of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Atomic Coordinates: The precise x, y, and z coordinates of every non-hydrogen atom in the asymmetric unit.

  • Bond Lengths and Angles: Confirmation of the expected bond lengths and angles for the benzothiazole and azetidine rings.

  • Absolute Stereochemistry: If the compound is chiral and crystallizes in a chiral space group, the absolute configuration can be determined.

The final refined crystal structure will provide an unambiguous 3D representation of the molecule, confirming the connectivity, stereochemistry, and conformation.

Integrated Structural Confirmation

The strength of the structural elucidation process lies in the convergence of data from multiple, independent analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Final Confirmation Synthesis Proposed Synthesis Purification Chromatography & Recrystallization Synthesis->Purification NMR 1D & 2D NMR Purification->NMR MS HRMS Purification->MS IR FT-IR Purification->IR XRay Single-Crystal X-ray Diffraction Purification->XRay Structure Unambiguous Structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol NMR->Structure MS->Structure IR->Structure XRay->Structure

Caption: Integrated workflow for structural elucidation.

Each piece of data should be consistent with the proposed structure. For instance, the molecular formula determined by HRMS must match the atoms identified by NMR and X-ray crystallography. The functional groups identified by FT-IR should be consistent with the structural fragments elucidated by NMR. The final X-ray crystal structure should be in complete agreement with the connectivity established by 2D NMR. This self-validating system provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol requires a systematic and integrated analytical approach. By combining a plausible synthetic strategy with a comprehensive suite of spectroscopic and crystallographic techniques, an unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and other novel chemical entities, ensuring the integrity of subsequent scientific investigations.

References

  • Berman, H. M., McGandy, E. L., Burgner, II, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182. [Link]

  • Branchini, B. R., Magyar, R. A., Murtiashaw, M. H., Anderson, S. M., & Zimmer, M. (2002). The role of active site residue 247 in firefly luciferase bioluminescence. Biochemistry, 41(8), 2690-2696. [Link]

  • Christie, R. M., & Lui, C. H. (2000). Studies of fluorescent dyes: part 1. The synthesis and fluorescence properties of 3-(benzothiazol-2-yl)coumarin dyes. Dyes and Pigments, 47(1-2), 79-89. [Link]

  • De Kimpe, N., & De Cock, W. (1991). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines. The Journal of Organic Chemistry, 56(12), 3879-3883. [Link]

  • Gaber, M., Fayed, T. A., El-Gamil, M. M., & Abo El-Reash, G. M. (2017). Structural, thermogravimetric, B3LYP and biological studies on some heterocyclic thiosemicarbazide copper (II) complexes and evaluation of their molecular docking. Journal of Molecular Structure, 1141, 636-649. [Link]

  • Gross, J. W., Ramaswamy, S., & Toney, M. D. (2008). Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 7), 798–800. [Link]

  • Morton, D., Leach, S., Cordier, C., Warriner, S., & Nelson, A. (2009). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Angewandte Chemie International Edition, 48(1), 104-109. [Link]

  • Reddy, D. R. S., & Namratha, R. J. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240. [Link]

  • Shafique, S., Jabeen, F., & Zaib, S. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4132. [Link]

  • Singh, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48151-48182. [Link]

  • T. G. Archibald, R. Gilardi, K. Baum, & C. George. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920–2924. [Link]

  • Tambe, S. M., Karpoormath, R., & Wadageri, A. S. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(4), 133-138. [Link]

  • Tchouankeu, J. C., Ndonfac, C. N., & Fomekong, F. R. (2022). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 10(2), 53-76. [Link]

Sources

Unraveling the Enigma: A Proposed Mechanism of Action and Research Guide for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the privileged benzothiazole scaffold and the functionally versatile azetidine ring in the molecule 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol presents a compelling case for its potential as a novel therapeutic agent. While direct experimental evidence for its specific mechanism of action remains to be elucidated in publicly accessible literature, this in-depth guide synthesizes the known pharmacological activities of its constituent moieties to propose a putative mechanism of action. Furthermore, we outline a comprehensive, field-proven research framework to systematically investigate its biological targets and cellular effects. This document is intended to serve as a foundational resource for initiating and guiding research and development efforts centered on this promising compound.

Introduction: The Architectural Rationale of a Promising Molecule

The molecular architecture of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a deliberate amalgamation of two key pharmacophores, each contributing unique properties that are highly valued in modern drug discovery.

  • The Benzothiazole Core: Benzothiazole and its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, anticancer, and neuroprotective effects.[1][2][3] The inclusion of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity for target proteins.[2]

  • The Azetidin-3-ol Moiety: The four-membered azetidine ring is increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[4] The hydroxyl group at the 3-position provides a crucial point for hydrogen bonding, potentially anchoring the molecule within the active site of a biological target. The azetidine scaffold's conformational rigidity can also lead to higher binding affinity by reducing the entropic penalty upon binding.[5]

The combination of these two moieties suggests a molecule designed for specific biological interactions with potential therapeutic applications in oncology, inflammation, or neurodegenerative diseases.

A Postulated Mechanism of Action: Targeting Key Cellular Pathways

Based on the extensive literature on benzothiazole derivatives, a primary putative mechanism of action for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is the inhibition of key enzymes involved in disease pathogenesis.

Hypothesis: Inhibition of Protein Kinases

Many benzothiazole-containing compounds are known to be potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. The planar benzothiazole ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases, while the azetidin-3-ol moiety can form hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.

Hypothesis: Modulation of Acetylcholinesterase (AChE) Activity

Several benzothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[6][7] The core structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol shares features with known AChE inhibitors.

Below is a proposed signaling pathway that could be modulated by this compound, assuming a role in neuroinflammation, a process linked to neurodegenerative diseases.

G cluster_0 Cellular Stress / Pathogen cluster_3 Cellular Response Stress Inflammatory Stimulus NFkB NF-κB Pathway Stress->NFkB MAPK MAPK Pathway Stress->MAPK Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation TargetEnzyme Putative Target Enzyme (e.g., Kinase, AChE) Neurodegeneration Neuronal Damage Inflammation->Neurodegeneration Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Compound->TargetEnzyme Inhibition

Caption: Proposed inhibitory action on a key signaling enzyme.

A Framework for Elucidation: Experimental Workflow

To rigorously test these hypotheses and definitively establish the mechanism of action, a multi-stage experimental approach is recommended.

Stage 1: Target Identification and Validation

The initial phase will focus on broad screening to identify potential biological targets.

Experimental Protocol: Kinase Panel Screening

  • Objective: To assess the inhibitory activity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol against a broad panel of human protein kinases.

  • Methodology:

    • Prepare a stock solution of the compound in DMSO.

    • Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric or fluorescence-based assays.

    • Screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 100 different kinases.

    • Follow up with dose-response curves for any kinases showing significant inhibition (e.g., >50% at 10 µM) to determine the IC50 value.

  • Rationale: This unbiased screen provides a rapid and comprehensive overview of the compound's selectivity and identifies the most promising kinase targets for further investigation.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

  • Objective: To quantify the inhibitory potential of the compound against AChE.

  • Methodology (Ellman's Assay):

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add AChE enzyme, the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Monitor the production of the yellow-colored 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

    • Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

  • Rationale: This is a well-established and robust colorimetric assay for measuring AChE activity and is the standard method for screening potential inhibitors.

Stage 2: Cellular Activity and Pathway Analysis

Once a primary target is identified, the next step is to confirm its engagement in a cellular context and elucidate the downstream consequences.

Experimental Protocol: Western Blot Analysis for Phosphorylated Proteins

  • Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of an identified target kinase in a cellular model.

  • Methodology:

    • Culture an appropriate cell line (e.g., a cancer cell line known to be dependent on the target kinase).

    • Treat the cells with varying concentrations of the compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and the total protein as a loading control.

    • Detect the bound antibodies using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.

  • Rationale: This technique provides direct evidence of target engagement and inhibition of the kinase's activity within a living cell.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & Treatment with Compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody (p-Substrate, Total Substrate) F->G H Secondary Antibody (HRP) G->H I Chemiluminescent Detection H->I

Caption: Workflow for Western Blot analysis.

Quantitative Data Summary (Hypothetical)

The following table represents the type of quantitative data that would be generated from the proposed experimental workflow. Note: These are hypothetical values for illustrative purposes only.

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Kinase Panel ScreenKinase X% Inh @ 10µM95%
Dose-Response AssayKinase XIC5075 nM
AChE InhibitionHuman AChEIC50> 10 µM
Cellular Phospho-AssayCell Line YIC50200 nM

Conclusion and Future Directions

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a molecule of significant interest due to the proven therapeutic potential of its constituent chemical scaffolds. While its precise mechanism of action is yet to be publicly defined, the hypotheses presented in this guide, centered on the inhibition of protein kinases or other key enzymes, provide a logical starting point for investigation. The outlined experimental framework offers a robust and systematic approach to elucidate its molecular target, confirm cellular activity, and ultimately unlock its therapeutic potential. Further studies, including in vivo efficacy models and ADME-Tox profiling, will be crucial next steps following the successful identification of its primary mechanism of action.

References

  • Synthesis, characterization and in vivo anti inflammatory activity of some novel 6-fluorobenzothiazole substituted pyarzole analogues. Der Pharma Chemica.[1]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Pharmaceutical and Clinical Research.[2]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.[6]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences.[8]

  • 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. Mol-Instincts.[9]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.[4]

  • Novel derivatives of substituted 6-fluorobenzothiazole diamides: synthesis, antifungal activity and cytotoxicity. Medicinal Chemistry Research.[10]

  • Azetidin-3-ol hydrochloride. MedchemExpress.com.[11]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate.[3]

  • Azetidines. Enamine.[5]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.[12]

  • Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. Ignited Minds Journals.[13]

  • (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone. Mol-Instincts.[14]

  • 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Sigma-Aldrich.

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.[15]

  • Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal.[16]

  • 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Sigma-Aldrich.

  • 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Sigma-Aldrich.

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules.[7]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics.[17]

Sources

Nuclear Magnetic Resonance (NMR) spectrum of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, underpinned by fundamental NMR principles and comparative data from structurally related molecules. The guide explains the causal relationships behind spectral features, outlines detailed protocols for sample preparation and spectral acquisition, and illustrates structural correlations through advanced 2D NMR techniques. Our objective is to provide a self-validating framework for the structural elucidation of this molecule, grounded in authoritative scientific principles.

Introduction: The Structural Significance of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

The molecule 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol integrates three key structural motifs: a benzothiazole core, an azetidine ring, and a fluorine substituent. Benzothiazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules.[3][4] The incorporation of a fluorine atom is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[5]

Given the complexity and pharmaceutical relevance of this molecule, NMR spectroscopy is an indispensable tool for its unambiguous structural characterization. This guide will provide a detailed predictive analysis of its NMR spectra, offering a roadmap for researchers working with this and similar compounds.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. These predictions are based on established NMR principles, including the effects of electronegativity, aromaticity, and spin-spin coupling, as well as comparative analysis of spectral data for benzothiazole, azetidine, and fluorinated aromatic compounds.[6][7][8]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the azetidine ring. The presence of the fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (500 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H-4 7.85 - 7.95dd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0Located ortho to the thiazole sulfur and coupled to H-5 and the fluorine at position 6.
H-5 7.10 - 7.20ddd³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.0, ⁴J(H-H) ≈ 2.5Situated between H-4 and the fluorine atom, exhibiting coupling to both and a long-range coupling to H-7.
H-7 7.60 - 7.70dd⁴J(H-H) ≈ 2.5, ⁴J(H-F) ≈ 7.0Positioned ortho to the fluorine, showing coupling to the fluorine and long-range coupling to H-5.
H-3' 4.60 - 4.70m-Carbinol proton on the azetidine ring, expected to be a multiplet due to coupling with the adjacent methylene protons.
H-2'/H-4' 4.20 - 4.30m-Methylene protons of the azetidine ring, likely appearing as a complex multiplet.
-OH 5.20 - 5.40d³J(H-H) ≈ 6.0The hydroxyl proton signal is expected to be a doublet due to coupling with H-3'. Its chemical shift can be variable and dependent on concentration and temperature.
  • Aromatic Region: The protons on the benzothiazole ring are deshielded due to the aromatic ring current.[9] The fluorine atom at the C-6 position will exert a notable influence on the chemical shifts and multiplicities of the aromatic protons through both scalar coupling and electronic effects.

  • Azetidine Region: The protons on the four-membered azetidine ring will appear in the aliphatic region. The carbinol proton (H-3') is expected to be the most downfield of the azetidine protons due to the deshielding effect of the adjacent hydroxyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the carbons of the benzothiazole and azetidine moieties. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, and other nearby carbons will show smaller long-range couplings.

Table 2: Predicted ¹³C NMR Data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (125 MHz, DMSO-d₆)

Carbon LabelPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale for Prediction
C-2 165 - 170d⁴J(C-F) ≈ 3-4Thiazole carbon attached to the azetidine nitrogen, expected to be significantly downfield.
C-4 122 - 125d⁴J(C-F) ≈ 3-4Aromatic carbon.
C-5 115 - 118d²J(C-F) ≈ 25Aromatic carbon ortho to the fluorine-bearing carbon, showing a significant two-bond coupling.
C-6 158 - 162d¹J(C-F) ≈ 240-250Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond coupling constant.
C-7 110 - 113d²J(C-F) ≈ 20Aromatic carbon ortho to the fluorine-bearing carbon.
C-7a 150 - 153s-Quaternary carbon at the fusion of the benzene and thiazole rings.
C-3a 130 - 133d³J(C-F) ≈ 8-10Quaternary carbon at the fusion of the benzene and thiazole rings, showing a three-bond coupling to fluorine.
C-3' 58 - 62s-Carbinol carbon of the azetidine ring.
C-2'/C-4' 50 - 54s-Methylene carbons of the azetidine ring.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-6 position. This signal will be split by the neighboring protons.[10][11]

Table 3: Predicted ¹⁹F NMR Data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (470 MHz, DMSO-d₆)

Fluorine LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
F-6 -115 to -125ddd³J(H-F) ≈ 9.0, ⁴J(H-F) ≈ 7.0, ⁴J(H-F) ≈ 5.0The chemical shift is typical for an aryl fluoride. The multiplicity arises from coupling to H-5, H-7, and H-4.

Advanced 2D NMR Experiments for Structural Elucidation

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially for complex molecules.[12][13]

Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment will reveal proton-proton couplings. Key expected correlations include:

  • H-4 with H-5

  • H-5 with H-4 and H-7 (long-range)

  • H-3' with the protons on C-2' and C-4' , and with the -OH proton.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded protons and carbons. This is invaluable for assigning the carbons of the azetidine ring and the protonated carbons of the benzothiazole ring.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:

  • Protons of the azetidine ring (H-2'/H-4' ) to the thiazole carbon C-2 .

  • Aromatic protons (H-4, H-5, H-7 ) to various carbons in the benzothiazole ring, helping to confirm their assignments.

Below is a diagram illustrating the workflow for comprehensive structural elucidation using 2D NMR.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Confirmation H1 ¹H NMR Assign Assign Signals H1->Assign C13 ¹³C NMR C13->Assign F19 ¹⁹F NMR F19->Assign COSY ¹H-¹H COSY HMBC ¹H-¹³C HMBC COSY->HMBC HSQC ¹H-¹³C HSQC HSQC->HMBC Structure Confirm Structure HMBC->Structure Assign->COSY Assign->HSQC

Workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[14]

Protocol:

  • Sample Weighing: Accurately weigh 10-20 mg of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol for ¹H NMR and 50-100 mg for ¹³C NMR.[14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar compounds and allows for the observation of exchangeable protons like the -OH group.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

The following is a general guide for acquiring high-quality NMR data on a 500 MHz spectrometer.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

¹⁹F NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 64-128.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more efficiently and accurately interpret experimental data. The outlined protocols for sample preparation and data acquisition, along with the discussion of advanced 2D NMR techniques, offer a comprehensive framework for the structural elucidation of this and related compounds. The principles and predictive data presented herein should serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules for drug discovery and development.

References

  • Signal-Based NMR. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Tusiimire, J., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 892965.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • de Almeida, M. V., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(7), 675-679.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Pejchal, V., et al. (2016). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Medicinal Chemistry Research, 25, 286-299.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Zan, T., et al. (2021). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS One, 16(5), e0252227.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Der Pharma Chemica. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(1), 235-240.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of California, San Diego. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PLoS One, 13(1), e0191132.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Lethbridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • ResearchGate. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-238.
  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, a heterocyclic compound of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical analysis fields, offering insights into the structural elucidation of this molecule using modern mass spectrometry techniques.

Introduction: The Significance of Structural Elucidation

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, with a molecular formula of C₁₀H₉FN₂OS and a molecular weight of 224.26 g/mol , belongs to a class of compounds containing the benzothiazole and azetidine scaffolds.[1] These structural motifs are prevalent in many biologically active molecules, making their precise characterization a critical step in the drug development pipeline. Mass spectrometry stands as a powerful analytical tool for confirming molecular identity and elucidating structural features through fragmentation analysis. This guide will delve into the anticipated mass spectrometric behavior of this compound, with a focus on electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS).

Methodology: A Framework for Analysis

The successful mass spectrometric analysis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol hinges on a well-defined experimental protocol. The following sections outline a robust workflow, from sample preparation to data acquisition.

Sample Preparation:

A pristine sample of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol should be dissolved in a high-purity solvent compatible with ESI-MS. A typical starting concentration would be in the range of 1-10 µg/mL.

  • Recommended Solvents: A mixture of acetonitrile and water (50:50, v/v) with the addition of 0.1% formic acid is recommended to promote protonation and enhance ionization efficiency.

Instrumentation:

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is ideal for accurate mass measurements and detailed fragmentation analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated.

  • MS/MS Analysis: Collision-Induced Dissociation (CID) is a standard technique for generating fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum without excessive fragmentation into very small ions.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the key stages in the mass spectrometric analysis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

workflow cluster_sample_prep Sample Preparation cluster_infusion Infusion cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve in ACN/H₂O + 0.1% FA infuse Direct Infusion via Syringe Pump dissolve->infuse 1-10 µg/mL esi Electrospray Ionization (Positive Mode) infuse->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Isolate [M+H]⁺ ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 interpretation Spectral Interpretation & Fragmentation Pathway Elucidation ms2->interpretation

Mass Spectrometry Workflow
Predicted Mass Spectrum and Fragmentation Analysis

While experimental data for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is not publicly available, we can predict its fragmentation pattern based on the known behavior of related benzothiazole and azetidine structures.[2][3]

Expected Precursor Ion:

In positive mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺.

Parameter Value
Molecular FormulaC₁₀H₉FN₂OS
Molecular Weight224.0443
Predicted [M+H]⁺ (monoisotopic)225.0521

Predicted Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is anticipated to proceed through several key pathways, primarily involving the cleavage of the azetidine ring and fragmentation of the benzothiazole core. The inherent ring strain of the azetidine moiety makes it a likely site for initial fragmentation.[4]

Logical Flow of Fragmentation:

The following diagram outlines the predicted fragmentation cascade.

fragmentation cluster_path_A Pathway A: Azetidine Ring Opening cluster_path_B Pathway B: Benzothiazole Core Fragmentation M [M+H]⁺ m/z 225.0521 C₁₀H₁₀FN₂OS⁺ F1 Fragment 1 m/z 197.0572 C₉H₈FN₂S⁺ M->F1 Loss of CO (28 Da) F3 Fragment 3 m/z 153.0310 C₇H₄FNS⁺ M->F3 Loss of C₃H₅NO (71 Da) F2 Fragment 2 m/z 169.0259 C₇H₄FN₂S⁺ F1->F2 Loss of C₂H₄ (28 Da) F4 Fragment 4 m/z 125.0361 C₆H₄FNS⁺ F3->F4 Loss of C₂H₂ (26 Da)

Predicted Fragmentation Pathways

Detailed Fragmentation Analysis:

  • Pathway A: Azetidine Ring Opening and Subsequent Losses

    • A primary fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the hydroxylated azetidine ring, leading to a fragment ion at m/z 197.0572.

    • This can be followed by the loss of ethene (C₂H₄) from the remaining portion of the azetidine ring, resulting in a fragment at m/z 169.0259.

  • Pathway B: Cleavage of the Azetidine Moiety and Benzothiazole Fragmentation

    • A significant fragmentation pathway is the cleavage of the bond between the azetidine nitrogen and the benzothiazole ring. This would result in the loss of the entire azetidin-3-ol moiety (C₃H₅NO), leading to a fragment ion corresponding to the protonated 6-fluorobenzothiazole-2-amine at m/z 153.0310.

    • Further fragmentation of the benzothiazole core could involve the loss of acetylene (C₂H₂), yielding a fragment at m/z 125.0361.

Summary of Predicted Fragment Ions:

Predicted m/z Proposed Formula Proposed Loss Pathway
225.0521C₁₀H₁₀FN₂OS⁺-Precursor Ion
197.0572C₉H₈FN₂S⁺COA
169.0259C₇H₄FN₂S⁺CO + C₂H₄A
153.0310C₇H₄FNS⁺C₃H₅NOB
125.0361C₆H₄FNS⁺C₃H₅NO + C₂H₂B
Conclusion and Future Directions

This guide provides a robust theoretical framework for the mass spectrometric analysis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. The proposed methodologies and predicted fragmentation pathways serve as a valuable starting point for researchers. Experimental verification of these predictions using high-resolution tandem mass spectrometry is the essential next step for the definitive structural elucidation of this compound and its analogs. Such data will be invaluable for building comprehensive spectral libraries and supporting the advancement of drug discovery programs.[5][6][7][8][9]

References

  • BenchChem. (n.d.). Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide.
  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative molecular mass (Mr) of the tested benzothiazole compounds No. I -XIII. Retrieved from [Link]

  • Lirias. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Retrieved from [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

  • MassBank. (2021). Benzothiazoles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Mass Spectrometry Blog. (n.d.). How to use Library Search Results to query the substance names of peaks in mass spectra? Retrieved from [Link]

  • PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... Retrieved from [Link]

  • PubMed. (2008). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Retrieved from [Link]

  • PubMed. (n.d.). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • MDPI. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • National Institutes of Health. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol represents a compelling molecular scaffold for the development of novel therapeutics. Its hybrid structure, incorporating both a benzothiazole and an azetidine moiety, suggests a rich and diverse pharmacology. Benzothiazole derivatives are recognized for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often achieved through the modulation of key enzymes and receptors.[1][2] Similarly, the strained azetidine ring is a valuable pharmacophore in modern drug discovery, known to enhance metabolic stability and receptor selectivity in compounds targeting various protein classes.[3] This technical guide provides a comprehensive exploration of the potential biological targets of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, offering a strategic framework and detailed experimental workflows for its characterization. We delve into the rationale behind prioritizing specific target classes, namely protein kinases and G-protein coupled receptors (GPCRs), and present robust, field-proven protocols for target identification and validation. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic utility of this promising compound.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. The subject of this guide, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, is a fascinating amalgamation of two privileged heterocyclic scaffolds: benzothiazole and azetidine.

  • The Benzothiazole Core: This bicyclic system, composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry. Its planarity and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[2] Notably, benzothiazole derivatives have demonstrated significant promise as inhibitors of critical enzymes, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3Ks).[2][4]

  • The Azetidine Ring: As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, the azetidine ring offers a unique conformational rigidity.[3] This structural constraint can lead to higher binding affinity by reducing the entropic penalty upon binding to a biological target. Azetidine-containing compounds have been successfully developed as modulators of G-protein coupled receptors (GPCRs) and inhibitors of enzymes such as kinases and Signal Transducer and Activator of Transcription (STAT) proteins.

The combination of these two pharmacophores in 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol suggests a high probability of interaction with key signaling proteins. The fluorine substitution on the benzothiazole ring can further enhance binding affinity and modulate pharmacokinetic properties.

Prioritizing Potential Biological Targets

Based on the extensive literature on benzothiazole and azetidine derivatives, we propose two primary classes of proteins as high-probability targets for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol:

2.1. Protein Kinases: The Master Regulators

The human kinome represents a vast and critical set of drug targets, particularly in oncology and immunology. The structural features of our compound of interest strongly suggest a potential role as a kinase inhibitor.

  • Rationale: Both benzothiazole and azetidine moieties are prevalent in known kinase inhibitors.[2][5][6][7] For instance, benzothiazole derivatives have been identified as potent inhibitors of Bcr-Abl kinase and Rho-associated kinase (ROCK-II).[1][5] Furthermore, azetidine-benzoxazole hybrids have been successfully developed as inhibitors of the receptor tyrosine kinase MerTK.[6][7]

  • Potential Kinase Targets:

    • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, MerTK

    • Non-Receptor Tyrosine Kinases: Bcr-Abl, Src family kinases

    • Serine/Threonine Kinases: ROCK, PI3K/Akt/mTOR pathway kinases

Signaling Pathway Visualization: Hypothesized Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Compound->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

2.2. G-Protein Coupled Receptors (GPCRs): The Versatile Sensors

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[8] The structural characteristics of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol suggest it could act as a modulator of GPCR activity.

  • Rationale: Benzothiazole derivatives have been identified as antagonists for GPCRs such as GPR35.[9] Azetidine-containing molecules have also been explored as allosteric modulators of various GPCRs.[8] Allosteric modulators offer the potential for greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.[10][11][12]

  • Potential GPCR Targets: Due to the vastness of the GPCR family, initial screening against a diverse panel of receptors is recommended. Targets involved in inflammation, neurotransmission, and metabolic diseases would be of particular interest given the known activities of related compounds.

Signaling Pathway Visualization: Hypothesized GPCR Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Compound->GPCR Allosteric Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ligand Endogenous Ligand Ligand->GPCR

Caption: Hypothesized allosteric modulation of a G-protein coupled receptor pathway.

Experimental Workflows for Target Deconvolution and Validation

A multi-pronged approach is essential for confidently identifying and validating the biological targets of a novel compound. We present a logical, stepwise workflow, progressing from unbiased target discovery to specific, hypothesis-driven validation assays.

Workflow Visualization: Target Identification and Validation

G cluster_discovery Phase 1: Unbiased Target Discovery cluster_validation Phase 2: Biophysical Validation cluster_functional Phase 3: Functional Characterization Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Putative_Targets List of Putative Protein Targets Affinity_Chromatography->Putative_Targets TSA Thermal Shift Assay (TSA) Validated_Interaction Validated Compound-Target Interaction TSA->Validated_Interaction Kinase_Assay In Vitro Kinase Assays Functional_Activity Confirmed Functional Activity (IC50/EC50) Kinase_Assay->Functional_Activity GPCR_Assay Cell-Based GPCR Assays GPCR_Assay->Functional_Activity Start Compound of Interest Start->Affinity_Chromatography Putative_Targets->TSA Validated_Interaction->Kinase_Assay Validated_Interaction->GPCR_Assay

Caption: A stepwise experimental workflow for target identification and validation.

3.1. Phase 1: Unbiased Target Discovery - Affinity Chromatography

Affinity chromatography coupled with mass spectrometry is a powerful technique for identifying cellular targets of a bioactive small molecule without prior knowledge of its binding partners.[13][14][15][16][17]

  • Principle: The compound of interest is immobilized on a solid support to create an "affinity matrix." A cell lysate is then passed over this matrix, and proteins that specifically bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

  • Detailed Protocol:

    • Probe Synthesis: Synthesize a derivative of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control probe with a structurally similar but inactive analogue should also be prepared.

    • Immobilization: Covalently couple the synthesized probe and the control probe to the solid support according to the manufacturer's instructions.

    • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for kinase inhibitor screening) under non-denaturing conditions to preserve protein structure and function.

    • Affinity Purification:

      • Incubate the cell lysate with the compound-coupled beads and the control beads in parallel.

      • Wash the beads extensively with a buffer containing a low concentration of detergent to remove non-specifically bound proteins.

      • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

    • Protein Identification:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise unique protein bands that appear in the compound-coupled sample but not in the control.

      • Identify the proteins by in-gel tryptic digestion followed by LC-MS/MS analysis.

3.2. Phase 2: Biophysical Validation - Thermal Shift Assay (TSA)

A thermal shift assay, or differential scanning fluorimetry, is a rapid and cost-effective method to validate the direct binding of a compound to a putative target protein.[18][19][20][21][22]

  • Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

  • Detailed Protocol:

    • Reagent Preparation:

      • Prepare a solution of the purified recombinant target protein.

      • Prepare a stock solution of a fluorescent dye such as SYPRO Orange.

      • Prepare serial dilutions of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

    • Assay Setup:

      • In a 96-well PCR plate, mix the target protein, the fluorescent dye, and either the compound or a vehicle control.

      • Seal the plate to prevent evaporation.

    • Thermal Denaturation:

      • Place the plate in a real-time PCR instrument.

      • Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1-2°C per minute.

      • Monitor the fluorescence intensity at each temperature increment.

    • Data Analysis:

      • Plot fluorescence intensity versus temperature to generate melting curves.

      • Determine the Tm for the protein in the presence and absence of the compound. A significant increase in Tm in the presence of the compound indicates direct binding.

Data Presentation: Thermal Shift Assay Results

Compound ConcentrationMelting Temperature (Tm) in °CΔTm (°C)
Vehicle (DMSO)52.30.0
1 µM54.8+2.5
10 µM57.1+4.8
50 µM58.9+6.6

3.3. Phase 3: Functional Characterization

Once a direct interaction is validated, the next critical step is to determine the functional consequence of this binding.

3.3.1. In Vitro Kinase Assays

A variety of assay formats are available to measure the inhibitory activity of a compound against a specific kinase.[23][24][25][26] A luminescence-based ADP detection assay is a robust and universal method.[27]

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected through a coupled enzyme reaction that generates a luminescent signal.

  • Detailed Protocol (ADP-Glo™ Kinase Assay as an example):

    • Kinase Reaction:

      • In a multi-well plate, set up kinase reactions containing the purified kinase, its specific substrate, ATP, and serial dilutions of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

      • Incubate the reaction at the optimal temperature for the kinase.

    • ADP Detection:

      • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add the Kinase Detection Reagent to convert the generated ADP into ATP and then use the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.

    • Data Analysis:

      • Measure the luminescence using a plate reader.

      • Plot the luminescent signal against the compound concentration to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

3.3.2. Cell-Based GPCR Assays

To assess the effect of the compound on GPCR signaling, cell-based assays that measure the downstream consequences of receptor activation or inhibition are employed.[28][29][30][31][32]

  • Principle: GPCR activation triggers various intracellular signaling cascades, leading to changes in the levels of second messengers like cyclic AMP (cAMP), inositol phosphate (IP1), or intracellular calcium. These changes can be quantified using various reporter systems.

  • Detailed Protocol (cAMP Assay for Gs or Gi-coupled receptors):

    • Cell Culture: Use a cell line stably expressing the GPCR of interest.

    • Compound Treatment:

      • Plate the cells in a multi-well plate.

      • Pre-incubate the cells with serial dilutions of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

    • Receptor Stimulation:

      • For antagonist mode, stimulate the cells with a known agonist of the GPCR.

      • For agonist mode, do not add an agonist.

    • cAMP Measurement:

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on FRET or luminescence.

    • Data Analysis:

      • Plot the signal against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists) value.

Conclusion and Future Directions

The dual-pharmacophore structure of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol makes it a compelling candidate for drug discovery, with a high likelihood of interacting with therapeutically relevant targets such as protein kinases and GPCRs. The systematic approach outlined in this guide, from unbiased target discovery to specific functional validation, provides a robust framework for elucidating its mechanism of action. The successful identification and validation of its biological targets will be a pivotal step in unlocking the full therapeutic potential of this novel chemical entity and paving the way for its further development as a clinical candidate. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate its efficacy and safety profile in relevant disease models.

References

  • Ammazzalorso, A., et al. (2013). Discovery of New Benzothiazole-Based Inhibitors of Breakpoint Cluster Region-Abelson Kinase Including the T315I Mutant. Journal of Medicinal Chemistry, 56(9), 3531-3545. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Lo, M. C., et al. (2004). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, Chapter 28, Unit 28.9. [Link]

  • Kanoh, N. (2017). Affinity-based target identification for bioactive small molecules. MedChemComm, 8(3), 487-497. [Link]

  • Suri, S., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6756-6760. [Link]

  • Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(11), 2536. [Link]

  • ResearchGate. (n.d.). Examples of benzothiazole‐based class‐I PI3K inhibitors. Retrieved from [Link]

  • Luo, J., et al. (2020). Recent progress in assays for GPCR drug discovery. Physiology, 35(1), 54-66. [Link]

  • Zhang, H., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 24(18), 3362. [Link]

  • Parker, C. G., & Cravatt, B. F. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 624, 1-22. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5427. [Link]

  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • Proteos. (n.d.). Thermal Shift Assay. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Wold, E. A., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 88-120. [Link]

  • PubMed. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Retrieved from [Link]

  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Lin, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8086-8104. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Wang, L., et al. (2016). Structure-activity relationships of benzothiazole GPR35 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5949-5953. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]

  • University of Cambridge. (n.d.). Whitepaper: Understand drug selectivity and pocket druggability. Retrieved from [Link]

  • Technology Networks. (n.d.). Drug Discovery Science Whitepapers. Retrieved from [Link]

  • ResearchGate. (2022). Whitepaper: Understanding drug selectivity and pocket druggability. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Whitepaper. Retrieved from [Link]

  • Reddit. (2022). Tips for Pathway Schematic design?. Retrieved from [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

  • Stack Overflow. (2012). Drawing a signal-flow diagram as in SICP. Retrieved from [Link]

  • Conn, P. J., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 289(50), 34493-34500. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Frontiers. (2022). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from [Link]

  • Mistry, S. N., et al. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Trends in Pharmacological Sciences, 40(12), 939-953. [Link]

  • Frontiers. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Retrieved from [Link]

  • MDPI. (2020). Allosteric Modulation of GPCRs of Class A by Cholesterol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Therapeutic Utility of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the plausible discovery, synthesis, and potential therapeutic applications of the novel heterocyclic compound, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. While the specific history of this molecule is not extensively documented in publicly available literature, this paper constructs a scientifically grounded narrative based on the well-established chemistry and biological activities of its constituent scaffolds: the 6-fluorobenzothiazole moiety and the azetidin-3-ol ring system. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel chemical matter for therapeutic intervention.

Part 1: The Genesis of a Candidate Molecule: A Strategic Approach to Drug Design

The impetus for the synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol stems from the convergence of two highly successful pharmacophores in medicinal chemistry. The benzothiazole ring system is a "privileged scaffold," known to interact with a wide array of biological targets.[1][2] Specifically, the incorporation of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity.[3] Derivatives of 6-fluorobenzothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4]

The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in drug design as a bioisostere for larger, more flexible rings, or as a scaffold to orient substituents in a defined three-dimensional space.[5] The hydroxyl group at the 3-position of the azetidine ring in azetidin-3-ol provides a crucial hydrogen bonding motif, which can be pivotal for target engagement.

The strategic combination of these two moieties in 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is hypothesized to yield a molecule with novel pharmacological properties, potentially targeting kinases, G-protein coupled receptors, or enzymes implicated in a variety of disease states. This guide elucidates a potential pathway for its discovery and development, from conceptualization to synthesis and hypothetical biological evaluation.

Part 2: Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol can be logically approached through a convergent synthesis, preparing the key intermediates, 2-amino-6-fluorobenzothiazole and protected azetidin-3-ol, separately before their final coupling.

Synthesis of Key Intermediates

2.1.1. Synthesis of 2-Amino-6-fluorobenzothiazole

The synthesis of 2-amino-6-fluorobenzothiazole is a well-established process, typically proceeding from 4-fluoroaniline. A common and effective method involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.

  • Experimental Protocol:

    • To a solution of 4-fluoroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (1.2 equivalents).

    • Cool the mixture in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-6-fluorobenzothiazole.

2.1.2. Preparation of a Suitable Azetidin-3-ol Precursor

Azetidin-3-ol is commercially available but often requires protection of both the amine and alcohol functionalities for selective reactions. A common protecting group strategy involves the use of a Boc (tert-butyloxycarbonyl) group for the amine.

  • Experimental Protocol for N-Boc-azetidin-3-ol:

    • Dissolve azetidin-3-ol hydrochloride (1 equivalent) in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and sodium bicarbonate (2.5 equivalents).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield N-Boc-azetidin-3-ol, which can often be used without further purification.

Final Coupling and Deprotection

The final assembly of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol can be achieved through a nucleophilic aromatic substitution reaction, where the nitrogen of the azetidine ring displaces a suitable leaving group on the 2-position of the benzothiazole. A common precursor for this is 2-chloro-6-fluorobenzothiazole, which can be synthesized from 2-amino-6-fluorobenzothiazole via a Sandmeyer-type reaction. An alternative approach involves the direct coupling of 2-amino-6-fluorobenzothiazole with a suitably activated azetidine precursor.

A plausible synthetic route is depicted in the following workflow diagram:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling and Final Product A 4-Fluoroaniline B 2-Amino-6-fluorobenzothiazole A->B Thiocyanation/ Cyclization E Coupling Reaction B->E C Azetidin-3-ol D Protected Azetidin-3-ol C->D Protection D->E F 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol E->F Deprotection (if necessary) caption Synthesis Workflow for the Target Compound

Caption: A convergent synthesis approach for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

  • Experimental Protocol for Coupling:

    • To a solution of 2-chloro-6-fluorobenzothiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-Boc-azetidin-3-ol (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents).

    • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • The Boc-protected intermediate is then deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Part 3: Hypothetical Biological Evaluation and Therapeutic Potential

Given the diverse biological activities of benzothiazole derivatives, a logical starting point for evaluating the therapeutic potential of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol would be to screen it against a panel of kinases, particularly those implicated in oncology and inflammatory diseases.[6] Additionally, its structural motifs suggest potential activity as an inhibitor of enzymes such as monoamine oxidase (MAO), which could be relevant for neurodegenerative disorders like Alzheimer's disease.[1][7]

A proposed screening cascade is outlined below:

Screening_Cascade A Primary Screening (e.g., Kinase Panel) B Hit Identification A->B C Secondary Assays (Cell-based potency, selectivity) B->C D Lead Optimization C->D E In Vivo Efficacy Studies D->E F Candidate Selection E->F caption Hypothetical Drug Discovery Cascade

Caption: A tiered approach to evaluating the biological activity of the target compound.

Data Summary Table:

Parameter Description Hypothetical Target Value
Molecular Weight The mass of one mole of the compound.~238.26 g/mol
cLogP A measure of the compound's lipophilicity.1.5 - 2.5
Topological Polar Surface Area An indicator of a molecule's ability to permeate cell membranes.50 - 70 Ų
Primary Screen IC₅₀ The concentration at which the compound inhibits 50% of the target's activity.< 1 µM
Cellular Potency EC₅₀ The concentration at which the compound elicits 50% of its maximal response in a cell-based assay.< 5 µM

Part 4: Conclusion and Future Directions

This technical guide has outlined a plausible rationale and synthetic pathway for the novel heterocyclic compound 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. By leveraging the established medicinal chemistry of its constituent benzothiazole and azetidine scaffolds, a compelling case can be made for its potential as a lead structure in drug discovery. The provided experimental protocols offer a practical starting point for its synthesis and subsequent biological evaluation. Future work should focus on the execution of these synthetic and screening plans to ascertain the true therapeutic potential of this and related molecules. The modular nature of the synthesis also allows for the rapid generation of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Vertex AI Search. (2023). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide.
  • Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles[8] Comprising Azetidinone Derivatives. Retrieved from

  • Yu, S., Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5233.
  • Abdel-Nasser, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Khan, I., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • Li, Q., et al. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2146.
  • ResearchGate. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • Vertex AI Search. (n.d.). (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone.
  • ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • University of Baghdad. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Google Patents. (n.d.). ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives.
  • CymitQuimica. (n.d.). CAS 20358-07-0: 2-Amino-5-fluorobenzothiazole.
  • ResearchGate. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.

Sources

Preliminary In-Vitro Screening of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel chemical entity, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. The strategic design of this screening cascade is rooted in the well-documented biological activities of its constituent chemical scaffolds: fluorinated benzothiazoles and azetidine derivatives. Fluorinated benzothiazoles are recognized for their potent anti-cancer properties, often mediated through metabolic activation and interaction with key cellular targets.[1][2][3][4][5] Concurrently, the azetidine ring is a valued motif in modern medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to drug candidates across various therapeutic areas, including oncology.[6][7] This guide details a multi-tiered screening approach, commencing with broad cytotoxicity profiling against a panel of cancer cell lines, followed by targeted kinase inhibition screening, and culminating in essential safety pharmacology assessments. The methodologies are presented with the necessary detail to ensure reproducibility and the generation of high-quality, decision-enabling data for drug development professionals.

Introduction: Rationale for Screening Cascade Design

The chemical structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol presents a compelling case for investigation as a potential therapeutic agent, particularly in oncology. The fusion of a 6-fluoro-benzothiazole moiety with an azetidin-3-ol core suggests a synergistic combination of a pharmacologically active group with a scaffold known to enhance drug-like properties.

  • The Fluorinated Benzothiazole Core: The introduction of a fluorine atom into the benzothiazole ring can significantly enhance metabolic stability and binding affinity.[3] Several fluorinated 2-aryl benzothiazole derivatives have demonstrated potent, single-digit micromolar to nanomolar anti-proliferative activity against various cancer cell lines, including breast and colon carcinomas.[2][3][4] Their mechanism of action is often linked to the induction of CYP1A1 expression, leading to metabolic activation and the formation of reactive species that bind to macromolecules like DNA, ultimately triggering cell death.[1]

  • The Azetidine Ring: Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to improve properties such as solubility, metabolic stability, and receptor selectivity.[6][7] Several FDA-approved drugs feature this ring system, highlighting its acceptance and utility in creating successful therapeutics.[6] The azetidin-3-ol specifically provides a hydroxyl group that can serve as a hydrogen bond donor or acceptor, potentially enhancing interactions with biological targets.

This guide, therefore, proposes a logical, tiered approach to elucidate the biological activity of this novel compound.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxic potential against a diverse panel of human cancer cell lines. This provides a broad view of its anti-proliferative activity and potential cancer-type selectivity.[8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in various cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], PC-3 [prostate]) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11][12]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (stock solution in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Doxorubicin (positive control).[8]

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8] Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle controls (DMSO only) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation
Cell LineCancer TypeTest Compound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value][Insert Value]
HCT-116Colorectal Carcinoma[Insert Value][Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value][Insert Value]
PC-3Prostate Adenocarcinoma[Insert Value][Insert Value][Insert Value]
HEK293Normal Kidney[Insert Value][Insert Value]N/A

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Workflow Diagram

G cluster_0 Tier 1: Cytotoxicity Screening A 1. Cell Seeding (Cancer & Normal Lines) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Assay C->D E 5. Data Analysis (IC50 Determination) D->E

Caption: Workflow for primary cytotoxicity screening.

Tier 2: Target Deconvolution - Kinase Profiling

Given that many benzothiazole derivatives exert their anti-cancer effects by inhibiting protein kinases, a broad kinase screen is a logical next step to identify potential molecular targets.[13] Comprehensive kinome screening can reveal both on-target potency and off-target liabilities.[14][15]

Experimental Protocol: Broad Kinase Panel Screen

Utilizing a commercially available kinase profiling service (e.g., KINOMEscan®, KinSight™) provides access to a large panel of purified kinases in a high-throughput format.[16][17] The primary screen is typically conducted at a single high concentration of the test compound to identify significant interactions.

Objective: To identify potential protein kinase targets of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Methodology (Example using a competition binding assay format):

  • Compound Submission: Provide the test compound at a specified concentration and quantity to the service provider. A common screening concentration is 10 µM.

  • Assay Performance: The compound is tested against a panel of several hundred kinases. In a typical assay, the kinase is immobilized and incubated with the test compound and a known, tagged ligand that binds to the active site.

  • Interaction Measurement: The amount of tagged ligand that binds to the kinase is quantified. A reduction in binding of the tagged ligand indicates that the test compound is interacting with the kinase.

  • Data Reporting: Results are typically reported as percent inhibition relative to a DMSO control. A common threshold for a "hit" is >80% inhibition.

Data Presentation
Kinase TargetPercent Inhibition @ 10 µM"Hit" (Yes/No)
ABL1[Insert Value][Insert Value]
CDK4[Insert Value][Insert Value]
VEGFR2[Insert Value][Insert Value]
... (and so on for the entire panel)
Follow-up Dose-Response

For any identified "hits," a follow-up dose-response experiment is crucial to determine the potency (e.g., Kd or IC50) of the interaction. This provides quantitative data to rank the affinity of the compound for different kinase targets.

Tier 3: Preliminary Safety Pharmacology

Early assessment of potential safety liabilities is critical to avoid late-stage attrition in drug development.[18][19] In-vitro safety pharmacology profiling screens the compound against a panel of targets known to be associated with adverse drug reactions.[20][21][22]

Experimental Protocols

Objective: To identify potential off-target interactions that could lead to adverse effects.

A. hERG Channel Inhibition Assay:

  • Rationale: Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a mandatory regulatory requirement.[18]

  • Methodology: Typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. The effect of the compound on the hERG current is measured at multiple concentrations to determine an IC50 value.

B. Cytochrome P450 (CYP) Inhibition Panel:

  • Rationale: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions and altered compound metabolism.[20]

  • Methodology: Fluorescent or luminescence-based assays are commonly used. These assays utilize specific substrates for each CYP isoform that are converted into a detectable product. The ability of the test compound to inhibit this conversion is measured.

C. Broad Receptor/Channel Panel (e.g., Eurofins SafetyScreen™, SAFETYscan®):

  • Rationale: To proactively identify other potential off-target liabilities, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is recommended.[22][23]

  • Methodology: These are typically radioligand binding assays where the test compound's ability to displace a specific, high-affinity radioligand from its target is quantified.

Data Presentation

Table 3A: hERG Inhibition

Assay Endpoint Result

| hERG Patch Clamp | IC50 (µM) | [Insert Value] |

Table 3B: CYP450 Inhibition

Isoform IC50 (µM)
CYP1A2 [Insert Value]
CYP2C9 [Insert Value]
CYP2D6 [Insert Value]

| CYP3A4 | [Insert Value] |

Table 3C: Broad Off-Target Panel (Example Hits)

Target % Inhibition @ 10 µM
Adrenergic α1A [Insert Value]
Dopamine D2 [Insert Value]

| Muscarinic M1 | [Insert Value] |

Decision-Making Pathway

G cluster_1 Tiered Screening & Decision Logic Start Test Compound: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Tier1 Tier 1 Cytotoxicity Screen Start->Tier1 Decision1 Potent & Selective Cytotoxicity? Tier1->Decision1 Tier2 Tier 2 Kinase Profile Decision2 Identified Kinase 'Hit(s)'? Tier2->Decision2 Tier3 Tier 3 Safety Profile Decision3 Acceptable Safety Profile? Tier3->Decision3 Decision1->Tier2 Yes Stop Terminate or Redesign Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No (No clear target) Proceed Advance to Lead Optimization Decision3->Proceed Yes Decision3->Stop No

Caption: Decision-making workflow for the screening cascade.

Conclusion and Future Directions

This in-depth technical guide outlines a strategic and efficient preliminary in-vitro screening plan for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. By systematically evaluating its cytotoxic effects, identifying potential kinase targets, and assessing its preliminary safety profile, researchers can make informed decisions regarding the compound's potential for further development. Positive outcomes from this cascade—namely, potent and selective anti-cancer activity, a clear interaction with one or more kinases, and an acceptable safety margin—would provide a strong rationale for advancing the compound into lead optimization and more complex in-vivo studies.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • PubMed. (n.d.). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • Cosmo Bio Co., Ltd. (n.d.). Tanso Biosciences: GPCR functional profiling services. Retrieved from [Link]

  • PubMed. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Custom GPCR Antibody Profiling Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • PubMed Central. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • ACS Publications. (n.d.). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Semantic Scholar. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Retrieved from [Link]

  • PubMed. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • RSC Publishing. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • The Pharma Innovation. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles[18] Comprising Azetidinone Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • National Institutes of Health. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Retrieved from [Link]

Sources

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol patent and intellectual property

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Intellectual Property Landscape and Synthetic Strategy of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Disclaimer: Based on comprehensive searches of public patent databases, no specific patent explicitly claiming the molecule 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol has been identified. This technical guide will therefore provide an in-depth analysis of the broader intellectual property landscape for structurally related benzothiazole derivatives, a plausible synthetic route for the target molecule based on established chemical literature, and an exploration of its potential biological significance. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the innovative potential of this and similar chemical entities.

Part 1: Introduction to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

The molecule 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a heterocyclic compound featuring a fluorinated benzothiazole moiety linked to an azetidin-3-ol ring. While this specific molecule is commercially available from chemical suppliers, indicating its synthesis is known, its journey through the drug discovery and development pipeline, as reflected in patent literature, is not publicly documented.[1] The constituent parts of the molecule, however, are well-recognized pharmacophores in medicinal chemistry, suggesting its potential for biological activity.

The benzothiazole core is a versatile scaffold found in numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] The fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. The azetidinol ring is a valuable three-dimensional scaffold that can introduce desirable physicochemical properties and vectorially orient substituents to interact with biological targets.

Table 1: Chemical Identity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

IdentifierValue
IUPAC Name 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
CAS Number 1421468-70-3
Molecular Formula C₁₀H₉FN₂OS
Molecular Weight 224.26 g/mol
Synonyms 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-azetidinol

Part 2: Intellectual Property Landscape of Benzothiazole Derivatives

While a specific patent for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is not apparent, the broader patent landscape for benzothiazole derivatives is rich and indicative of their perceived value in drug discovery.

General Patentability of Benzothiazole Scaffolds

The novelty of a benzothiazole-containing molecule, a key criterion for patentability, generally resides in the unique combination of substituents on the benzothiazole ring and the nature of the groups attached to it. For 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, the inventive step would likely be associated with the unexpected biological activity or improved properties conferred by the specific combination of the 6-fluoro-benzothiazole and the azetidin-3-ol moieties.

Key Therapeutic Areas in Benzothiazole Patents

Patents for benzothiazole derivatives span a wide array of therapeutic areas. A review of recent patent literature highlights a significant focus on oncology, neurodegenerative diseases, and infectious diseases.[6] This suggests that any investigation into the biological activity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol might productively start in these areas.

Table 2: Representative Patents for Benzothiazole Derivatives

Patent NumberAssigneeTherapeutic AreaGeneral Structure Claimed
US6624163B2N/AAdenosine receptor ligands for various disordersSubstituted benzothiazole derivatives
EP0735029A1NIPPON ZOKI PHARMACEUTICALLipid-lowering agentsNovel benzothiazole derivatives
US8691185B2N/AAmyloid imaging agentsRadiolabeled benzothiazole derivatives
WO2001097786A3N/ANot specifiedBenzothiazole derivatives

Note: This table is illustrative and not exhaustive.

Analysis of Patent Claims for Structurally Similar Compounds

Patents for compounds with similar structural features often claim a genus of compounds defined by a Markush structure. It is plausible that 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol could fall within the scope of a broad patent claim for benzothiazole derivatives, even if not explicitly mentioned as an example. A thorough freedom-to-operate analysis would require a detailed examination of the Markush structures in relevant patents.

Potential Patentable Inventions

Should 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol be found to have a novel and non-obvious utility, several avenues for patent protection could be pursued. These include:

  • Composition of matter claims: If the molecule itself is novel and not disclosed in the prior art.

  • New medical use claims: For the treatment of a specific disease.

  • Formulation patents: For specific drug delivery systems or compositions containing the molecule.

  • Polymorph patents: For novel crystalline forms of the compound with advantageous properties.

Patent_Landscape Potential IP Landscape for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol cluster_IP Intellectual Property Avenues cluster_Therapeutic_Areas Potential Therapeutic Areas (based on related patents) CoreMolecule 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol CompositionOfMatter Composition of Matter CoreMolecule->CompositionOfMatter MedicalUse New Medical Use CoreMolecule->MedicalUse Formulation Novel Formulations CoreMolecule->Formulation Polymorphs Specific Polymorphs CoreMolecule->Polymorphs Oncology Oncology MedicalUse->Oncology Neurodegeneration Neurodegeneration MedicalUse->Neurodegeneration InfectiousDiseases Infectious Diseases MedicalUse->InfectiousDiseases

Potential Intellectual Property Landscape.

Part 3: Synthetic Strategy and Methodologies

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol can be approached through a convergent synthesis, combining a pre-formed 6-fluorobenzothiazole precursor with an azetidin-3-ol derivative. The following proposed synthesis is based on established methodologies for the formation of similar compounds.[5][7]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis involves disconnecting the azetidine ring from the benzothiazole core at the C-N bond. This leads to two key starting materials: 2-chloro-6-fluorobenzothiazole and azetidin-3-ol.

Retrosynthesis Retrosynthetic Analysis Target 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Intermediate1 2-Chloro-6-fluorobenzothiazole Target->Intermediate1 C-N disconnection Intermediate2 Azetidin-3-ol Target->Intermediate2 Precursor1 2-Amino-6-fluorobenzothiazole Intermediate1->Precursor1 Sandmeyer-type reaction Precursor2 Epichlorohydrin and Benzylamine (for Azetidin-3-ol synthesis) Intermediate2->Precursor2 Multi-step synthesis

Proposed Retrosynthetic Pathway.
Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This precursor can be synthesized from 4-fluoroaniline through a reaction with potassium thiocyanate in the presence of bromine in glacial acetic acid. This is a well-established method for the synthesis of 2-aminobenzothiazoles.

Protocol:

  • To a stirred solution of 4-fluoroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise at a temperature maintained below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 2-amino-6-fluorobenzothiazole.

Step 2: Synthesis of 2-Chloro-6-fluorobenzothiazole

The conversion of the 2-amino group to a 2-chloro group can be achieved via a Sandmeyer-type reaction.

Protocol:

  • Suspend 2-amino-6-fluorobenzothiazole (1 equivalent) in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5°C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-chloro-6-fluorobenzothiazole.

Step 3: Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

The final step involves the nucleophilic substitution of the chlorine atom in 2-chloro-6-fluorobenzothiazole with the secondary amine of azetidin-3-ol.

Protocol:

  • To a solution of azetidin-3-ol hydrochloride (1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.5 equivalents) in a polar aprotic solvent (e.g., dimethylformamide), add 2-chloro-6-fluorobenzothiazole (1 equivalent).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Part 4: Potential Biological Activity and Therapeutic Applications

The biological profile of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol has not been extensively reported in the scientific literature. However, based on the known activities of structurally related compounds, we can hypothesize potential areas of interest.

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases and tubulin polymerization. The specific substitution pattern on the benzothiazole ring and the nature of the substituent at the 2-position are critical for this activity.

  • Antimicrobial Activity: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[7]

  • Central Nervous System (CNS) Activity: Some benzothiazole derivatives have been investigated as ligands for CNS receptors, such as adenosine receptors.[8] A recent study also explored benzothiazole derivatives bearing an azetidinone ring as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease.[6]

Part 5: Conclusion

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol represents a molecule of interest for further investigation in drug discovery, primarily due to the well-established pharmacological importance of its constituent benzothiazole and azetidinol scaffolds. While no specific patents for this exact molecule are publicly available, the extensive patenting of related benzothiazole derivatives underscores the potential for intellectual property protection should this compound demonstrate novel and useful biological activity. The proposed synthetic route provides a practical framework for its preparation, enabling further research into its physicochemical properties and therapeutic potential. Future studies should focus on a broad biological screening of this compound, particularly in the areas of oncology, infectious diseases, and neuroscience, to unlock its potential value.

References

  • Sarkar, S., Dwivedi, J., Chauhan R. Synthesis of 1-[2(substituted phenyl)-4-oxothiazolidin-3-yl]-3- (6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas as anthelmintic agent, J. Pharm. Res., 2013, 7, 439–442.
  • KR970006247B1 - Novel benzothiazole derivatives and process for preparing the same - Google P
  • Molecular Docking, Synthesis and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors - Advanced Journal of Chemistry, Section A. [Link]

  • Benzothiazole analogues and their biological aspects: A Review - ResearchGate. [Link]

  • US6624163B2 - Benzothiazole derivatives - Google P
  • Synthesis and Biological Activities of Some Benzothiazole Derivatives | Semantic Scholar. [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. [Link]

  • Benzothiazole derivatives - European Patent Office - EP 0735029 A1. [Link]

  • US8691185B2 - Benzothiazole derivative compounds, compositions and uses - Google P
  • WO2001097786A3 - Benzothiazole derivatives - Google P
  • Synthesis and preliminary antibacterial activities of novel benzothiazoles - ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. [Link]

  • Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger - Lupine Publishers. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emerging Potential of Benzothiazole Scaffolds in Cellular Research

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] These compounds are known to interact with a variety of cellular targets, modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6][7] 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a novel synthetic compound featuring this versatile benzothiazole core, suggesting its potential as a modulator of cellular processes. While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active benzothiazoles warrants its investigation as a potential therapeutic agent or research tool. This document provides a comprehensive guide for the initial in vitro characterization of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in a cell culture setting, from fundamental handling to the assessment of its cytotoxic and potential mechanistic effects.

I. Compound Specifications and Handling

A thorough understanding of the physicochemical properties of a novel compound is the bedrock of reproducible in vitro studies.

PropertyValueSource
CAS Number 1421468-70-3
Molecular Formula C₁₀H₉FN₂OS
Molecular Weight 224.26 g/mol
Appearance Solid
Purity ≥95%
Storage and Stability
  • Long-term Storage: Store the solid compound at -20°C in a desiccated environment, protected from light.

  • Stock Solution Storage: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

II. Protocol for Preparation of Stock Solutions

The poor aqueous solubility of many small molecules necessitates the use of an organic solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is a common choice due to its high dissolving power and miscibility with cell culture media.[8][9][10]

Materials
  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure for a 10 mM Stock Solution
  • Calculation: Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution (Mass = 0.01 L x 224.26 g/mol = 2.2426 mg for 1 mL).

  • Weighing: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[11]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects.[11]

III. Experimental Workflow for In Vitro Characterization

A systematic approach is crucial when evaluating a novel compound. The following workflow provides a logical progression from determining solubility to assessing cellular effects.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation A Solubility in Cell Culture Medium B Dose-Response Cytotoxicity Assay (e.g., MTT) A->B Establish concentration range C Determine IC50 Value B->C Data analysis D Select Sub-lethal Concentrations C->D Inform dose selection E Hypothesis-driven Mechanistic Assays D->E Investigate cellular effects

Caption: Experimental workflow for the in vitro characterization of a novel compound.

IV. Protocol for Determining Maximum Soluble Concentration in Cell Culture Medium

It is imperative to confirm the solubility of the compound in the complete cell culture medium at 37°C to avoid precipitation and ensure accurate dosing.[8]

Materials
  • 10 mM stock solution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure
  • Preparation of Dilutions: Prepare a series of dilutions of the compound in complete cell culture medium from your DMSO stock. For example, to test a final concentration of 100 µM, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.

  • Incubation: Incubate the dilutions at 37°C for 1-2 hours.

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation or cloudiness. A clear solution indicates that the compound is soluble at that concentration. For a more detailed examination, a small aliquot can be observed under a microscope.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains in a clear solution is the maximum soluble concentration in the cell culture medium.

V. Protocol for Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12]

Materials
  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Step-by-Step Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (prepared by serial dilution from the stock solution in complete medium). Include a vehicle control (medium with the highest concentration of DMSO used in the treatments) and a no-treatment control. For a new compound, a wide concentration range is recommended for the initial screen (e.g., 0.1, 1, 10, 50, 100 µM).[13]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization of Formazan Crystals: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability. This can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

VI. Hypothetical Mechanism of Action and Downstream Analysis

Based on the known activities of benzothiazole derivatives, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol may exert its effects through the inhibition of key signaling pathways implicated in cancer cell survival and proliferation, such as the STAT3 pathway.[6][15] Another plausible mechanism, given the structural features, is the inhibition of E3 ubiquitin ligases, which are critical regulators of protein degradation.[16][17]

G cluster_0 Potential Mechanism of Action Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol STAT3 STAT3 Pathway Compound->STAT3 Inhibition E3_Ligase E3 Ubiquitin Ligase Compound->E3_Ligase Inhibition Apoptosis Induction of Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest E3_Ligase->Apoptosis

Caption: Hypothetical signaling pathways targeted by the compound.

Suggested Follow-up Experiments
  • Western Blot Analysis: To investigate the effect on the STAT3 pathway, perform western blotting to analyze the phosphorylation status of STAT3 and the expression levels of its downstream targets (e.g., c-Myc, Cyclin D1).

  • Ubiquitination Assays: To explore the potential for E3 ligase inhibition, conduct in vitro ubiquitination assays or immunoprecipitation followed by western blotting for ubiquitinated proteins.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employ techniques such as Annexin V/PI staining followed by flow cytometry or caspase activity assays to confirm the induction of apoptosis.

VII. Trustworthiness and Self-Validation

To ensure the reliability of your findings, the following controls and validation steps are essential:

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control at the highest concentration used to treat cells to account for any solvent effects.

  • Positive Control: If a known inhibitor of a suspected pathway is available, include it as a positive control to validate the assay.

  • Reproducibility: Repeat experiments multiple times (at least three independent experiments) to ensure the reproducibility of the results.

  • Orthogonal Assays: Confirm key findings using a different assay that measures a similar endpoint. For example, if the MTT assay shows decreased viability, confirm this with a trypan blue exclusion assay or a crystal violet staining assay.

By following these detailed protocols and incorporating rigorous controls, researchers can confidently and accurately characterize the in vitro effects of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, paving the way for a deeper understanding of its biological potential.

References

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025). ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. [Link]

  • Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (2021). PubMed. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (n.d.). CardioSomatics. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (n.d.). NIH. [Link]

  • Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (2025). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). ACS Publications. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (n.d.). MDPI. [Link]

  • What are Ubiquitin-protein ligases inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]

  • How to choose concentration range of drug for cancer-cell proliferation assay?. (2018). ResearchGate. [Link]

  • Strategies for the Identification of Ubiquitin Ligase Inhibitors. (2011). NIH. [Link]

  • General (Stock) Solutions. (n.d.). BYU. [Link]

  • Development of inhibitors in the ubiquitination cascade. (n.d.). Ovid. [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. (n.d.). ResearchGate. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. (n.d.). Sorger Lab. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]

  • Novel method for examining small molecules may provide platform for new drug design. (2015). Arizona State University. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

Sources

Application and Protocols for the Evaluation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase inhibitory potential of the novel small molecule, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. The benzothiazole and azetidine scaffolds are prevalent in medicinal chemistry, suggesting this compound may serve as a valuable probe or lead structure in drug discovery.[1][2] This document outlines detailed protocols for both biochemical and cellular kinase assays, emphasizing the scientific rationale behind experimental design and data interpretation. We present a self-validating system, from initial in vitro screening to confirm direct enzyme inhibition, to subsequent cell-based assays that assess target engagement and functional outcomes in a physiological context.

Introduction: Rationale for Kinase Profiling

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a well-established driver of numerous diseases, including cancer and inflammatory disorders.[3][4] Consequently, they represent one of the most important "druggable" gene families.[4] The compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol incorporates a fluorinated benzothiazole ring and an azetidin-3-ol moiety. The benzothiazole core is found in molecules with diverse biological activities, while azetidine scaffolds are recognized for their utility in medicinal chemistry, often imparting favorable physicochemical properties.[1][5]

Given these structural features, it is scientifically pertinent to investigate the compound's potential as a kinase inhibitor. This guide provides the experimental blueprint to:

  • Determine if 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol directly inhibits the activity of specific protein kinases.

  • Quantify its potency (IC50) and selectivity across a panel of kinases.

  • Validate its activity within a cellular environment to confirm target engagement and functional inhibition.

Foundational Principles of Kinase Inhibition Assays

A kinase-catalyzed reaction involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[3] Kinase activity can therefore be quantified by measuring one of two primary endpoints:

  • Product Formation: Detecting the phosphorylated substrate.

  • Cofactor Consumption: Measuring the amount of ATP consumed or, more commonly, the amount of ADP produced.[3]

Inhibitor screening assays are designed to measure the reduction in kinase activity in the presence of a test compound. The most robust assays are those that are universal, sensitive, and less susceptible to interference.[6] For this reason, luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, have become a gold standard for high-throughput screening (HTS) and inhibitor profiling.[7][8] They offer a positive signal correlated with kinase activity and are compatible with a wide range of ATP concentrations, which is crucial for distinguishing between different mechanisms of inhibition.[8]

In Vitro Biochemical Assay: Determining Potency and Selectivity

The first critical step is to determine if 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol has a direct inhibitory effect on purified kinase enzymes. The following protocol uses a universal, luminescence-based ADP detection method.

Workflow for In Vitro Kinase Inhibition Screening

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in 100% DMSO C Dispense Compound/ DMSO Control into Assay Plate A->C B Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) D Add Kinase Enzyme (Pre-incubation: 10-20 min) B->D C->D 2.5 µL/well E Initiate Reaction: Add ATP Solution D->E 2.5 µL/well F Incubate at 30°C (e.g., 60 min) E->F 5 µL/well G Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent F->G H Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent G->H Incubate 40 min I Measure Luminescence (Plate Reader) H->I Incubate 30 min J Plot Luminescence vs. log[Inhibitor] I->J K Fit Sigmoidal Dose-Response Curve to Determine IC50 J->K

Caption: General workflow for an in vitro kinase inhibition assay using an ADP-luminescence method.

Protocol 3.1: Luminescence-Based In Vitro Kinase IC50 Determination

This protocol is adapted from standard methodologies for assays like ADP-Glo™.[7][8]

Materials:

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (e.g., from Sigma-Aldrich, CAS 1421468-70-3)[9]

  • Purified, active kinase of interest and its corresponding substrate (peptide or protein).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Adenosine 5'-triphosphate (ATP), high purity.

  • 100% Dimethyl Sulfoxide (DMSO).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well or 96-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a concentration range appropriate for IC50 determination (e.g., from 10 mM down to 0.5 µM). This will result in a final in-assay concentration range from 100 µM to 5 nM if using a 100x dilution factor into the final reaction.

  • Kinase Reaction Setup (per well, for a 10 µL final volume): a. To the wells of a white assay plate, add 2.5 µL of the serially diluted compound or DMSO alone (for 0% and 100% inhibition controls). b. Add 2.5 µL of a 4x kinase/substrate solution prepared in Kinase Assay Buffer. c. Pre-incubate the plate for 10-20 minutes at room temperature. This step allows the compound to bind to the kinase before the enzymatic reaction begins.[10] d. To initiate the reaction, add 5 µL of a 2x ATP solution prepared in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[4] e. Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase/luciferin reaction. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the background signal (a "no enzyme" control). c. Normalize the data, setting the average signal from the DMSO-only wells as 100% activity and the signal from a high-concentration inhibitor or "no enzyme" well as 0% activity. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration. e. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation: Hypothetical Selectivity Profile

To understand the compound's specificity, it should be tested against a panel of kinases from different families.

Kinase TargetKinase Family1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol IC50 (nM)Staurosporine IC50 (nM)
Kinase A (e.g., ABL1)Tyrosine Kinase258
Kinase B (e.g., SRC)Tyrosine Kinase1506
Kinase C (e.g., AKT1)Ser/Thr Kinase>10,00015
Kinase D (e.g., CDK2)Ser/Thr Kinase85020
Kinase E (e.g., PIM1)Ser/Thr Kinase7550
Table 1: Example data format for reporting the inhibitory activity and selectivity of a test compound. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.

Cellular Assays: Validating Target Engagement and Function

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux.[11] Therefore, cell-based assays are essential to confirm that the compound can access its target and exert a functional effect.

Principle of Cellular Phosphorylation Assays

Many kinases function within signaling pathways where their activity is directly linked to the phosphorylation of a downstream substrate. A functional cellular assay can measure the phosphorylation status of this substrate. Inhibition of the kinase should lead to a dose-dependent decrease in substrate phosphorylation.

G cluster_pathway Simplified Kinase Signaling Pathway Stimulus Growth Factor (Stimulus) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Stimulus->Receptor UpstreamKinase Upstream Kinase (e.g., SRC) Receptor->UpstreamKinase Activates TargetKinase Target Kinase (Kinase B) UpstreamKinase->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates (p-Substrate) Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Inhibitor->TargetKinase Inhibits

Caption: A hypothetical signaling cascade where an inhibitor blocks the target kinase, preventing downstream substrate phosphorylation.

Protocol 4.1: Western Blot-Based Cellular Phospho-Substrate Assay

Objective: To determine if 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol inhibits the phosphorylation of a target kinase's substrate in intact cells.

Materials:

  • Cell line known to have an active signaling pathway involving the kinase of interest.

  • Cell culture medium, FBS, and supplements.

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

  • Stimulant (e.g., growth factor like EGF or PDGF, if required to activate the pathway).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the substrate (p-Substrate) and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Methodology:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-16 hours, if necessary, to reduce basal pathway activity. c. Pre-treat cells with various concentrations of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (and a DMSO vehicle control) for 1-2 hours. d. Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells directly in the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Western Blotting: a. Determine protein concentration of the lysates (e.g., BCA assay). b. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. d. Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Strip the membrane and re-probe with an antibody against the total substrate protein to serve as a loading control. b. Quantify the band intensities for both p-Substrate and total Substrate. c. Normalize the p-Substrate signal to the total Substrate signal for each sample. d. A dose-dependent decrease in the normalized p-Substrate signal indicates effective cellular inhibition by the compound.

Conclusion and Future Directions

This guide provides a robust, two-tiered strategy for the initial characterization of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol as a potential kinase inhibitor. Positive results from the in vitro biochemical assays would establish direct enzyme inhibition and potency. Subsequent validation in cellular assays would confirm target engagement in a physiological setting. Should this compound show promising activity and selectivity, further studies would be warranted, including mechanism of action studies (e.g., ATP competition assays), broader kinase panel screening for off-target effects, and evaluation in more complex cellular models.[4]

References

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. (n.d.). PubMed Central. [Link]

  • (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone. (n.d.). Mol-Instincts. [Link](3-methylisoxazol-5-yl)methanone_6919323.html)

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. (2023). Mol-Instincts. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2025). ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. [Link]

  • 1-(4-Chloro-6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. (n.d.). AA Blocks. [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol as a Chemical Probe for Phosphoinositide 3-kinase (PI3K)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a detailed guide for the characterization and application of the chemical probe 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol . The target protein, Phosphoinositide 3-kinase (PI3K), is a hypothesized, yet scientifically plausible, target based on extensive literature precedent for the benzothiazole scaffold as a potent kinase inhibitor.[1][2][3] Researchers should perform the validation experiments outlined herein to confirm the proposed target and selectivity profile in their experimental systems.

Introduction: Unveiling a Potential Modulator of a Core Cellular Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention and biological investigation.[2] Chemical probes, high-quality small molecules that modulate a specific protein's function, are indispensable tools for dissecting the complexities of such signaling pathways.[4][5]

This guide introduces 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol , a novel compound featuring a benzothiazole core. This structural motif is present in numerous inhibitors of the PI3K/Akt/mTOR pathway.[1][2][3] We present a comprehensive framework for validating this compound as a chemical probe for PI3K and for its subsequent use in cellular and biochemical assays to interrogate PI3K-dependent signaling events. The protocols described are designed to be self-validating, incorporating essential controls to ensure the generation of robust and reproducible data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application.

PropertyValueSource
CAS Number 1421468-70-3[6]
Molecular Formula C₁₀H₉FN₂OS
Molecular Weight 224.26 g/mol
Physical Form Solid
Purity ≥95% (recommended)
Solubility To be determined empirically in relevant solvents (e.g., DMSO, ethanol).

Scientist's Note on Handling and Storage: The compound should be stored as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Minimize freeze-thaw cycles by aliquoting the stock solution. The stability of the compound in aqueous media should be assessed, especially for long-term cell culture experiments.

Proposed Mechanism of Action and Target Engagement

We hypothesize that 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol functions as an ATP-competitive inhibitor of PI3K. The benzothiazole moiety likely occupies the adenine-binding region of the kinase's active site, a common mechanism for this class of inhibitors.[1] The azetidin-3-ol group may form hydrogen bonds with key residues in the hinge region or solvent-exposed areas, contributing to its affinity and selectivity.

To validate this proposed mechanism, a multi-pronged approach is necessary, starting with direct biochemical assays and progressing to cellular target engagement studies.

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Probe 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (Chemical Probe) Probe->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1->Downstream CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells Treat_Probe Treat_Probe Cells->Treat_Probe Probe Treat_Vehicle Treat_Vehicle Cells->Treat_Vehicle Vehicle Heat_Gradient Heat Gradient (40-65°C) Treat_Probe->Heat_Gradient Treat_Vehicle->Heat_Gradient Lysis Lysis Heat_Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Fraction Supernatant Supernatant Centrifugation->Supernatant Soluble Fraction Western_Blot Western_Blot Supernatant->Western_Blot Soluble Fraction Quantification Quantification Western_Blot->Quantification Melting_Curve Melting_Curve Quantification->Melting_Curve Plot Data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Analysis of Downstream Signaling

Objective: To measure the functional consequence of PI3K inhibition in cells.

Rationale: A functional chemical probe should modulate the signaling pathway downstream of its target. For PI3K, a key downstream event is the phosphorylation of Akt.

Materials:

  • Cancer cell line with active PI3K signaling

  • Serum-free and complete cell culture medium

  • Growth factor (e.g., insulin, EGF)

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • Negative Control

  • Vehicle control (DMSO)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal PI3K signaling.

  • Pre-treat the cells with serial dilutions of the chemical probe, negative control, or vehicle for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to activate the PI3K pathway.

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentrations of the lysates.

  • Analyze the lysates by Western blotting using antibodies against phospho-Akt (Ser473) and total Akt. Use GAPDH as a loading control.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

  • Plot the normalized phospho-Akt levels against the probe concentration to determine the cellular EC₅₀.

Data Interpretation: A dose-dependent decrease in phospho-Akt levels upon treatment with the chemical probe demonstrates functional inhibition of the PI3K pathway in cells. The cellular EC₅₀ should ideally be within a 10-fold range of the biochemical IC₅₀.

The Importance of Controls: Ensuring Data Integrity

The use of appropriate controls is paramount in chemical probe experiments. [7]

  • Negative Control: A crucial component is a structurally related but biologically inactive analog. This control helps to ensure that the observed phenotype is due to the inhibition of the intended target and not an off-target effect or a consequence of the chemical scaffold itself. If a validated negative control is not available, one can be rationally designed, for example, by modifying a functional group predicted to be essential for binding to PI3K.

  • Orthogonal Probes: If available, using a structurally distinct chemical probe for the same target can help to confirm that the observed biological effects are target-specific.

  • Genetic Controls: Complementary experiments using genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of the target protein, can provide strong validation for the pharmacological findings.

Conclusion and Future Directions

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol presents a promising starting point for a chemical probe targeting the PI3K signaling pathway. The experimental framework provided here outlines the necessary steps to rigorously validate its potency, selectivity, and cellular activity. Upon successful validation, this probe can be a valuable tool for researchers investigating the multifaceted roles of PI3K in health and disease. Further studies could involve comprehensive kinome-wide selectivity profiling and its application in more complex biological models, such as 3D organoids or in vivo systems, to further elucidate the therapeutic potential of PI3K inhibition.

References

  • Biochemistry. (n.d.). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. ACS Publications. Retrieved January 20, 2026, from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of benzothiazole‐based class‐I PI3K inhibitors. Retrieved January 20, 2026, from [Link]

  • PubMed. (2011, March 24). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Retrieved January 20, 2026, from [Link]

  • PMC. (2023, May 29). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2024, November 10). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (n.d.). Discovery and Optimization of a Series of Benzothiazole Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • MDPI. (2021, March 8). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Retrieved January 20, 2026, from [Link]

  • MDPI. (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Different benzothiazole compounds at different concentrations caused.... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives [29, 30,.... Retrieved January 20, 2026, from [Link]

  • PubChem. (2023, August 17). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. Retrieved January 20, 2026, from [Link]

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases.[1] The development of small molecule inhibitors that can selectively modulate kinase activity remains a paramount objective. Success in this area is exemplified by groundbreaking therapies such as Gleevec and Iressa.[1]

The chemical scaffold of a potential drug candidate is pivotal to its success. The benzothiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[2][3] Derivatives of benzothiazole have demonstrated significant potential as enzyme inhibitors, targeting critical kinases like EGFR, VEGFR, and PI3K.[2] Similarly, the azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance crucial pharmacokinetic properties such as metabolic stability, solubility, and target-binding affinity.[4][5] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine motif, underscoring its value in drug design.[4]

This application note describes a comprehensive high-throughput screening (HTS) workflow designed to identify and characterize potential kinase inhibitors, using 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol as a representative test compound. This molecule combines the favorable properties of both the benzothiazole and azetidine scaffolds, making it a promising candidate for kinase-focused libraries. We will detail a robust, TR-FRET-based assay, outline the critical steps for assay validation, and provide a clear protocol for primary screening and subsequent dose-response analysis.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To screen for inhibitors of a target kinase (e.g., a tyrosine kinase relevant to oncology), we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This technology is a robust, homogeneous (no-wash) assay format ideal for HTS.[6]

The assay quantifies kinase activity by detecting the phosphorylation of a specific substrate. The core components are:

  • Europium (Eu³⁺) Chelate-Labeled Anti-Phospho-Substrate Antibody (Donor): This antibody specifically recognizes the phosphorylated form of the substrate. The Europium chelate has a long fluorescence lifetime.

  • ULight™-Labeled Substrate (Acceptor): The peptide or protein substrate for the kinase is labeled with a fluorescent acceptor molecule.

  • Target Kinase and ATP: The enzyme and its essential co-factor.

Mechanism of Action:

  • In the absence of inhibition: The kinase phosphorylates the ULight™-labeled substrate. The Eu³⁺-labeled antibody binds to the newly formed phospho-epitope, bringing the donor and acceptor into close proximity. When the Europium chelate is excited at 340 nm, it transfers its energy to the ULight™ acceptor, which then emits light at 665 nm.

  • In the presence of an inhibitor (e.g., 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol): The kinase is inhibited, preventing phosphorylation of the substrate. The antibody cannot bind, keeping the donor and acceptor separated. No FRET occurs, and only the baseline fluorescence from the Europium donor is detected at 615 nm.

The ratio of the acceptor to donor emission (665 nm / 615 nm) is calculated, providing a ratiometric signal that is proportional to the extent of substrate phosphorylation and thus, kinase activity. This ratiometric measurement corrects for well-to-well variations and compound interference, enhancing data quality.

Diagram: TR-FRET Kinase Assay Workflow

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection cluster_3 Data Analysis Compound Test Compound (e.g., 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol) Plate Dispense to 384-well Plate Compound->Plate Kinase Target Kinase + Substrate Kinase->Plate ATP ATP Solution Incubate Incubate at RT (Kinase Reaction) Plate->Incubate Add ATP to start DetectionMix Add TR-FRET Detection Mix (Ab + Stop Solution) Incubate->DetectionMix Incubate2 Incubate at RT (Antibody Binding) DetectionMix->Incubate2 Read Read Plate (TR-FRET Reader) Incubate2->Read Analysis Calculate % Inhibition Generate Dose-Response Curves Determine IC₅₀ Read->Analysis

Caption: High-level workflow for the TR-FRET based kinase inhibitor screening assay.

Part 1: HTS Assay Validation

Before initiating a large-scale screen, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for the HTS environment.[7][8] This process involves assessing key performance parameters.

Protocol 1.1: Reagent Optimization and Stability

Objective: To determine the optimal concentrations of kinase, substrate, and ATP, and to confirm reagent stability over the planned experimental time.

Methodology:

  • Kinase Titration: Perform kinase reactions with a serial dilution of the kinase enzyme while keeping the substrate and ATP concentrations constant (e.g., at their reported Km values). The goal is to find the lowest enzyme concentration that yields a robust signal-to-background ratio (S/B > 5).

  • ATP Titration: Using the optimized kinase concentration, perform reactions across a range of ATP concentrations (e.g., from 1 µM to 1 mM). The assay should ideally be run at the ATP concentration that corresponds to the Michaelis constant (Km), as this provides the greatest sensitivity for detecting competitive inhibitors.

  • Reagent Stability: Prepare the master mixes for the kinase/substrate and ATP solutions. Let them sit at room temperature for the anticipated duration of the screen (e.g., 4-6 hours). At set time points (0, 2, 4, 6 hours), run the assay to ensure the signal remains stable and does not drift significantly over time.

Protocol 1.2: Plate Uniformity and Z'-Factor Assessment

Objective: To assess the well-to-well and plate-to-plate variability of the assay and to calculate the Z'-factor, a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]

Methodology:

  • Plate Setup: Prepare three 384-well plates. In each plate, dispense reagents for minimum and maximum signal controls.

    • Maximum Signal (0% Inhibition): Kinase, substrate, ATP, and DMSO (vehicle). This represents the uninhibited kinase activity.

    • Minimum Signal (100% Inhibition): Kinase, substrate, a known potent inhibitor (staurosporine or a tool compound) at a saturating concentration, and ATP. This represents the background signal.

  • Plate Layout: Use an interleaved format where columns of maximum signal alternate with columns of minimum signal to map any potential systematic drift across the plate.

  • Execution: Run the assay according to the final protocol.

  • Calculation: For each plate, calculate the mean (μ) and standard deviation (σ) for both the maximum (max) and minimum (min) signal wells. The Z'-factor is then calculated using the following formula:

    Z' = 1 - ( (3σmax + 3σmin) / |μmax - μmin| )

Table 1: Assay Validation Acceptance Criteria

Parameter Acceptance Criterion Rationale
Z'-Factor ≥ 0.5 Ensures a sufficient signal window and low data variability for reliable hit identification.[8]
Signal-to-Background (S/B) ≥ 5 Guarantees that the specific signal is clearly distinguishable from the assay background.
CV of Controls ≤ 15% Indicates low well-to-well variability and high precision of the assay measurements.

| DMSO Tolerance | Signal stable up to 1% DMSO | Confirms that the compound vehicle does not adversely affect enzyme activity or assay signal. |

Part 2: High-Throughput Screening Protocol

Protocol 2.1: Primary Screen of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Objective: To screen the test compound at a single, high concentration to identify potential inhibitory activity ("hits").

Materials:

  • Test Compound: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, dissolved in 100% DMSO to create a 10 mM stock.

  • Target Kinase, ULight™-Substrate, ATP.

  • TR-FRET Detection Reagents (Eu³⁺-labeled antibody in stop/detection buffer).

  • Control Inhibitor (e.g., Staurosporine).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Low-volume 384-well assay plates (e.g., white, solid bottom).

  • Automated liquid handling systems and a TR-FRET compatible plate reader.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 20 nL of the 10 mM stock solution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol into the appropriate wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

  • Control Plating: Dispense 20 nL of 100% DMSO into the maximum signal (0% inhibition) wells and 20 nL of a high-concentration control inhibitor stock into the minimum signal (100% inhibition) wells.

  • Kinase/Substrate Addition: Add 10 µL of the kinase/ULight™-substrate mix in assay buffer to all wells.

  • Pre-incubation: Gently centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

  • Reaction Initiation: Add 10 µL of the ATP solution (at 2x the final desired concentration, e.g., 2x Km) to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plates for 60 minutes at room temperature. The plate should be protected from light.

  • Reaction Termination & Detection: Add 10 µL of the TR-FRET detection mix (containing the Eu³⁺-antibody and EDTA to stop the reaction) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-phosphosubstrate binding.

  • Data Acquisition: Read the plates on a TR-FRET enabled reader, with excitation at 340 nm and simultaneous emission detection at 615 nm and 665 nm.

Protocol 2.2: Dose-Response and IC₅₀ Determination

Objective: To confirm the activity of primary "hits" and determine their potency by measuring the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in 100% DMSO, starting from the 10 mM stock.

  • Compound Plating: Dispense the serial dilutions into a 384-well plate.

  • Assay Execution: Perform the TR-FRET kinase assay as described in Protocol 2.1.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.

    • Normalize the data by converting the ratios to percent inhibition relative to the plate controls: % Inhibition = 100 * (1 - ( (Ratiocompound - μmin) / (μmax - μmin) ) )

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 2: Representative Data Presentation for a Dose-Response Experiment

Compound Conc. (µM) Log [Compound] % Inhibition (Mean ± SD)
100.00 -4.00 98.7 ± 2.1
33.33 -4.48 95.4 ± 3.3
11.11 -4.95 89.1 ± 2.8
3.70 -5.43 75.6 ± 4.1
1.23 -5.91 52.3 ± 3.9
0.41 -6.39 28.9 ± 5.0
0.14 -6.86 11.2 ± 3.5
0.05 -7.34 4.5 ± 2.2
0.02 -7.80 1.8 ± 1.9
0.00 N/A 0.0 ± 2.5

| Calculated IC₅₀ | 1.15 µM | |

Diagram: Kinase Inhibition and Signal Generation

G cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (Inhibitor Present) K_active Kinase (Active) ATP_ADP ATP -> ADP Substrate_P Substrate -> P-Substrate K_active->Substrate_P + ATP FRET TR-FRET Signal (High 665/615 Ratio) Substrate_P->FRET Ab Binding K_inhibited Kinase (Inhibited) No_Reaction No Phosphorylation K_inhibited->No_Reaction Inhibitor 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Inhibitor->K_inhibited No_FRET No TR-FRET Signal (Low 665/615 Ratio) No_Reaction->No_FRET

Sources

Application Notes and Protocols for In-Vivo Experimental Design: A Case Study with 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazole Derivative

The pursuit of effective therapeutics for neurodegenerative diseases, such as Alzheimer's disease, is a paramount challenge in modern medicine. The multifactorial nature of these diseases necessitates the exploration of novel chemical scaffolds that can modulate key pathological pathways.[1] The benzothiazole moiety has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including the potential to inhibit cholinesterases and monoamine oxidase B (MAO-B), both of which are significant targets in Alzheimer's disease research.[1][2] This document provides a comprehensive guide for the in-vivo experimental design and evaluation of a novel benzothiazole derivative, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol , as a potential therapeutic agent for neurodegenerative disorders.

While the specific biological targets of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol are yet to be fully elucidated, its structural features, particularly the 6-fluorobenzothiazole group, suggest a potential for interaction with biological targets implicated in neurodegeneration. For instance, the benzothiazole core is present in compounds designed as multi-target-directed ligands for Alzheimer's disease.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a feature of various biologically active molecules and can influence physicochemical properties and target engagement.[3]

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for preclinical in-vivo evaluation, from initial pharmacokinetic profiling to efficacy testing in relevant animal models of neurodegeneration. The protocols and experimental designs outlined herein are grounded in established scientific principles to ensure the generation of robust and translatable data.[4][5]

Part 1: Foundational In-Vivo Studies: Pharmacokinetics and Preliminary Toxicology

A thorough understanding of a compound's behavior in a living organism is the bedrock of any successful in-vivo research program.[4][6] This initial phase focuses on characterizing the pharmacokinetic (PK) profile and establishing a preliminary safety window for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Pharmacokinetic (PK) Profiling

PK studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[7] This information is vital for selecting appropriate doses and administration routes for subsequent efficacy and toxicology studies.[8][9]

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

  • Objective: To determine the fundamental PK parameters of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol following intravenous (IV) and oral (PO) administration in mice or rats.

  • Animal Model: Male and female C57BL/6 mice or Sprague Dawley rats (8-10 weeks old) are commonly used. The use of both sexes is crucial to identify any potential gender-related differences in drug metabolism and exposure.[10]

  • Methodology:

    • Acclimatization: Animals should be acclimatized for a minimum of one week under standard laboratory conditions.

    • Dosing:

      • IV Group: Administer the compound at a low dose (e.g., 1-2 mg/kg) via the tail vein.

      • PO Group: Administer the compound at a higher dose (e.g., 10-20 mg/kg) via oral gavage. The vehicle should be a well-tolerated formulation, such as a solution in 0.5% methylcellulose.

    • Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) from a consistent site (e.g., saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Preparation: Immediately process blood samples to separate plasma and store at -80°C until bioanalysis.

    • Bioanalysis: Quantify the concentration of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Utilize pharmacokinetic modeling software (e.g., WinNonlin) to calculate key parameters.[7]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the time it takes for the drug concentration to decrease by half.
CL ClearanceMeasures the volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (for PO administration)The fraction of the oral dose that reaches systemic circulation.
Acute Toxicology and Dose Range Finding

Preliminary toxicology studies are essential to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.[10][11] This information is critical for designing longer-term efficacy and safety studies.

Experimental Protocol: Acute Toxicity Study in Rodents

  • Objective: To determine the short-term toxicity profile and the MTD of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

  • Animal Model: Use the same rodent species and strain as in the PK studies.

  • Methodology:

    • Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (e.g., 3 per sex per group).

    • Clinical Observations: Monitor animals closely for any signs of toxicity, including changes in behavior, appearance, and body weight, for up to 14 days post-dose.

    • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious adverse effects.

    • Pathology: At the end of the observation period, conduct a gross necropsy to examine for any visible organ abnormalities.[10]

Part 2: Efficacy Evaluation in a Neurodegenerative Disease Model

Based on the structural alerts from related benzothiazole compounds, a logical next step is to evaluate the efficacy of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in an animal model of Alzheimer's disease.[12][13][14] Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 mouse model, are widely used as they recapitulate key pathological features of Alzheimer's, including amyloid-β (Aβ) plaque deposition and cognitive deficits.[12][13]

Experimental Design for Efficacy Studies

A well-structured experimental design is paramount for obtaining meaningful and reproducible results.[4][15]

Caption: Workflow for an in-vivo efficacy study in an Alzheimer's disease mouse model.

Experimental Protocol: Chronic Efficacy Study in APP/PS1 Mice

  • Objective: To evaluate the long-term therapeutic efficacy of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol on cognitive function and neuropathology in APP/PS1 mice.

  • Animal Model: Aged APP/PS1 transgenic mice and wild-type littermates (e.g., 6-8 months old) to allow for significant pathology development.

  • Methodology:

    • Group Allocation: Randomly assign mice to the following groups (n=10-15 per group):

      • Vehicle control (wild-type and APP/PS1)

      • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (low dose in APP/PS1)

      • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (high dose in APP/PS1)

      • Positive control (e.g., an approved Alzheimer's drug like Donepezil, in APP/PS1)

    • Dosing: Administer the compound daily via oral gavage for a prolonged period (e.g., 3 months).

    • Cognitive Assessment: Conduct a battery of behavioral tests to assess learning and memory, such as the Morris water maze or the novel object recognition test, before and after the treatment period.

    • Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for biochemical and histological analysis.

    • Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble and insoluble Aβ40 and Aβ42 using ELISA. Analyze markers of neuroinflammation (e.g., cytokines) and synaptic proteins.

    • Histological Analysis: Perform immunohistochemistry on brain sections to visualize and quantify Aβ plaques and markers for microglia and astrocytes.

Potential Mechanism of Action Exploration

The benzothiazole scaffold has been associated with the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1] Exploring these potential mechanisms can provide valuable insights.

Signaling_Pathway Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibition Acetylcholine Increased Acetylcholine AChE->Acetylcholine Leads to Dopamine Modulated Dopamine Levels MAOB->Dopamine Impacts Neurotransmission Improved Cholinergic Neurotransmission Acetylcholine->Neurotransmission Oxidative_Stress Reduced Oxidative Stress Dopamine->Oxidative_Stress Cognition Enhanced Cognitive Function Neurotransmission->Cognition Oxidative_Stress->Cognition

Caption: Postulated mechanism of action for the test compound in a neurodegenerative context.

Experimental Protocol: Ex-Vivo Enzymatic Assays

  • Objective: To determine if 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol inhibits AChE and MAO-B activity in the brain.

  • Methodology:

    • Use brain homogenates from a separate cohort of treated and untreated animals.

    • Perform established colorimetric or fluorometric assays to measure the enzymatic activity of AChE and MAO-B in the presence and absence of the compound.

Part 3: Advanced In-Vivo Characterization and Safety Assessment

Following the demonstration of efficacy, a more comprehensive in-vivo characterization is warranted to support further development. This includes pharmacokinetic/pharmacodynamic (PK/PD) modeling and more extensive toxicology studies.[8][16][17]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the drug's concentration-time profile with its pharmacological effect, providing a more quantitative understanding of the dose-response relationship.[8][9][16][17]

Table 2: Data Integration for PK/PD Modeling

PK DataPD Data (from Efficacy Studies)Modeling Output
Plasma concentration of the compound over timeCognitive performance scoresCorrelation between drug exposure and cognitive improvement.
Brain tissue concentration of the compoundAβ plaque burdenRelationship between target site concentration and pathological changes.
AChE/MAO-B inhibition levelsTarget engagement as a function of drug concentration.
Sub-chronic Toxicology Studies

To assess the safety of long-term administration, repeated-dose toxicology studies are required.[10][18][19][20]

Experimental Protocol: 28-Day Repeated-Dose Toxicology in Rodents

  • Objective: To evaluate the potential toxicity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol following daily administration for 28 days.

  • Animal Model: Use one rodent and one non-rodent species (as per regulatory guidelines, if applicable).

  • Methodology:

    • Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, and high) based on the acute toxicity data.

    • Administration: Administer the compound daily for 28 days via the intended clinical route.

    • In-life Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

    • Histopathology: Perform a comprehensive gross necropsy and collect a full panel of tissues for microscopic examination by a board-certified veterinary pathologist.[10]

Conclusion

The in-vivo evaluation of a novel compound like 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol requires a systematic and scientifically rigorous approach. By progressing from foundational pharmacokinetic and acute toxicology studies to comprehensive efficacy testing in relevant disease models and in-depth safety assessments, researchers can build a robust data package to support the continued development of this promising molecule. The protocols and experimental designs outlined in these application notes provide a framework for generating high-quality, translatable data, ultimately advancing the quest for new treatments for neurodegenerative diseases.

References

  • Frontiers. (2020, July 2). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. [Link]

  • Creative Bioarray. Animal Models of Neurodegenerative Diseases. [Link]

  • Bioscience Biotechnology Research Asia. (2022, September 22). A Review on Neurodegenerative Diseases with their Suitable Animal Models. [https://www.bio-sc Biotech.com/vol19no3/a-review-on-neurodegenerative-diseases-with-their-suitable-animal-models/]([Link] Biotech.com/vol19no3/a-review-on-neurodegenerative-diseases-with-their-suitable-animal-models/)

  • PubMed Central. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • National Institutes of Health. (2018, September 24). Animal models of neurodegenerative diseases. Nature Neuroscience. [Link]

  • National Institutes of Health. Pharmacokinetic and pharmacodynamic modeling in vivo. Critical Reviews in Bioengineering. [Link]

  • OAE Publishing Inc. (2023, August 28). Animal models for research on neurodegenerative diseases. [Link]

  • US Oncology. (2018, October 29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]

  • Noble Life Sciences. Toxicology Study Design Considerations. [Link]

  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • TheraIndx Life Sciences. In Vivo Pharmacokinetics & Preclinical Research Services. [Link]

  • MDPI. (2022, August 25). Designing an In Vivo Preclinical Research Study. [Link]

  • ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]

  • National Institutes of Health. (2021, January 11). In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. [Link]

  • Fiveable. In vivo testing methods | Toxicology Class Notes. [Link]

  • National Institutes of Health. Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. [Link]

  • Inotiv. In Vivo Toxicology. [Link]

  • InterBioTox. In vivo Toxicology. [Link]

  • Creative Bioarray. In Vivo Toxicology. [Link]

  • PubMed Central. (2023, February 15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. [Link]

  • National Institutes of Health. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][21]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]

Sources

Application Note: Formulation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the formulation of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (hereafter "Cmpd-X"), a novel benzothiazole derivative, for use in preclinical animal studies. The inherent challenge with many heterocyclic compounds like Cmpd-X is poor aqueous solubility, which can lead to variable absorption and low bioavailability, compromising the integrity of pharmacokinetic (PK) and toxicological (Tox) assessments.[1][2] This document outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing robust oral and intravenous formulations. We emphasize the causality behind procedural steps, from excipient selection to analytical quality control, to ensure the generation of reliable and reproducible in vivo data.

Foundational Pre-formulation Assessment

Before any formulation work commences, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[3] This initial characterization dictates the entire formulation strategy and is a critical first step in preclinical development.[4]

Physicochemical Properties of Cmpd-X

A summary of the known properties of Cmpd-X is presented below. The most critical, yet often unavailable, parameter for novel compounds is aqueous solubility. Therefore, an experimental protocol to determine this is essential.

PropertyValue / Determination ProtocolSource / Rationale
Chemical Name 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-olIUPAC
Synonym 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-azetidinol-
CAS Number 1421468-70-3[5]
Molecular Formula C₁₀H₉FN₂OS
Molecular Weight 224.26 g/mol [5]
Physical Form Solid
Aqueous Solubility To Be Determined. Likely low, based on the benzothiazole scaffold.[6]Protocol: Determine kinetic solubility via the shake-flask method in buffers at pH 1.2, 4.5, 6.8, and 7.4 to mimic physiological conditions.[3]
pKa To Be Determined. Rationale: The azetidine nitrogen may be basic. Knowing the pKa is crucial for predicting solubility changes in the GI tract.
LogP To Be Determined. Rationale: Predicts lipophilicity and membrane permeability. A high LogP combined with low solubility points towards a BCS Class II compound.
Biopharmaceutical Classification System (BCS) Framework

Based on the lipophilic benzothiazole core, Cmpd-X is anticipated to have high membrane permeability. When combined with its expected low aqueous solubility, it is provisionally categorized as a BCS Class II compound .[3][7] The primary obstacle to bioavailability for such compounds is not absorption across the gut wall, but rather the rate at which the compound dissolves in the gastrointestinal fluid.[8] Therefore, our formulation strategy must focus on enhancing solubility or presenting the drug in a solubilized or finely dispersed state.

Strategic Formulation Development

The choice of formulation depends on the intended route of administration, the required dose level, and the stage of preclinical development. For early discovery and toxicology studies, simple and scalable formulations are often preferred.[3][9]

Oral Administration Strategies
  • Aqueous Suspension: This is often the simplest and most common approach for high-dose toxicology studies where solubility limits prevent a true solution.[3] The strategy relies on reducing particle size (micronization) to increase surface area and enhance dissolution rate. A well-formulated suspension uses suspending agents to ensure dose uniformity and wetting agents to ensure proper dispersion of the hydrophobic API.

  • Co-solvent Solution: For lower doses, dissolving the compound in a mixture of water-miscible solvents can be effective. However, a major risk is the potential for the drug to precipitate upon dilution in the aqueous environment of the stomach, which can lead to erratic absorption.[3]

  • Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7][8] This approach presents the drug in a solubilized state, bypassing the dissolution step and often enhancing absorption through lymphatic pathways.[8]

Intravenous Administration Strategy

For intravenous (IV) administration, the drug must be in a true solution to prevent capillary blockade.[3] Given the poor aqueous solubility of Cmpd-X, a co-solvent system is the most direct approach. The selection of co-solvents and solubilizing excipients must be guided by their safety and tolerability in the chosen animal species.[1][10] All IV formulations must undergo sterile filtration.[11]

Experimental Formulation Protocols

Disclaimer: These protocols are starting points and may require optimization based on the experimentally determined properties of Cmpd-X. All excipients should be of a grade suitable for animal studies.

Protocol 3.1: Preparation of an Oral Suspension (Target: 10 mg/mL)
  • Rationale: This formulation is suitable for oral gavage in rodents. Hydroxypropyl methylcellulose (HPMC) is used as a suspending agent to increase viscosity and prevent settling, while Polysorbate 80 (Tween® 80) is a non-ionic surfactant that acts as a wetting agent for the hydrophobic API particles.

ComponentConcentration (w/v)Purpose
Cmpd-X (Micronized)1.0%Active Pharmaceutical Ingredient
HPMC (E4M)0.5%Suspending Agent
Polysorbate 800.1%Wetting Agent
Purified Waterq.s. to 100%Vehicle

Step-by-Step Methodology:

  • Prepare Vehicle: In a suitable container, add ~80% of the final required volume of purified water. While stirring, slowly sprinkle in the HPMC to avoid clumping. Continue to stir until fully dissolved (this may take several hours). Add the Polysorbate 80 and stir until homogenous.

  • Weigh API: Accurately weigh the required amount of micronized Cmpd-X.

  • Create Slurry: In a separate vessel (e.g., a glass mortar), add the weighed Cmpd-X. Add a small amount of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and not aggregated.

  • Homogenize: Gradually add the remaining vehicle to the slurry while stirring. Transfer the mixture to a final measuring container.

  • QS to Volume: Rinse the mortar with a small amount of vehicle and add it to the final mixture to ensure a complete transfer of the API. Add vehicle to reach the final desired volume (q.s.).

  • Final Mixing: Mix the final suspension thoroughly with a magnetic stirrer or overhead mixer for at least 30 minutes. The suspension should be stirred continuously before and during dose administration to ensure uniformity.

  • Storage: Store in a tightly sealed, light-protected container at 2-8°C. Determine the stability of the suspension for the intended duration of use.

Protocol 3.2: Preparation of an IV Solution (Target: 2 mg/mL)
  • Rationale: This co-solvent system is designed to solubilize Cmpd-X for IV administration. Solutol® HS 15 is a non-ionic solubilizer and emulsifier, while Propylene Glycol and Ethanol act as co-solvents.[10][12] The final dilution is made with saline to adjust for tonicity. The concentration of organic solvents should be kept to a minimum and must be justified from a safety perspective.[1]

ComponentConcentration (v/v or w/v)Purpose
Cmpd-X0.2% (2 mg/mL)Active Pharmaceutical Ingredient
Solutol® HS 1510%Solubilizer
Propylene Glycol20%Co-solvent
Ethanol (Dehydrated)10%Co-solvent
Saline (0.9% NaCl)q.s. to 100%Vehicle / Tonicity Agent

Step-by-Step Methodology:

  • Weigh API: Accurately weigh the required amount of Cmpd-X into a sterile glass vial.

  • Solubilization: Add the Ethanol and vortex until the API is fully dissolved. Follow by adding the Propylene Glycol and Solutol® HS 15. Mix thoroughly after each addition until a clear, homogenous solution is obtained. Gentle warming (to ~40°C) may be used if necessary to facilitate dissolution.

  • Final Dilution: Slowly add the 0.9% Saline to the organic concentrate while stirring. It is critical to observe for any signs of precipitation. If precipitation occurs, the formulation may need to be modified (e.g., by increasing the co-solvent ratio).

  • QS to Volume: Add saline to reach the final desired volume (q.s.).

  • Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter (e.g., PES or Nylon membrane) into a final sterile vial.[13] Polyethersulfone (PES) filters are often chosen for their low protein binding and broad compatibility.[13][14]

  • Quality Control: Visually inspect the final solution for any particulates or precipitation against a black and white background.

  • Storage: Store in a sterile, sealed vial at 2-8°C, protected from light. This formulation should be prepared fresh before use whenever possible.

Quality Control & Analytical Validation

A formulation is only as reliable as its quality control. The following checks are mandatory to ensure the prepared formulation is accurate, stable, and safe for administration.

  • Appearance: Visual inspection for color, clarity (solutions), and homogeneity (suspensions).

  • pH Measurement: To ensure consistency between batches.

  • Dose Concentration Verification (HPLC): The concentration of Cmpd-X in the formulation must be verified to be within an acceptable range (e.g., 90-110% of the target).

Protocol 4.1: HPLC-UV Method for Quantification
  • Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available method for quantifying small molecules like benzothiazoles.[15][16] This method can also serve as a stability-indicating assay if degradation products are separated from the parent peak.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of Cmpd-X (likely ~280-320 nm)
Column Temperature 30°C

Sample Preparation:

  • Accurately dilute a sample of the formulation with a suitable solvent (e.g., Acetonitrile or 50:50 Acetonitrile:Water) to bring the concentration of Cmpd-X into the linear range of the standard curve.

  • Centrifuge the diluted sample (especially for suspensions) to pellet excipients.

  • Inject the supernatant for analysis.

Formulation Development Workflow

The process of selecting a suitable formulation for a preclinical study is a logical progression from characterization to optimization. The following diagram illustrates this decision-making workflow.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Route cluster_2 Phase 3: Formulation & QC cluster_3 Phase 4: Study API Cmpd-X API Solubility Determine Aqueous Solubility (pH 1.2-7.4) API->Solubility Permeability Estimate Permeability (e.g., LogP, Caco-2) API->Permeability BCS Assign Provisional BCS Class Solubility->BCS Permeability->BCS Route Select Route (PO vs. IV) BCS->Route IV_Form Develop Co-solvent IV Solution Route->IV_Form IV PO_Form Develop Oral Formulation Route->PO_Form Oral Sterile Sterile Filtration (0.22 µm) IV_Form->Sterile QC QC Checks: Appearance, pH, Conc. (HPLC) PO_Form->QC Animal_Study Administer to Animals QC->Animal_Study Formulation Passes Sterile->QC

Caption: Workflow for Cmpd-X Formulation Development.

Conclusion

The successful formulation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol for animal studies hinges on a methodical, data-driven approach. By provisionally classifying the molecule as BCS Class II, formulation efforts can be efficiently directed towards overcoming its solubility-limited bioavailability. The protocols provided for an oral suspension and an intravenous co-solvent solution serve as robust starting points for preclinical PK and safety studies. Rigorous analytical quality control is not merely a final check but an integral part of the formulation process, ensuring that the in vivo results obtained are accurate, reproducible, and directly attributable to the pharmacological action of the compound itself.

References

  • Jekel, M., & Reemtsma, T. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-25. [Link]

  • Zenobi, R., et al. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Environmental Science & Technology, 49(21), 12943–12951. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-8. [Link]

  • Gautam, CS., & Knapp, MJ. (2017). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. ResearchGate. [Link]

  • Shafiq, S., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Global Filter. (n.d.). Sterile Pharmaceutical Filtration. Global Filter. [Link]

  • Sigfridsson, C.G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. ResearchGate. [Link]

  • SFERA. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Unife. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]

  • Carradori, S., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Semantic Scholar. [Link]

  • Bede, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. MDPI. [Link]

  • GMP Publishing. (2024). What special factors need to be considered for sterile filtration? GMP Publishing. [Link]

  • Zydney, A. L. (2023). Sterile Filtration: Principles, Best Practices and New Developments. ResearchGate. [Link]

  • JSM Central. (n.d.). An Over View of Sterile Filtration Validation: A Key Elements for Sterile Drug Product Manufacturing. JSM Central. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Zydney, A. L. (2016). Sterile Filtration: Principles, Best Practices and New Developments. Semantic Scholar. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • Bede, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Semantic Scholar. [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Liu, X., et al. (2020). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. [Link]

  • Razus, A. C., et al. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Semantic Scholar. [Link]

Sources

Application Note & Protocol: Measuring the IC50 of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Benzothiazole Compound

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a novel synthetic compound featuring a benzothiazole moiety fused with an azetidine ring. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Some benzothiazole-containing molecules have also been identified as potential ubiquitin ligase inhibitors[3]. Given the nascent state of research on 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, a systematic approach is required to first identify its biological target(s) and then quantify its potency.

This guide provides a comprehensive workflow for determining the half-maximal inhibitory concentration (IC50) of this compound. We will first explore a strategy for target identification and then present detailed protocols for both biochemical and cell-based IC50 determination, followed by a guide to data analysis and interpretation.

Part 1: Target Identification via Kinome Profiling

Given that many benzothiazole derivatives are known to target protein kinases, a logical first step is to screen 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol against a panel of kinases to identify potential targets.[1] Kinome profiling is a high-throughput method that assesses the activity of a compound against a large number of purified kinases, providing a comprehensive overview of its selectivity and potential off-target effects.[4][5][6]

Rationale for Kinome Profiling:

  • Unbiased Target Discovery: In the absence of a known target, kinome profiling allows for an unbiased screen against hundreds of kinases, maximizing the chances of identifying a high-affinity interaction.[4][5]

  • Selectivity Assessment: Understanding a compound's selectivity is crucial in drug development to minimize off-target effects and potential toxicity. Kinome profiling provides a detailed selectivity profile early in the discovery process.[5][7]

  • Efficiency: Screening against a large panel of kinases individually would be time-consuming and resource-intensive. Profiling services offer a rapid and cost-effective alternative.[6][8]

Workflow for Kinome Profiling:

The general workflow for a kinome profiling service involves incubating the test compound at one or more concentrations with a large panel of kinases and their respective substrates. The inhibitory activity is then measured, typically by quantifying the reduction in substrate phosphorylation.

Kinome Profiling Workflow Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Stock Solution Assay_Plates Multi-well Assay Plates Compound->Assay_Plates Dispense Kinase_Panel Panel of Purified Kinases (e.g., >300 kinases) Kinase_Panel->Assay_Plates Dispense Incubation Incubation with ATP and Substrate Assay_Plates->Incubation Detection Detection of Kinase Activity (e.g., ADP-Glo) Incubation->Detection Data_Analysis Data Analysis: % Inhibition Calculation Detection->Data_Analysis Hit_Identification Hit Identification & Selectivity Profile Data_Analysis->Hit_Identification

Figure 1: Generalized workflow for kinome profiling to identify potential kinase targets.

For the subsequent sections, we will proceed with the hypothetical scenario that kinome profiling has identified "Kinase X" as a primary target for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Part 2: Biochemical IC50 Determination against "Kinase X"

Once a target enzyme is identified, the next step is to perform a dose-response experiment to determine the IC50 value in a purified, biochemical system. This provides a direct measure of the compound's potency against the enzyme without the complexities of a cellular environment.[9]

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and widely used method for determining the potency of kinase inhibitors.

Materials:

  • Purified "Kinase X" enzyme

  • Substrate for "Kinase X"

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).

  • Assay Setup:

    • In a multi-well plate, add the diluted compound or vehicle control (DMSO) to the appropriate wells.

    • Add the "Kinase X" enzyme and its specific substrate to each well.

    • Include "no enzyme" and "no inhibitor" (DMSO vehicle) controls.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for "Kinase X".[10]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

ADP-Glo Assay Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase X ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes ATP) Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP->Detection_Reagent Inhibitor Inhibitor Inhibitor->Kinase Inhibition Luciferase Luciferase Reaction Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Principle of the ADP-Glo™ kinase assay for measuring enzyme inhibition.

Part 3: Cell-Based IC50 Determination

While biochemical assays measure direct target engagement, cell-based assays are essential to determine a compound's activity in a more physiologically relevant context.[11] These assays account for factors such as cell permeability, metabolism, and engagement with the target in its native environment. A common method to assess the effect of a compound on cell health is to measure cell viability.[12]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.[13] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.

Materials:

  • A cancer cell line known to express "Kinase X"

  • Cell culture medium and supplements

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • CellTiter-Glo® Reagent (Promega)

  • DMSO

  • White, opaque-walled 96-well cell culture plates

Procedure:

  • Cell Plating:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in cell culture medium. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent toxicity.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.[14]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

CellTiter-Glo Workflow Seed_Cells 1. Seed Cells in 96-well Plate Treat_Compound 2. Treat with Serial Dilutions of Compound Seed_Cells->Treat_Compound Incubate 3. Incubate for 72 hours Treat_Compound->Incubate Equilibrate 4. Equilibrate Plate to Room Temperature Incubate->Equilibrate Add_Reagent 5. Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells 6. Mix to Lyse Cells Add_Reagent->Lyse_Cells Stabilize 7. Incubate to Stabilize Signal Lyse_Cells->Stabilize Read_Luminescence 8. Measure Luminescence Stabilize->Read_Luminescence

Figure 3: Step-by-step workflow for the CellTiter-Glo® cell viability assay.

Part 4: Data Analysis and IC50 Calculation

The data obtained from the dose-response experiments must be analyzed to determine the IC50 value. This is typically achieved by fitting the data to a non-linear regression model.[15]

Data Analysis Steps:

  • Data Normalization:

    • For the biochemical assay, normalize the data by setting the average signal from the "no inhibitor" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.

    • For the cell-based assay, normalize the data by setting the average signal from the vehicle control wells as 100% viability and the background (media only) as 0% viability.

  • Log Transformation of Concentration:

    • Transform the compound concentrations to their logarithm (base 10). This is because dose-response relationships are typically sigmoidal on a log scale, which simplifies curve fitting.[16][17]

  • Non-Linear Regression:

    • Plot the normalized response (Y-axis) against the log-transformed concentration (X-axis).

    • Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[18][19] The equation is as follows:

      • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Software such as GraphPad Prism or R can be used for this analysis.[20]

  • IC50 Determination:

    • The IC50 is one of the parameters directly calculated by the curve-fitting software. It represents the concentration of the inhibitor required to reduce the response by 50%.

Hypothetical Data Summary:

Concentration (nM)Log(Concentration)% Inhibition (Biochemical)% Viability (Cell-Based)
10.005.298.5
101.0010.195.3
301.4825.685.1
1002.0048.952.3
3002.4875.322.8
10003.0090.18.9
30003.4895.44.1
100004.0098.22.5

digraph "Dose-Response Curve" {
graph [fontname="Arial", fontsize=10];
node [shape=point, color="#4285F4"];
edge [style=invis];

// Axis xaxis [pos="0,0!", label="Log[Inhibitor]", shape=plaintext, fontcolor="#202124"]; yaxis [pos="-4,2.5!", label="% Response", shape=plaintext, fontcolor="#202124", angle=90];

// Curve points (invisible nodes for structure) p1 [pos="-3,4.8!"]; p2 [pos="-2,4.5!"]; p3 [pos="-1,3.5!"]; p4 [pos="0,2.5!"]; p5 [pos="1,1.5!"]; p6 [pos="2,0.5!"]; p7 [pos="3,0.2!"];

// Draw the curve edge [style=solid, color="#EA4335", arrowhead=none]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p7 [splines=curved];

// IC50 lines ic50_x [pos="0,0!", shape=none, label="Log(IC50)"]; ic50_y [pos="-4,2.5!", shape=none, label="50%"]; edge [style=dashed, color="#5F6368"]; ic50_y -> p4; p4 -> ic50_x;

// Top and Bottom Plateaus top_plateau [pos="1,5!", label="Top Plateau (100%)", shape=plaintext, fontcolor="#202124"]; bottom_plateau [pos="1,0!", label="Bottom Plateau (0%)", shape=plaintext, fontcolor="#202124"]; }

Figure 4: A representative sigmoidal dose-response curve used to determine the IC50 value.

Conclusion

Determining the IC50 of a novel compound like 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a critical step in its pharmacological characterization. The integrated approach outlined here, beginning with broad target screening followed by specific biochemical and cell-based dose-response assays, provides a robust framework for obtaining reliable potency data. Accurate IC50 determination, coupled with careful data analysis, is fundamental for making informed decisions in the drug discovery and development process.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • National Institutes of Health (NIH). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • GitHub Pages. 2.1 Dose-Response Modeling. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • GraphPad. How to Perform a Dose-Response Analysis. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. [Link]

  • ResearchGate. Is Your MTT Assay Really the Best Choice. [Link]

  • D-Scholarship@Pitt. (2013). Dose-response Curve Analysis; Modified EM Algorithm. [Link]

  • Atlas. Enzyme Inhibition lab protocol 2.pdf. [Link]

  • GraphPad. What are dose-response curves?. [Link]

  • ACS Publications. (2025). Determination of Half-Maximal Inhibitory Concentration (IC 50 ) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. [Link]

  • ResearchGate. (2025). Robust dose-response curve estimation applied to high content screening data analysis. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]

  • ResearchGate. (2023). Synthesis and studying biological activity of new benzothiazole derivatives. [Link]

  • AJOL. SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. [Link]

  • Ignited Minds Journals. Synthesis of Fluoro Benzothiazoles[4] Comprising Azetidinone Derivatives. [Link]

  • Research Square. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

  • Connect Journals. Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. [Link]

  • Semantic Scholar. (2010). Synthesis and Biological Activities of Some Benzothiazole Derivatives. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

  • AA Blocks. 1-(4-Chloro-6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and biological study of Azetidinone derivatives. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

Sources

Application Note: A Strategic Guide to the Evaluation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol for Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Target deconvolution, the process of identifying the molecular targets of bioactive compounds, is a cornerstone of modern drug discovery and chemical biology.[1] Chemical probes, small molecules designed to interact with specific proteins, are invaluable tools in this endeavor, enabling researchers to elucidate drug mechanisms of action, identify novel therapeutic targets, and understand complex biological pathways.[2][3] This document provides a detailed guide for the evaluation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol , a compound with structural motifs amenable to development as a chemical probe, for use in target deconvolution studies.

While this specific molecule has not been extensively characterized as a chemical probe, its constituent parts—a fluorinated benzothiazole core and a functionalizable azetidine ring—present a promising scaffold for the creation of a bespoke tool for target identification. This application note will, therefore, serve as a strategic guide for researchers, outlining a series of protocols and experimental considerations for its derivatization and application in chemoproteomic workflows. We will proceed on the hypothesis that the benzothiazole moiety can act as a recognition element for protein binding, which can be elucidated using the methodologies described herein.

Analysis of the Chemical Structure and Probe Design Strategy

The structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol offers distinct advantages for its development into a chemical probe.

  • 6-Fluorobenzothiazole Moiety: The benzothiazole ring system is a common scaffold in medicinal chemistry, known to participate in various biological interactions.[4] The fluorine substitution can enhance binding affinity and metabolic stability. This part of the molecule is proposed to serve as the primary recognition element for potential protein targets.

  • Azetidin-3-ol Moiety: The azetidine ring provides a rigid, three-dimensional structure. Crucially, the hydroxyl group at the 3-position is a prime site for chemical modification.[5][6] This allows for the attachment of a reporter tag or a bioorthogonal handle , such as an alkyne or azide, for subsequent detection or enrichment.[7]

Our proposed strategy is to leverage the azetidin-3-ol for the introduction of a "clickable" alkyne group. This will transform the parent molecule into a versatile chemical probe suitable for activity-based protein profiling (ABPP).[8]

Proposed Probe Design

The core idea is to synthesize an alkyne-derivatized version of the parent compound. This probe can then be used to treat cell lysates or intact cells. After binding to its protein targets, a fluorescent dye or biotin attached to an azide can be "clicked" onto the probe-protein complex using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][9] This allows for either visualization or affinity purification of the target proteins.

Caption: Proposed design of a clickable chemical probe.

Detailed Protocols

PART 1: Synthesis of a Clickable Chemical Probe

This protocol outlines a general method for the derivatization of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol with a terminal alkyne.

Materials:

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • 4-Pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (1 equivalent) and 4-pentynoic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the alkyne-derivatized probe.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

PART 2: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol describes a competitive ABPP experiment to identify the protein targets of the parent compound in a cell lysate.[10]

Materials:

  • Alkyne-derivatized probe (from Part 1)

  • Parent compound (1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol)

  • Cell lysate from the biological system of interest

  • BCA protein assay kit

  • DMSO

  • Azide-functionalized biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer (e.g., Orbitrap-based)[11]

Procedure:

Caption: Competitive ABPP workflow for target identification.

  • Lysate Preparation: Prepare a proteome lysate from cells or tissues of interest and determine the protein concentration using a BCA assay.

  • Competitive Binding:

    • Aliquot the lysate into two sets of tubes.

    • To one set (the competitive sample), add an excess (e.g., 100-fold) of the parent compound, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

    • To the other set (the control sample), add an equivalent volume of DMSO.

    • Incubate for 30-60 minutes at 4 °C.

  • Probe Labeling: Add the alkyne-derivatized probe to all samples at a final concentration determined by a prior concentration-response experiment. Incubate for 30-60 minutes at room temperature.

  • Click Chemistry:

    • Prepare a fresh click chemistry cocktail containing azide-biotin, CuSO₄, TCEP, and TBTA.

    • Add the cocktail to each lysate sample and incubate for 1 hour at room temperature to attach biotin to the probe-bound proteins.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to each sample and incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and then alkylate with IAA.

    • Dilute the urea concentration and add trypsin to digest the proteins overnight at 37 °C.

  • Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

PART 3: In-Cell Target Engagement Assay

This protocol provides a method to visually confirm target engagement in living cells using a fluorescent reporter.[12][13]

Materials:

  • Alkyne-derivatized probe

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 azide)

  • Live cells cultured on coverslips

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reagents (as in Part 2)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat live cells with the alkyne-derivatized probe at a suitable concentration in cell culture medium for a predetermined time. Include a DMSO-treated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • In-Cell Click Chemistry:

    • Prepare a click chemistry cocktail with the azide-functionalized fluorescent dye.

    • Incubate the cells with the cocktail for 30-60 minutes at room temperature in the dark.

  • Staining and Mounting:

    • Wash the cells thoroughly with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The specific subcellular localization of the fluorescence signal can provide clues about the location of the protein targets.

Data Analysis and Interpretation

The primary output of the competitive ABPP experiment will be a list of proteins identified by mass spectrometry in both the control and competed samples.[14][15][16] True targets of the parent compound will be identified by a significant reduction in their spectral counts or intensity in the sample that was pre-incubated with the parent compound.

Table 1: Representative Data from a Competitive ABPP Experiment

Protein IDSpectral Counts (DMSO Control)Spectral Counts (Competed)Fold Change (Control/Competed)
Target_A1501015.0
Target_B85517.0
Non-target_X1201151.04
Non-target_Y2001951.02

In this example, Target_A and Target_B would be considered high-confidence candidate targets for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol because their engagement with the alkyne probe was significantly competed off by the parent compound.

Conclusion

This application note provides a comprehensive, albeit prospective, framework for the evaluation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol as a chemical probe for target deconvolution. By following the proposed protocols for probe synthesis and application in chemoproteomic workflows, researchers can systematically investigate the protein interaction landscape of this compound. The successful identification of specific targets will pave the way for a deeper understanding of its potential biological activities and could serve as a starting point for future drug development efforts. It is imperative that any identified targets are further validated using orthogonal methods to confirm the biological relevance of the interaction.

References

Sources

Application Notes & Protocols: Characterizing the PK/PD Profile of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the pharmacokinetic (PK) and pharmacodynamic (PD) characterization of the novel small molecule, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. As a compound featuring a benzothiazole core, a structure common in medicinal chemistry with diverse biological activities, a thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and concentration-effect relationship is paramount for any drug development campaign.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them.

Introduction: The Rationale for a Structured PK/PD Assessment

The compound 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a synthetic molecule with potential applications in medicinal chemistry.[1][3] The benzothiazole moiety is present in various biologically active compounds, including some with potential as enzyme inhibitors.[1][4] Therefore, a systematic evaluation of its PK/PD properties is essential to assess its viability as a therapeutic candidate.

Early and integrated PK/PD studies are crucial for de-risking drug candidates and optimizing development.[5][6] These studies help to:

  • Guide medicinal chemistry efforts for structural optimization.[6]

  • Predict human pharmacokinetics and efficacious dose regimens.[7][8]

  • Establish a clear link between drug exposure and biological effect.[8][9]

This guide outlines a tiered approach, beginning with fundamental in vitro ADME assays and progressing to in vivo pharmacokinetic and pharmacodynamic assessments in rodent models.

Physicochemical and In Vitro ADME Profiling

Understanding the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of a compound is the foundation of its PK profile.[10] These in vitro assays are designed to be rapid and resource-efficient, providing critical data to inform further studies.[6][11]

Aqueous Solubility

Causality: Poor aqueous solubility can lead to low and erratic absorption, hindering oral bioavailability. Assessing both kinetic and thermodynamic solubility is crucial.

Protocol: Thermodynamic Solubility Assessment

  • Prepare a stock solution of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in DMSO (e.g., 10 mM).

  • Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Express the result in µg/mL or µM.

Membrane Permeability

Causality: The ability of a drug to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput initial screen.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Coat the filter of a 96-well donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane).

  • Add the test compound solution in buffer (pH 7.4) to the donor wells.

  • Fill the acceptor plate wells with buffer.

  • Place the donor plate onto the acceptor plate and incubate for a defined period (e.g., 4-18 hours).

  • Measure the concentration of the compound in both donor and acceptor wells by LC-MS/MS.

  • Calculate the permeability coefficient (Pe). High and low permeability controls (e.g., propranolol and furosemide) must be included.

Metabolic Stability

Causality: The rate at which a compound is metabolized by liver enzymes dictates its half-life and dosing frequency. Human liver microsomes are a standard tool for initial assessment.[5][12]

Protocol: Human Liver Microsomal Stability Assay

  • Pre-incubate human liver microsomes (e.g., 0.5 mg/mL) with the test compound (e.g., 1 µM) in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

Causality: Only the unbound fraction of a drug is free to distribute into tissues and exert a pharmacological effect. High plasma protein binding can limit efficacy. Rapid Equilibrium Dialysis (RED) is a common method for this assessment.[5]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Add the test compound to plasma (human and rodent) in the sample chamber of a RED device.

  • Add buffer to the buffer chamber.

  • Incubate the sealed plate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu).

Data Summary: In Vitro ADME Profile
ParameterAssayHypothetical ResultInterpretation
Solubility Thermodynamic75 µg/mLModerately soluble
Permeability PAMPA (Pe)15 x 10⁻⁶ cm/sHigh permeability predicted
Metabolic Stability HLM t½45 minModerate clearance predicted
Plasma Protein Binding RED (% Unbound)8%Moderately high binding

In Vivo Pharmacokinetic Studies in Rodents

In vivo PK studies are essential to understand the complete ADME profile of a drug within a living organism.[7][13][14] The rat is a commonly used species for initial PK profiling.[7]

Study Design and Rationale

A discrete study using both intravenous (IV) and oral (PO) administration allows for the determination of key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Workflow for Rodent Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Acclimatize Male Sprague-Dawley Rats (n=6) B Fast Rats Overnight (for PO group) A->B C Group 1 (n=3): Administer IV Bolus (e.g., 2 mg/kg) B->C D Group 2 (n=3): Administer Oral Gavage (e.g., 10 mg/kg) B->D E Collect Serial Blood Samples (e.g., via tail vein) at pre-defined time points C->E D->E F Process Blood to Obtain Plasma E->F G Quantify Drug Concentration in Plasma using LC-MS/MS F->G H Perform Non-Compartmental Pharmacokinetic Analysis G->H

Caption: Workflow for a discrete IV and PO pharmacokinetic study in rats.

Protocol: IV and PO Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), cannulated (e.g., jugular vein) for ease of blood sampling if possible.[13][15]

  • Formulation:

    • IV: Solubilize the compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

    • PO: Prepare a suspension or solution in a suitable oral vehicle (e.g., 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h; PO: 0.25, 0.5, 1, 2, 4, 8, 24h).[16]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in rat plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters.

Data Summary: Key Pharmacokinetic Parameters
ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)Definition
t½ (h) 4.25.1Elimination Half-life
CL (mL/min/kg) 25-Clearance
Vdss (L/kg) 3.5-Volume of Distribution
AUC₀₋inf (ng*h/mL) 13333500Area Under the Curve
Cmax (ng/mL) -850Maximum Concentration
Tmax (h) -1.0Time to Cmax
F (%) -52.5Oral Bioavailability

Pharmacodynamic (PD) Studies

Pharmacodynamic studies establish the relationship between drug concentration at the site of action and the resulting biological effect.[8][9] Given that benzothiazole derivatives have been explored as potential enzyme inhibitors, a hypothetical target could be an enzyme such as a kinase or ubiquitin ligase.[1][4]

In Vitro Target Engagement

Causality: Before conducting in vivo PD studies, it is crucial to confirm that the compound interacts with its intended target in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Culture a relevant cell line (e.g., HCT116 human colon cancer cells if the target is implicated in cancer).[17]

  • Treat intact cells with the test compound at various concentrations or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Cool and centrifuge the samples to separate aggregated (denatured) proteins from soluble proteins.

  • Analyze the soluble fraction for the presence of the target protein by Western blot or ELISA.

  • A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Causality: An in vivo PK/PD study links the time course of drug concentration in plasma (PK) with the time course of a target modulation biomarker in tissue (PD). This is critical for selecting a dose and schedule for efficacy studies.[17][18]

Workflow for an In Vivo PK/PD Study

G cluster_model Model Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_modeling Modeling A Establish Tumor Xenografts in Immunocompromised Mice (e.g., HCT116) B Administer Single Oral Dose of Compound at Multiple Levels (e.g., 10, 30, 100 mg/kg) A->B C Collect Blood (for PK) and Tumor Tissue (for PD) at Multiple Time Points B->C D Analyze Plasma for Drug Concentration (PK) C->D E Analyze Tumor Lysates for Biomarker Modulation (PD) (e.g., p-Substrate by ELISA) C->E F Integrate PK and PD Data to Build an Exposure-Response Model D->F E->F G Determine IC50/EC50 and Predict Efficacious Dose F->G

Caption: Workflow for an integrated in vivo PK/PD study in a tumor xenograft model.

Protocol: Tumor Xenograft PK/PD Study

  • Model: Use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous tumors from a relevant human cell line.

  • Dosing: Once tumors reach a specified size, randomize mice into groups and administer single oral doses of the compound at multiple levels (e.g., 10, 30, 100 mg/kg) and a vehicle control.

  • Sample Collection: At various time points post-dose (e.g., 2, 4, 8, 24, 48h), collect terminal blood samples (for PK) and excise the tumors (for PD).

  • PK Analysis: Process blood to plasma and quantify drug concentrations as described previously.

  • PD Biomarker Analysis: Homogenize tumor tissue and prepare lysates. Measure the level of a relevant biomarker (e.g., the phosphorylated form of a downstream substrate of the target enzyme) using a validated immunoassay (e.g., ELISA).

  • PK/PD Modeling: Correlate the plasma or predicted tumor drug concentrations with the percentage of biomarker inhibition over time to build an exposure-response model. This can help determine the drug concentration required to achieve a certain level of target inhibition (e.g., IC₅₀).[19]

Conclusion

The systematic application of the in vitro and in vivo protocols detailed in this guide will generate a robust PK/PD dataset for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This data is indispensable for making informed decisions in a drug discovery program, enabling the selection of optimal doses for future efficacy and safety studies, and ultimately increasing the probability of successful clinical development.[12][15]

References

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Creative Biolabs. Rodent In Vivo PK Service.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • ICE Bioscience. In Vitro ADME Assays and Services.
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • WuXi AppTec. (2022-06-23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. In Vivo PK and TK.
  • BioDuro. In Vitro ADME.
  • Liu, D., et al. (2005). A novel in vivo pharmacodynamic model for cell cycle targeted cancer therapeutics. Cancer Research, 65(9_Supplement), 968–969.
  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies.
  • Agilent. ADME Assays.
  • PubMed. (2021-03-12). A Novel Integrated Pharmacokinetic-Pharmacodynamic Model to Evaluate Combination Therapy and Determine In Vivo Synergism.
  • Xyzagen. Expert Pharmacodynamic (PD) Modeling Solutions.
  • ASCO Journals. (2018-10-29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
  • MDPI. Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates.
  • Mol-Instincts. (2023-08-17). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide.
  • Sigma-Aldrich. 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • National Center for Biotechnology Information. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[12][13]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available from:

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

Sources

Application Notes & Protocols: Strategic Use of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in Kinase Inhibitor Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for medicinal chemists and drug development professionals on the strategic utilization of the novel scaffold, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, in a lead optimization campaign. We delineate the rationale behind selecting this scaffold, propose a hypothetical kinase target based on established benzothiazole pharmacology, and provide detailed, field-proven protocols for structure-activity relationship (SAR) exploration, in vitro biological evaluation, and ADME profiling. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and robust approach to identifying a clinical candidate.

Introduction: The Strategic Value of the Scaffold

The process of lead optimization is a multiparametric challenge aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a hit compound.[1] The choice of a core scaffold is therefore a critical decision. The molecule 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol presents a compelling starting point, merging three key structural motifs recognized for their favorable contributions to drug-like properties.

  • Benzothiazole Moiety: This bicyclic heterocycle is a well-established "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds with a wide spectrum of activities, including anticancer and anti-inflammatory effects.[2][3][4] Its rigid, planar structure can engage in critical π-π stacking and hydrogen bonding interactions within target protein binding sites.[5] The 6-fluoro substituent is a classic bioisosteric modification used to enhance metabolic stability and binding affinity by altering local electronics without significantly increasing steric bulk.

  • Azetidine Ring: As a small, saturated heterocycle, the azetidine moiety is increasingly utilized in modern drug design.[6][7] Its three-dimensional, sp³-rich character improves aqueous solubility and reduces the risk of high lipophilicity, a common pitfall in lead optimization.[8] The conformational rigidity of the four-membered ring can also lead to a favorable entropic profile upon binding to a biological target.[9]

  • 3-Hydroxy Group: The hydroxyl group on the azetidine ring serves as a crucial vector for interaction. It can act as both a hydrogen bond donor and acceptor, providing a key anchor point within a target's active site. Furthermore, it presents a versatile chemical handle for synthetic modification, allowing for systematic exploration of the surrounding chemical space to improve potency and selectivity.

Hypothetical Target & Rationale: Lymphocyte-Specific Protein Tyrosine Kinase (Lck)

Based on the established activity of benzothiazole derivatives as potent inhibitors of protein tyrosine kinases, we hypothesize that 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a promising lead for the inhibition of Lck (p56lck) .[10] Lck is a critical enzyme in T-cell activation, and its inhibition is a validated therapeutic strategy for autoimmune diseases and certain cancers.[10] We propose that the benzothiazole core can occupy the ATP-binding site, mimicking the adenine ring of ATP, while the azetidinol group projects towards the solvent-exposed region, offering a vector for achieving selectivity over other kinases.

Hypothetical Lck Signaling Pathway

The following diagram illustrates the central role of Lck in T-cell receptor (TCR) signaling, the inhibition of which is our therapeutic goal.

Lck_Pathway cluster_membrane Cell Membrane TCR TCR Complex Lck_active Lck (Active) TCR->Lck_active activates CD4 CD4/CD8 Lck_inactive Lck (Inactive) CD4->Lck_inactive recruits ZAP70 ZAP-70 Lck_active->ZAP70 phosphorylates Lck_inactive->Lck_active auto-phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, NF-κB, AP-1) PLCg1->Downstream Lead_Cmpd 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (Lead Compound) Lead_Cmpd->Lck_active INHIBITS

Caption: Proposed inhibition of the Lck signaling cascade by the lead compound.

Lead Optimization Workflow

The optimization campaign will follow an iterative design-make-test-analyze (DMTA) cycle. The primary objectives are to:

  • Improve Lck inhibitory potency (IC₅₀ < 10 nM).

  • Achieve >100-fold selectivity against a panel of off-target kinases.

  • Optimize ADME properties for potential oral bioavailability.

The overall workflow is depicted below.

Lead_Optimization_Workflow Start Lead Scaffold 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol SAR SAR Exploration (R-group diversification) Start->SAR Synthesis Chemical Synthesis of Analog Library SAR->Synthesis Screening Biological Screening (Biochemical & Cellular Assays) Synthesis->Screening ADME In Vitro ADME Profiling (Solubility, Stability, Permeability) Screening->ADME Analysis Data Analysis (Potency, Selectivity, DMPK) ADME->Analysis Decision Advance Candidate? Analysis->Decision Decision->SAR No, Iterate End Preclinical Candidate Decision->End Yes

Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle for lead optimization.

Experimental Protocols

PART 4.1: Structure-Activity Relationship (SAR) Exploration

Systematic modifications will be made at three key points of the scaffold to probe the chemical space around the core.

Table 1: Proposed Modifications for SAR Studies

Modification PointRationaleExample R-groups
Position 1: Azetidin-3-olExplore hydrogen bonding capacity and probe for nearby pockets.-O-CH₃ (ether), -O-C(O)CH₃ (ester), -F (fluorine), -NH₂ (amine)
Position 2: Benzothiazole C4/C5/C7Modulate electronics, improve solubility, and block potential sites of metabolism.-Cl, -CH₃, -OCH₃, -CN, -SO₂NH₂
Position 3: Azetidine N-substitutionThe azetidine nitrogen is attached to the benzothiazole, but modifications on the azetidine ring itself can be explored if synthesis allows.N/A for this specific scaffold, focus on positions 1 and 2.
PART 4.2: In Vitro Biological Evaluation

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of compound binding to the Lck kinase domain.

  • Materials: Lck (human, recombinant), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ Kinase Tracer, TR-FRET Dilution Buffer.

  • Preparation:

    • Prepare a 4X solution of Lck kinase and Eu-anti-GST antibody mix in TR-FRET buffer.

    • Prepare a 4X solution of the Alexa Fluor™ tracer.

    • Serially dilute test compounds in DMSO, followed by a 1:25 dilution in TR-FRET buffer to create a 4X compound solution.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 4X tracer solution.

    • Initiate the reaction by adding 5 µL of the 4X kinase/antibody solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the emission ratio (665/615). Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

This assay measures the functional consequence of Lck inhibition in a relevant cell line.

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells in a 96-well plate and treat with serially diluted compounds for 1 hour.

  • Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 24 hours to induce T-cell activation.

  • Endpoint Measurement (IL-2 Production):

    • Centrifuge the plate and collect the supernatant.

    • Quantify the concentration of Interleukin-2 (IL-2), a key cytokine downstream of Lck, using a standard ELISA kit.

  • Analysis: Plot IL-2 concentration against compound concentration to determine the cellular EC₅₀.

PART 4.3: In Vitro ADME/DMPK Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures.[11][12]

This assay predicts the rate of Phase I metabolism.[13]

  • Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, test compound (1 µM).

  • Procedure:

    • Pre-warm HLM and NADPH system to 37°C.

    • Add the test compound to the HLM suspension.

    • Initiate the metabolic reaction by adding the NADPH system.

    • Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and half-life (t₁/₂).[11]

Determines the solubility of a compound in an aqueous buffer, a key factor for absorption.

  • Materials: Phosphate Buffered Saline (PBS, pH 7.4), DMSO stock solutions of test compounds.

  • Procedure:

    • Add DMSO stock solution to PBS in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM).

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

This assay uses a human colon adenocarcinoma cell line to predict intestinal absorption and identify potential P-gp efflux.[11]

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.

  • Procedure (A-to-B):

    • Wash the cell monolayer with transport buffer (HBSS).

    • Add the test compound (e.g., 10 µM) to the apical (A) side.

    • At various time points, take samples from the basolateral (B) side.

  • Procedure (B-to-A):

    • Add the test compound to the basolateral (B) side and sample from the apical (A) side to assess efflux.

  • Analysis: Quantify the compound in the collected samples via LC-MS/MS. Calculate the apparent permeability coefficient (P_app). An efflux ratio (P_app(B-A) / P_app(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.

Table 2: Summary of Key Optimization Parameters and Goal Values

ParameterAssayGoalRationale
Potency Lck TR-FRETIC₅₀ < 10 nMHigh on-target activity.
Cellular Activity Jurkat IL-2 ELISAEC₅₀ < 100 nMEfficacy in a relevant biological system.
Metabolic Stability HLM Assayt₁/₂ > 30 minReduced metabolic clearance for longer in vivo exposure.[13]
Solubility Kinetic Nephelometry> 50 µMSufficient solubility for formulation and absorption.
Permeability Caco-2 AssayP_app > 10 x 10⁻⁶ cm/sGood potential for oral absorption.
Efflux Caco-2 AssayEfflux Ratio < 2Avoidance of active efflux to improve bioavailability.

Conclusion and Next Steps

The 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol scaffold represents a highly promising starting point for a lead optimization campaign targeting protein kinases such as Lck. The protocols detailed in this guide provide a robust, integrated strategy for systematically exploring the SAR and optimizing the ADME profile of this lead series. Data generated from these assays will enable iterative, data-driven design of next-generation analogs. Compounds that successfully meet the criteria outlined in Table 2 will be prioritized for further profiling, including selectivity screening and subsequent evaluation in in vivo pharmacokinetic and efficacy models.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(17), 12596-12608.
  • Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
  • Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Hu, Y., & Bajorath, J. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 60(5), 1834-1845.
  • Kumar, S., & Kumar, A. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie.
  • Glänzer, S., et al. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 66(2), 1380-1425.
  • Sharma, S., et al. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(8), 548-555.
  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • Kniess, T., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 11(9), 1059-1073.
  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Kaur, H., et al. (2022). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 355(10), e2200236.
  • Kaur, H., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109.
  • Glänzer, S., et al. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. PubMed.
  • PubChem. (2023). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Maccallini, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8303.
  • Li, Y., et al. (2018). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Letters in Drug Design & Discovery, 15(11), 1163-1171.
  • BenchChem. (2025).
  • Admescope. (n.d.). Rapid in vitro early ADME and PK screening followed with lead optimization support. Retrieved from [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. International Journal of Organic Chemistry, 14(1), 1-50.
  • Reddy, D. R. S., & Namratha, R. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
  • Kumar, G. V., et al. (2011). Synthesis of Fluoro Benzothiazoles[11] Comprising Azetidinone Derivatives. Journal of Pharmacy Research, 4(11), 4158-4160.

  • PubChem. (n.d.). (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone.
  • Wang, M., et al. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1379.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule with a hydrophobic benzothiazole core, its poor aqueous solubility is a common hurdle in experimental and developmental workflows.[1][2] This guide provides a series of structured troubleshooting steps, detailed protocols, and scientific explanations to help you systematically improve its solubility for your specific application.

Part 1: Foundational Understanding & Baseline Assessment

Before attempting to enhance solubility, it is critical to understand the physicochemical properties of the molecule and establish a reliable baseline measurement.

FAQ: What structural features of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol contribute to its poor solubility?

Answer: The solubility of this compound is governed by a balance of polar and non-polar functional groups:

  • Hydrophobic Core (Decreases Solubility): The dominant feature is the 6-fluorobenzo[d]thiazole ring system. This bicyclic, aromatic structure is largely non-polar and contributes significantly to the molecule's low intrinsic aqueous solubility. The fluorine atom further increases its lipophilicity.

  • Basic Center (Increases pH-Dependent Solubility): The nitrogen atom within the azetidine ring is a secondary amine and acts as a weak base.[3][4] Its ability to be protonated at acidic pH introduces an ionic character, which can dramatically increase aqueous solubility.[5][6]

  • Polar Group (Slightly Increases Solubility): The hydroxyl (-OH) group on the azetidine ring is a polar functional group capable of forming hydrogen bonds with water, which provides a minor contribution to its solubility.

Troubleshooting Guide: How do I accurately measure the baseline solubility of my compound?

Issue: Inconsistent or non-reproducible results in biological assays or analytical measurements. This is often the first sign of poor solubility.

Solution: Perform a standardized solubility assessment. It's crucial to distinguish between kinetic and thermodynamic solubility, as they provide different information for different stages of research.[7][8]

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock (e.g., DMSO), precipitates out of an aqueous buffer. This is relevant for high-throughput screening and early-stage in vitro assays.[7][9][10]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. This is the gold standard for pre-formulation and lead optimization, as it reflects the maximum dissolved concentration at equilibrium.[7][9][11]

Below is a workflow for assessing the baseline solubility of your compound.

cluster_0 Initial Assessment Workflow cluster_1 Kinetic Solubility (Screening Focus) cluster_2 Thermodynamic Solubility (Formulation Focus) start Start with Solid Compound k_prep Prepare 10 mM stock in 100% DMSO start->k_prep For HTS/ Early Assays t_prep Add excess solid to aqueous buffer start->t_prep For Pre-formulation/ Lead Optimization k_add Add stock to aqueous buffer (e.g., PBS) k_prep->k_add k_incubate Incubate (e.g., 2h) & shake k_add->k_incubate k_measure Measure solubility (Nephelometry or UV-Vis after filtration) k_incubate->k_measure t_incubate Incubate (e.g., 24h) & shake to reach equilibrium t_prep->t_incubate t_filter Filter or centrifuge to remove undissolved solid t_incubate->t_filter t_measure Quantify supernatant (HPLC-UV or LC-MS) t_filter->t_measure

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Step-by-Step Solubility Enhancement Strategies

Once you have a baseline, you can explore several strategies to improve solubility. We recommend a tiered approach, starting with the simplest methods.

Strategy 1: pH Adjustment

Scientific Rationale: As a weak base, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol can be protonated under acidic conditions (pH < pKa). The resulting salt form is ionic and generally orders of magnitude more soluble in water than the neutral form.[6][12][13] This is often the most effective and straightforward method if the final application can tolerate a non-neutral pH.

Answer: You need to generate a pH-solubility profile. This involves measuring the thermodynamic solubility of the compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, or universal buffers).

  • Sample Preparation: Add an excess of the solid compound to a vial containing each buffer solution. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (log scale) against the final measured pH of each solution. The resulting curve will show the pH range where solubility is maximized. For a basic compound, solubility will increase as the pH decreases.[14][15][16]

pHExpected Solubility TrendRationale
< 6.0 HighThe azetidine nitrogen is fully protonated (cationic form).
7.0 - 9.0 DecreasingA mixture of protonated and neutral forms exists near the pKa.
> 9.0 Low (Intrinsic)The compound is predominantly in its neutral, poorly soluble form.
Strategy 2: Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[17][18][19] This makes the aqueous environment more favorable for dissolving hydrophobic molecules like the benzothiazole moiety, effectively increasing solubility.[20]

Answer: The choice of co-solvent depends on the intended application, especially regarding toxicity for biological experiments. Common co-solvents include:

  • For in vitro assays: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[1][18][19]

  • For in vivo formulations: Ethanol, PG, PEG 400, Glycerin.[1][19]

The amount of co-solvent should be minimized to avoid negatively impacting the experiment (e.g., cell toxicity, protein precipitation) or causing the compound to precipitate upon further dilution.

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v PEG 400 in PBS).

  • Measure Solubility: Determine the solubility of your compound in each co-solvent mixture using the thermodynamic shake-flask method described previously.

  • Analyze Results: Plot solubility against the percentage of co-solvent. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.

Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate the poorly soluble benzothiazole part of your molecule within this cavity, forming a host-guest inclusion complex.[2][23][24] This complex has a hydrophilic shell, which dramatically increases its apparent aqueous solubility.[21]

cluster_0 Cyclodextrin Inclusion Complex Formation compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (Hydrophobic Guest) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Host with Lipophilic Cavity) cd->complex start Solubility Issue Identified q1 Can the application tolerate acidic pH? start->q1 ans1_yes pH Adjustment q1->ans1_yes Yes ans1_no Proceed to Formulation q1->ans1_no No q2 Is a simple liquid formulation needed for in vitro/in vivo dosing? ans1_no->q2 ans2_yes_group q2->ans2_yes_group Yes ans2_no Is the goal a solid dosage form or is the compound highly crystalline? q2->ans2_no No ans2_cosolvent Co-solvents ans2_yes_group->ans2_cosolvent ans2_cd Cyclodextrins ans2_yes_group->ans2_cd ans2_no_yes Solid Dispersion ans2_no->ans2_no_yes Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Summary of Techniques
TechniqueProsConsBest For
pH Adjustment Simple, highly effective for ionizable compounds, minimal excipients.Application must be compatible with the required pH.Early-stage assays, creating stock solutions.
Co-solvents Easy to prepare, effective for many compounds. [1]Potential for toxicity, can affect biological assays, risk of precipitation on dilution. [20]In vitro screening, parenteral formulations. [1]
Cyclodextrins Significant solubility increase, low toxicity (HP/SBE-β-CD), can improve stability. [21][22]Can be expensive, may alter drug-target binding, requires specific host-guest fit.Both in vitro and in vivo applications, especially for parenteral delivery.
Solid Dispersions Very high solubility enhancement, improves dissolution rate, suitable for solid dosage forms. [25]Complex manufacturing and characterization, potential for physical instability (recrystallization). [26]Oral drug delivery, overcoming "brick-dust" insolubility.
References
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Meng, F., Gala, U., & H. Chen, J. (2015). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Acta Pharmaceutica Sinica B, 5(5), 425-435. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology, 2017 Supplement(2), s12-s15. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pharmapproach. (2022). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Thomas, D. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 38(11). [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Slideshare. (2014). Cosolvency. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Impact Factor. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. [Link]

  • Pharm Guideline. (2022). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. [Link]

  • LinkedIn. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • SciSpace. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12, 13013. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 16(9), 1219. [Link]

  • Chaudhari, S. P., & Dugar, R. P. (2017). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Pharmaceutical Research and Education, 1(2), 73-83. [Link]

  • Kumar, K., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Universal Journal of Pharmaceutical Research, 5(1), 58-64. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Zhou, L., et al. (2020). Automated assays for thermodynamic (equilibrium) solubility determination. Acta Pharmaceutica Sinica B, 10(11), 2045-2061. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • Padalko, E., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6610. [Link]

  • PubChem. (n.d.). Azetidine. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. [Link]

  • Oltra, J. E., et al. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Popović, G., et al. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Popović, G., et al. (2014). Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

The synthesis of this target molecule, a valuable building block in medicinal chemistry[1], typically involves the coupling of a 2-halo-6-fluorobenzothiazole with azetidin-3-ol. This reaction can be approached via two primary routes: a traditional nucleophilic aromatic substitution (SNAr) or the more versatile palladium-catalyzed Buchwald-Hartwig amination. This guide will cover optimization and troubleshooting for both pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge in organic synthesis. The root cause can often be traced back to several key factors. Let's break down the possibilities for both the SNAr and Buchwald-Hartwig routes.

For Nucleophilic Aromatic Substitution (SNAr):

  • Poor Nucleophilicity of Azetidin-3-ol: The nitrogen in azetidin-3-ol is a relatively weak nucleophile. To enhance its reactivity, a strong, non-nucleophilic base is crucial to deprotonate the azetidine nitrogen.

    • Solution: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃). Ensure the azetidin-3-ol is fully deprotonated before adding the electrophile.

  • Insufficient Electrophilicity of the Benzothiazole: The 2-position of the benzothiazole ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.

    • Solution: Ensure your starting material is a 2-halo-6-fluorobenzothiazole, preferably 2-chloro- or 2-bromo-6-fluorobenzothiazole. The electron-withdrawing nature of the halogen and the thiazole ring are essential for this reaction.

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: If you are running the reaction at room temperature, try gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.[2]

For Buchwald-Hartwig Amination:

  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its activity can be hampered by impurities or improper handling.

    • Solution: Use a high-purity palladium precatalyst and phosphine ligand. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction.

    • Solution: For coupling with a hindered amine like azetidin-3-ol, bulky, electron-rich phosphine ligands are often preferred. Consider ligands like XPhos, RuPhos, or BrettPhos.

  • Base Incompatibility: The base not only deprotonates the amine but also influences the catalytic cycle.

    • Solution: Strong, non-coordinating bases are generally used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be solvent-dependent and may require optimization.[3]

Q2: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products?

The formation of side products is a common issue that complicates purification and reduces the yield of the desired product.

  • Unreacted Starting Materials: The most common "impurities" are often your starting materials.

    • Troubleshooting: Use TLC to compare the reaction mixture with your starting materials. If starting materials persist, consider increasing the reaction time, temperature, or the equivalents of one of the reactants.

  • Hydrodehalogenation of the Benzothiazole: In Buchwald-Hartwig reactions, a common side reaction is the reduction of the aryl halide to the corresponding arene.

    • Cause: This can occur due to β-hydride elimination from the palladium-amido complex.

    • Solution: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus β-hydride elimination. Sterically hindered ligands often favor the desired reductive elimination.

  • Oligomerization/Polymerization: Under harsh basic conditions or high temperatures, self-condensation of the starting materials or product can occur.

    • Solution: Use the minimum effective temperature and reaction time. Careful addition of reagents can also minimize side reactions.

Q3: The purification of my product is challenging. What is the best method?

Purification of N-arylazetidinols can be tricky due to their polarity.

  • Column Chromatography: This is the most common method for purifying research-scale reactions.

    • Stationary Phase: Standard silica gel is often effective. If your compound is sensitive to the acidic nature of silica, consider using neutral or basic alumina.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification.

    • Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[4][5]

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and reagents.

Protocol 1: Buchwald-Hartwig Amination (Recommended)

This method is generally more reliable and higher-yielding for this type of transformation.

Materials:

  • 2-Chloro-6-fluorobenzothiazole

  • Azetidin-3-ol hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add 2-chloro-6-fluorobenzothiazole (1.0 eq), azetidin-3-ol hydrochloride (1.2 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 2-Chloro-6-fluorobenzothiazole

  • Azetidin-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of azetidin-3-ol (1.2 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloro-6-fluorobenzothiazole (1.0 eq) in anhydrous DMF.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential CauseRecommended Solutions
General
Poor quality of starting materialsEnsure purity of reagents. 2-Halo-6-fluorobenzothiazole can be purified by recrystallization.
Insufficient reaction timeMonitor the reaction by TLC until the starting material is consumed.
Suboptimal reaction temperatureGradually increase the temperature, but be mindful of potential decomposition.
Buchwald-Hartwig Specific
Inactive catalystUse fresh, high-purity catalyst and ligand. Maintain an inert atmosphere.
Inappropriate ligandScreen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
Incorrect baseTry alternative strong, non-nucleophilic bases like LiHMDS or K₃PO₄.
SNAr Specific
Incomplete deprotonation of azetidin-3-olUse a stronger base (e.g., NaH) and allow sufficient time for deprotonation.
Low reaction temperatureSNAr often requires higher temperatures; consider heating to 80-120 °C.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Chloro-6-fluorobenzothiazole 2-Chloro-6-fluorobenzothiazole 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 2-Chloro-6-fluorobenzothiazole->1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Buchwald-Hartwig or SNAr Azetidin-3-ol Azetidin-3-ol Azetidin-3-ol->1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Caption: General reaction scheme for the synthesis.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amido_Complex [L2Pd(Ar)(NHR2)]+X- Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify Purify Starting Materials check_purity->purify Impure change_base Change Base optimize_temp->change_base No Improvement increase_temp Increase Temperature optimize_temp->increase_temp No Reaction decrease_temp Decrease Temperature (if decomposition) optimize_temp->decrease_temp Decomposition screen_bases Screen Stronger/ Different Bases change_base->screen_bases change_ligand Change Ligand (Buchwald-Hartwig) screen_ligands Screen Bulky Electron-Rich Ligands change_ligand->screen_ligands purify->optimize_temp increase_temp->change_base decrease_temp->change_base screen_bases->change_ligand end Improved Yield/ Purity screen_bases->end Sufficient Improvement screen_ligands->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles [6]Comprising Azetidinone Derivatives. Retrieved from [Link]

  • Reddy, D. R., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
  • ResearchGate. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

  • The Pharma Innovation. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (2013). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

  • Molecules. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • Molinstincts. (2023). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. Retrieved from [Link]

  • PubMed. (2003). N-arylation of aziridines. Retrieved from [Link]

  • Advanced ChemBlocks Inc. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Retrieved from [Link]

  • Current Protocols. (2021). Synthesis and Purification of N 3 -Methylcytidine (m 3 C) Modified RNA Oligonucleotides. Retrieved from [Link]

  • ACS Omega. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Chemical Society Reviews. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • ACS Catalysis. (2017). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles [6]Comprising Azetidinone Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. The stability of a compound is a critical parameter that can significantly impact experimental outcomes, from high-throughput screening to late-stage formulation development.[1] Unstable compounds can lead to erroneous structure-activity relationships (SAR), poor bioavailability, and the formation of potentially toxic degradation products.[1]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the underlying chemical principles governing the stability of this molecule, provide field-proven troubleshooting protocols, and offer guidance based on established industry practices and regulatory standards.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay results with 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol are inconsistent. Could the stability of the compound in my aqueous assay buffer be a factor?

A1: Absolutely. Inconsistent results in biological assays are a common indicator that the active concentration of your compound may be decreasing over the duration of the experiment due to instability in the assay medium.[2] The molecular structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol contains moieties that are susceptible to degradation in aqueous environments, particularly at certain pH values or upon exposure to light and elevated temperatures.

The two primary structural components of concern are the azetidine ring and the benzothiazole ring system .

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle is subject to ring strain, which can make it susceptible to nucleophilic attack and ring-opening, especially under acidic conditions.[3][4][5][6] The protonation of the azetidine nitrogen at low pH can facilitate this degradation pathway.[7]

  • Benzothiazole Ring: While generally more stable, benzothiazole derivatives can undergo oxidative ring-opening or other transformations, which may be catalyzed by components in your assay buffer or by exposure to light (photodegradation).[2][8][9]

To investigate this, it is crucial to evaluate the stability of the compound directly in your specific assay buffer over the time course of your experiment. A simple workflow would be to incubate the compound in the buffer, taking samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) and analyzing them by HPLC to quantify the amount of remaining parent compound.

Q2: What are the likely degradation pathways for this molecule in an aqueous solution, and how can I detect the degradation products?

A2: Based on the structure, the most probable degradation pathways are hydrolysis and oxidation. The specific pathway can be influenced by pH, temperature, and light exposure.

  • Acid-Mediated Hydrolysis: Under acidic conditions (pH < 5), the azetidine ring is the most likely point of initial degradation. Protonation of the azetidine nitrogen can lead to ring-opening.

  • Base-Mediated Hydrolysis: At higher pH values (pH > 9), the benzothiazole ring may become more susceptible to hydrolytic cleavage.

  • Oxidation: The sulfur atom in the benzothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, and potentially ring cleavage.[8][9]

  • Photodegradation: Aromatic systems, including benzothiazoles, can be susceptible to degradation upon exposure to UV or even ambient light.[2][10] The fluorine substituent may also influence the photostability.

To detect and characterize these potential degradation products, a forced degradation study is the recommended approach.[11][12] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation.

The primary analytical tool for this is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[13][14] This method should be capable of separating the parent compound from all potential degradation products. Coupling the HPLC system with a mass spectrometer (LC-MS) is highly beneficial for the identification of the degradation products by providing mass-to-charge ratio information.[14]

Q3: I need to prepare a stock solution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. What solvent should I use, and how should I store it to ensure maximum stability?

A3: For initial solubilization, a water-miscible organic solvent such as DMSO or ethanol is recommended. It is advisable to prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous buffer for your experiments. This minimizes the time the compound spends in the aqueous environment where it may be less stable.

For storage of the solid compound, it should be kept in a tightly sealed container in a cool, dry, and dark place.[2] Stock solutions in organic solvents should be stored at low temperatures, such as -20°C or -80°C, and protected from light. It is best practice to prepare fresh dilutions into aqueous buffers immediately before each experiment. If aqueous solutions must be stored, they should be kept on ice and used as quickly as possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[12] The International Council for Harmonisation (ICH) guidelines provide a framework for stress testing.[10][15][16][17]

Objective: To generate likely degradation products of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol under various stress conditions.

Materials:

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/PDA system (and ideally MS)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound at 60°C. Also, incubate a solution of the compound in HPLC-grade water at 60°C.

    • Photolytic Degradation: Expose a solution of the compound in HPLC-grade water to a photostability chamber with a light source (e.g., UV and white light). Include a dark control wrapped in aluminum foil.[10]

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 24, and 48 hours.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Data Analysis:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Identify and quantify the degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If using LC-MS, determine the mass of the degradation products to aid in structural elucidation.

Protocol 2: pH-Rate Profile Study

Objective: To determine the stability of the compound across a range of pH values.

Materials:

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system.

Procedure:

  • Prepare solutions of the compound at a fixed concentration (e.g., 20 µg/mL) in each of the different pH buffers.

  • Incubate these solutions at a constant temperature (e.g., 37°C or 50°C).

  • Withdraw samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).

  • Quench any further degradation if necessary (e.g., by freezing or neutralizing).

  • Analyze the concentration of the remaining parent compound by HPLC.

Data Analysis:

  • For each pH, plot the natural logarithm of the concentration versus time.

  • The slope of this line will give the observed first-order rate constant (k_obs).

  • Plot log(k_obs) versus pH to generate the pH-rate profile. This will reveal the pH of maximum stability and the regions where acid or base-catalyzed degradation is significant.

Parameter Condition Primary Moiety Affected Potential Degradation Product
Acidic pH (e.g., pH 1-4) 0.1 M HCl, 60°CAzetidine RingRing-opened products
Basic pH (e.g., pH 10-13) 0.1 M NaOH, 60°CBenzothiazole RingHydrolyzed benzothiazole derivatives
Oxidative Stress 3% H₂O₂, RTBenzothiazole (Sulfur)Sulfoxide/Sulfone derivatives, Ring-opened products
Thermal Stress 60°C (Solid & Solution)Overall MoleculeVarious degradants
Photolytic Stress UV/Visible LightBenzothiazole RingPhotodegradation products

Table 1: Summary of Forced Degradation Conditions and Potential Outcomes.

Visualizing Workflows and Pathways

To better understand the experimental process and potential chemical transformations, the following diagrams illustrate the key workflows.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL in MeCN) Acid Acidic (0.1M HCl, 60°C) API->Acid Apply Stress Base Basic (0.1M NaOH, 60°C) API->Base Apply Stress Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Apply Stress Thermal Thermal (60°C) API->Thermal Apply Stress Photo Photolytic (UV/Vis Light) API->Photo Apply Stress Sampling Time-Point Sampling (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization/ Dilution Sampling->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC

Caption: Workflow for the Forced Degradation Study.

Potential_Degradation_Pathways cluster_pathways Degradation Pathways Parent 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Acid_Deg Azetidine Ring Opening Parent->Acid_Deg Acidic pH (H⁺) Ox_Deg Benzothiazole Oxidation (Sulfoxide/Sulfone) Parent->Ox_Deg Oxidizing Agent (e.g., H₂O₂) Hydrolysis_Deg Benzothiazole Hydrolysis Parent->Hydrolysis_Deg Basic pH (OH⁻)

Caption: Potential Degradation Pathways for the Compound.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • RAPS. (2023). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Stability challenges in drug discovery. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Noe, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. Retrieved from [Link]

  • Nielsen, C. B., et al. (2011). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Physical Chemistry C, 115(20), 9987-9993. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Noe, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. Retrieved from [Link]

  • De Vleeschouwer, M., et al. (2021). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Chemistry – A European Journal, 27(1), 1-10. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Solid-state fluorescent photophysics of some 2-substituted benzothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Retrieved from [Link]

  • PDS. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]

  • Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2019). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 97(3), 209-213. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2014). Core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • PubChem. (n.d.). (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone. Retrieved from [Link]

  • Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • De Wever, H., & Verachtert, H. (1997). Biodegradation and toxicity of benzothiazoles. Water Research, 31(11), 2673-2684. Retrieved from [Link]

  • Baklanov, M. M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4949. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2599. Retrieved from [Link]

  • Miceli, M., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. International Journal of Molecular Sciences, 23(4), 2209. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Fluorine substituted benzothiazole-based low bandgap polymers for photovoltaic applications. Polymer Chemistry, 5(1), 1-8. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Sharma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2023). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study | Request PDF. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 395-399. Retrieved from [Link]

  • ResearchGate. (2014). Fluorine substituted benzothiazole-based low bandgap polymers for photovoltaic applications. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. Retrieved from [Link]

  • ResearchGate. (2019). Oxidative ring-opening of benzothiazole derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Retrieved from [Link]

  • Kashiyama, E., & Kelley, J. A. (1998). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Pharmacology, 53(1), 137-146. Retrieved from [Link]

  • MDPI. (2022). The Effect of Different Outer Cations on the Stability of Fluorotitanium Complex. Retrieved from [Link]

  • Azzam, M. T., et al. (2021). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 6(11), x211029. Retrieved from [Link]

  • National Institutes of Health. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Retrieved from [Link]

  • PubMed Central. (2015). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference from 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This guide is designed to help you navigate and troubleshoot potential assay artifacts and interference that can arise when working with this and structurally related benzothiazole compounds. Early and accurate identification of such artifacts is critical to avoid wasting resources on false positives and to ensure the integrity of your structure-activity relationship (SAR) data.[1][2]

This resource provides a series of frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to help you diagnose and mitigate common interference issues.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for investigating any unexpected activity. The following diagram outlines a systematic approach to de-risking a hit compound.

G A Initial Hit Observed (e.g., Inhibition or Activation) B Step 1: Rule out Obvious Errors (Pipetting, Reagents, Calculation) A->B C Step 2: Characterize Optical Interference B->C D Is compound autofluorescent or a quencher? C->D E Step 3: Test for Aggregation-Based Interference D->E No I Potential False Positive: Mitigate or Flag Compound D->I Yes F Is activity sensitive to non-ionic detergents? E->F G Step 4: Assess for Other Non-Specific Mechanisms F->G No F->I Yes H Does activity persist in an orthogonal assay format? G->H H->I No J Confirmed Hit: Proceed with Confidence H->J Yes

Caption: A systematic workflow for troubleshooting an initial hit from a screening assay.

FAQs: Optical Interference (Autofluorescence & Quenching)

Many heterocyclic compounds, including those with a benzothiazole core, can interact with light, leading to misleading results in fluorescence- or absorbance-based assays.[3][4]

Q1: My fluorescence intensity increased significantly upon adding the compound, even in my no-enzyme control. Is this autofluorescence?

A: It is highly probable. Autofluorescence occurs when a test compound itself emits light at the detection wavelength of the assay, leading to a false-positive signal.[5] The conjugated ring system of the benzothiazole core in 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol makes it a potential fluorophore.

Causality: The mechanism involves the compound absorbing light from the assay's excitation source and emitting it within the detection window of the instrument's emission filter. This adds to the signal generated by the assay's specific reporter fluorophore, creating an artificially high reading.[3]

Diagnostic Protocol: You can confirm this with a simple counter-assay.

G cluster_0 Test Wells cluster_1 Control Wells A Assay Buffer + Compound C Incubate under Assay Conditions A->C B Assay Buffer + Vehicle (e.g., DMSO) B->C D Read Fluorescence (Assay Ex/Em Wavelengths) C->D E Compare Signals D->E F Result: Autofluorescence Confirmed E->F Signal(Test) >> Signal(Control) G Result: No Autofluorescence E->G Signal(Test) ≈ Signal(Control)

Caption: Workflow for an autofluorescence counter-assay.

Step-by-Step Methodology: Autofluorescence Check

  • Plate Preparation: In a microplate identical to your primary assay plate, add your standard assay buffer to a set of wells.

  • Compound Addition: Add 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol to the "test" wells at the final concentration used in your primary assay.

  • Vehicle Control: Add the equivalent volume of vehicle (e.g., DMSO) to "control" wells.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Fluorescence Reading: Read the plate using the exact same excitation and emission wavelengths and instrument gain settings as your primary assay.

  • Analysis: If the fluorescence signal in the compound-containing wells is significantly higher than in the vehicle control wells, the compound is autofluorescent under your assay conditions.

Q2: My assay signal is lower than expected, suggesting inhibition. How do I rule out fluorescence quenching?

A: Fluorescence quenching is another form of optical interference where the test compound absorbs the energy from the excitation source or the emitted light from the assay's fluorophore, leading to a decrease in the detected signal and a false-positive result in an inhibition assay.[6]

Diagnostic Protocol: To test for quenching, you need to measure the compound's effect on a stable fluorescent signal generated by your assay's product or a standard fluorophore.

Step-by-Step Methodology: Quenching Check

  • Generate Signal: In a set of wells, run your primary assay to completion without any inhibitor to generate a stable, maximum fluorescence signal (the "product wells"). Alternatively, use a solution of a stable fluorophore (like fluorescein or the specific fluorophore used in your assay) at a concentration that gives a mid-to-high range signal.

  • Compound Addition: To the product wells, add 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol at its final assay concentration.

  • Vehicle Control: To a separate set of product wells, add the equivalent volume of vehicle.

  • Read Fluorescence: Read the fluorescence of all wells immediately.

  • Analysis: If the signal in the wells where the compound was added is significantly lower than the vehicle control wells, the compound is acting as a quencher.[6]

Q3: How can I mitigate optical interference?

A: If interference is confirmed, several strategies can be employed.

Mitigation StrategyDescriptionWhen to Use
Use a Different Detection Method Switch to an orthogonal assay with a non-optical readout, such as a luminescent, colorimetric, or mass spectrometry-based assay.[2][3]This is the most robust solution for confirming a hit and is highly recommended.
Shift Excitation/Emission Wavelengths If your instrument allows, select wavelengths that are outside the absorbance/emission spectrum of the interfering compound. Using red-shifted fluorophores can often help.Useful if the interference is minor and an orthogonal assay is not readily available.
Data Correction Subtract the signal from the autofluorescence counter-assay from your primary assay data.This should be used with caution as it assumes a simple additive effect, which may not always be the case. It is not a substitute for validation in an orthogonal assay.

FAQs: Aggregation-Based Interference

One of the most common mechanisms of non-specific assay interference is the formation of colloidal aggregates by small molecules at micromolar concentrations.[1][7] These aggregates can sequester and denature proteins, leading to promiscuous inhibition.

Q4: My compound shows potent, concentration-dependent inhibition. How do I know if it's a "real" inhibitor or just an aggregator?

A: Many compounds that appear to be classic inhibitors are actually "promiscuous aggregators."[1] These compounds form aggregates in aqueous assay buffers above a certain critical aggregation concentration (CAC). These aggregates then adsorb proteins (your enzyme target) onto their surface, causing partial denaturation and loss of activity. This phenomenon is a major source of false positives in high-throughput screening.[7][8]

G A Compound Molecules (Monomers) B Compound Concentration > CAC A->B C Colloidal Aggregates (50-1000 nm) B->C E Enzyme Adsorbed onto Aggregate Surface C->E Protein Adsorption D Active Enzyme D->E F Partially Denatured, Inactive Enzyme E->F Denaturation

Sources

Technical Support Center: Purification of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This molecule, characterized by its polar azetidinol moiety and a fluorinated benzothiazole core, presents unique and often frustrating challenges during purification. Its amphiphilic nature—possessing both hydrophilic and lipophilic regions—along with the basicity of its nitrogen atoms, frequently leads to issues in standard chromatographic and crystallization protocols. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, experience-driven framework for troubleshooting these challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered by researchers.

Q1: My TLC shows severe streaking and the spot isn't moving from the baseline, even in 10% Methanol/DCM. What's happening?

A: This is the most classic issue for this class of compounds. The problem stems from strong, undesirable interactions between the basic nitrogen atoms in your molecule (both on the azetidine and benzothiazole rings) and the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[1][2] This interaction is essentially an acid-base binding event, causing your compound to "stick" to the stationary phase, resulting in poor mobility and significant tailing. Simply increasing the mobile phase polarity with methanol is often insufficient to disrupt this strong interaction.

Q2: Should I be using Normal-Phase or Reversed-Phase chromatography for this molecule?

A: There is no single correct answer, as the optimal mode depends on the specific impurities in your crude material.

  • Normal-Phase Chromatography (NPC): Can be effective if the primary impurities are significantly less polar than the target compound. However, it is almost never successful without modification of the mobile phase to suppress silanol interactions (see Troubleshooting Guide below).

  • Reversed-Phase (RP-HPLC): Due to the high polarity of the azetidinol group, this compound often exhibits poor retention on standard C18 columns, eluting at or near the solvent front with highly aqueous mobile phases. This makes separating it from other polar impurities very difficult.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most powerful technique for this type of molecule.[3][4] HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. It effectively separates highly polar compounds that are poorly retained by RP-HPLC.

Q3: I've isolated a fraction that looks clean by TLC, but my NMR shows broad peaks. Is the compound degrading?

A: While degradation is possible, the more common cause is residual basic modifier (like triethylamine) or acidic modifier (like trifluoroacetic acid) from your chromatography. These can interact with the protons on your molecule, leading to peak broadening. Another possibility is aggregation of the molecule in the NMR solvent. Try re-dissolving your sample, filtering it through a small plug of basic or acidic alumina (to remove the corresponding modifier), and re-acquiring the spectrum. Alternatively, acquiring the spectrum at a higher temperature can sometimes sharpen peaks by overcoming aggregation.

Q4: My attempt at crystallization resulted in an oil or a gum. What strategies can I use to induce crystallization?

A: Oiling out is common for molecules with flexible moieties and strong hydrogen bonding capabilities. The key is to disrupt the kinetic barriers to nucleation.

  • Solvent/Anti-Solvent Method: This is the most reliable approach. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, acetone, ethyl acetate) and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., hexanes, heptane, water, diethyl ether) until persistent turbidity is observed. Warming the solution to clarify and then allowing it to cool slowly can promote the growth of high-quality crystals.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites.

  • Seeding: If you have a tiny amount of pure solid, add a single seed crystal to a supersaturated solution to initiate crystallization.

Part 2: Troubleshooting Guide for Chromatographic Purification

This section provides a systematic approach to resolving specific experimental failures.

Logical Flow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting and optimizing a purification method for your crude material.

G start Crude Product Analysis (TLC, LCMS, NMR) check_purity Purity Estimate > 85% and Major Impurities Less Polar? start->check_purity attempt_xtal Attempt Direct Crystallization (Solvent/Anti-Solvent Screening) check_purity->attempt_xtal  Yes chromatography Proceed to Chromatography check_purity->chromatography No   attempt_xtal->chromatography Fails (oils out) success Pure Product attempt_xtal->success Success run_tlc Run Analytical TLC (e.g., 10% MeOH/DCM) chromatography->run_tlc check_streak Severe Tailing or Rf < 0.1? run_tlc->check_streak add_modifier Modify Mobile Phase: Add 1% Triethylamine (TEA) or 2% Ammonia in MeOH check_streak->add_modifier Yes run_column Optimize Gradient and Run Preparative Column check_streak->run_column No add_modifier->run_tlc Re-spot TLC consider_hilc Switch to HILIC or Polar-Embedded RP-HPLC add_modifier->consider_hilc Still Poor consider_hilc->run_column fail Re-evaluate Impurity Profile and Purification Strategy consider_hilc->fail run_column->success

Caption: Decision tree for selecting a purification strategy.

Issue-Specific Troubleshooting
Problem EncounteredProbable Cause & ExplanationRecommended Solution & Protocol
Severe Tailing on Normal-Phase Silica Acid-Base Interaction: The basic nitrogen centers of the molecule are binding ionically to acidic silanol groups on the silica surface. This prevents clean elution and leads to tailing.[1][2]Solution: Add a competitive base to the mobile phase to neutralize the active silica sites. Protocol: 1. Prepare your mobile phase (e.g., 95:5 Dichloromethane/Methanol). 2. Add 0.5% to 1% triethylamine (TEA) or ammonium hydroxide by volume. 3. Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the entire silica bed is neutralized.
Compound Elutes in Solvent Front on RP-HPLC High Polarity: The compound is too polar to partition into the nonpolar C18 stationary phase and is swept along with the highly aqueous mobile phase.Solution 1 (HILIC): Switch to a HILIC method. This is the preferred approach. Protocol: 1. Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic).[4] 2. Mobile Phase A: 10 mM Ammonium Acetate in Water. 3. Mobile Phase B: Acetonitrile. 4. Gradient: Start at 95% B, and run a gradient down to ~50% B. Your polar compound will be well-retained and elute as the aqueous content increases.[3] Solution 2 (Ion-Pairing): Use an ion-pairing agent if HILIC is unavailable. This is a less desirable "classical" method. Note: This will permanently modify your column.Protocol: Add an agent like heptafluorobutyric acid (HFBA) to the mobile phase. The agent pairs with the protonated amine on your molecule, forming a less polar complex that can be retained by the C18 phase.
Poor Resolution from a Key Impurity Similar Polarity: The impurity has a polarity very close to your product, making separation difficult with a standard solvent system.Solution: Change the selectivity of the chromatographic system. Protocol (Normal-Phase): 1. Change Solvents: Instead of Dichloromethane/Methanol, try a different solvent system that offers different interactions. A good alternative is Ethyl Acetate/Heptane, often with an alcohol co-solvent like ethanol. 2. Use a Different Stationary Phase: Switch from standard silica gel to alumina (basic or neutral) or a bonded phase like diol or cyano. These phases offer different selectivities and can resolve compounds that co-elute on silica.
Low Recovery / Suspected On-Column Degradation Chemical Instability: The strained azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions, especially if heated or left on the column for extended periods.Solution: Use milder conditions and work quickly. Protocol: 1. Use Buffered Mobile Phases: For RP-HPLC, use buffers like ammonium acetate or formate instead of strong acids like TFA. 2. Avoid Harsh Modifiers: If TEA is causing issues, try a less nucleophilic base like diisopropylethylamine (DIPEA) or use neutral/basic alumina instead of silica. 3. Work at Room Temperature: Avoid heating columns. 4. Load Less, Run Faster: Overloading the column can broaden peaks and increase the time the compound spends on the stationary phase. Use a higher flow rate if resolution permits.

Part 3: Alternative & Confirmatory Protocols

Protocol 1: Optimized Crystallization Screening

Crystallization is the most efficient purification method if successful, providing high purity material in a single step.

Solvent ClassGood Solvents (for dissolving)Anti-Solvents (for precipitating)Potential Pairs to Screen
Alcohols Methanol, Ethanol, IsopropanolWater, Heptane, Diethyl EtherEthanol/Water, IPA/Heptane
Ketones Acetone, MEKHeptane, Hexane, WaterAcetone/Heptane
Esters Ethyl Acetate, Isopropyl AcetateHeptane, HexaneEthyl Acetate/Hexane
Ethers Tetrahydrofuran (THF), DioxaneHeptane, Hexane, WaterTHF/Heptane
Chlorinated Dichloromethane (DCM)Heptane, HexaneDCM/Heptane

Screening Workflow:

  • Place ~10-20 mg of crude material into several small vials.

  • Add a "Good Solvent" dropwise until the solid just dissolves.

  • Add the corresponding "Anti-Solvent" dropwise until the solution becomes persistently cloudy.

  • Add 1-2 more drops of the "Good Solvent" to redissolve the solids and clarify the solution.

  • Cap the vial, label it, and allow it to stand undisturbed at room temperature. If no crystals form after 24 hours, transfer to a 4°C refrigerator.

Protocol 2: Purity Confirmation by HPLC-MS

A single peak in your preparative chromatography does not guarantee purity. An orthogonal analytical method is required for confirmation.

  • Column: Use a high-resolution analytical column (e.g., 2.1 x 50 mm, <2 µm particle size). Use a different chemistry than your prep column (e.g., if you used HILIC for prep, use C18 for analysis).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a fast "scouting" gradient from 5% B to 95% B over 5-7 minutes.

  • Detection: Use both UV (e.g., 254 nm) and Mass Spectrometry (MS). The MS detector will confirm the mass of your main peak corresponds to the product's molecular weight (224.26 g/mol , observed as [M+H]⁺ at 225.27). The UV trace will allow for accurate quantification of purity by peak area percentage.

Workflow for Troubleshooting Chromatography

Caption: A systematic workflow for troubleshooting column chromatography.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. PubChem. Available at: [Link]

  • Column chromatography & TLC on highly polar compounds? Reddit. Available at: [Link]

  • Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. Ignited Minds Journals. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation. Available at: [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. ResearchGate. Available at: [Link]

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, 95% Purity, C10H9FN2OS, 5 grams. A1BioChem. Available at: [Link]

  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central (PMC). Available at: [Link]

Sources

Identifying and minimizing side-products in 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this specific synthesis. We will delve into the identification of potential side-products, strategies for their minimization, and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic principles to provide a robust understanding of the reaction system.

Overview of the Synthesis

The most common and direct route to 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 2-halo-6-fluorobenzothiazole, typically 2-chloro-6-fluorobenzothiazole, with azetidin-3-ol. The electron-withdrawing nature of the benzothiazole ring system activates the 2-position for nucleophilic attack by the secondary amine of azetidin-3-ol.

Synthesis_Overview cluster_start start_materials Starting Materials reaction SNAr Reaction start_materials->reaction product 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol reaction->product side_products Side-Products reaction->side_products 2-Chloro-6-fluorobenzothiazole 2-Chloro-6-fluorobenzothiazole Azetidin-3-ol Azetidin-3-ol Base Base Solvent Solvent

Caption: General workflow for the synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Low or No Product Yield

Question 1: My reaction is not proceeding, and I'm recovering my starting materials. What are the likely causes?

Answer: Several factors can contribute to a stalled reaction:

  • Insufficient Base: The SNAr reaction liberates HCl, which will protonate the basic nitrogen of azetidin-3-ol, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base is crucial to neutralize the acid and maintain the free amine form of azetidin-3-ol.

    • Recommendation: Use at least 2 equivalents of a hindered amine base like diisopropylethylamine (DIPEA) or a carbonate base such as potassium carbonate (K₂CO₃).

  • Low Reaction Temperature: While high temperatures can lead to side-products, SNAr reactions often require thermal activation to overcome the energy barrier of aromaticity disruption in the Meisenheimer intermediate.[1]

    • Recommendation: If your reaction is sluggish at room temperature, consider gently heating the reaction mixture to 50-80 °C and monitoring the progress by TLC or LC-MS.

  • Poor Quality of Azetidin-3-ol: Azetidin-3-ol is a small, polar molecule that can be hygroscopic. Water contamination can interfere with the reaction. Additionally, over time, azetidin-3-ol can undergo self-condensation or degradation, especially if not stored properly.[2]

    • Recommendation: Use freshly purchased or properly stored azetidin-3-ol. If in doubt, consider purifying the azetidin-3-ol before use.

Question 2: I'm observing the formation of a significant amount of a white precipitate in my reaction, and my yield is low. What is this precipitate?

Answer: The white precipitate is likely the hydrochloride salt of azetidin-3-ol, formed by the reaction of azetidin-3-ol with the HCl generated during the SNAr reaction. This indicates an insufficient amount of base in your reaction mixture.

Precipitate_Formation azetidinol Azetidin-3-ol (Nucleophile) precipitate Azetidin-3-ol Hydrochloride (Inactive Salt) azetidinol->precipitate Reacts with hcl HCl (Byproduct) hcl->precipitate

Caption: Formation of the inactive azetidin-3-ol hydrochloride salt.

Category 2: Side-Product Formation

Question 3: I've isolated my product, but I have a persistent impurity with a similar mass. What could it be?

Answer: A common impurity in this reaction is the O-arylated isomer, 2-((3-hydroxyazetidin-1-yl)oxy)-6-fluorobenzo[d]thiazole. This arises from the nucleophilic attack of the hydroxyl group of azetidin-3-ol on the 2-position of the benzothiazole.

  • Mechanistic Insight: While the secondary amine of azetidin-3-ol is generally more nucleophilic than the hydroxyl group, under certain conditions (e.g., strong base, high temperature), deprotonation of the hydroxyl group can occur, leading to a more nucleophilic alkoxide that can compete in the SNAr reaction.

Side_Product_Formation start 2-Chloro-6-fluorobenzothiazole + Azetidin-3-ol n_attack N-Attack (Desired) start->n_attack o_attack O-Attack (Side-Reaction) start->o_attack product Desired Product n_attack->product side_product O-Arylated Isomer o_attack->side_product

Caption: Competing N-arylation and O-arylation pathways.

Minimization Strategies:

StrategyRationale
Use a Milder Base Strong bases like sodium hydride (NaH) will readily deprotonate the hydroxyl group, favoring O-arylation. Milder bases like K₂CO₃ or DIPEA are less likely to do so.
Control Temperature Higher temperatures can increase the rate of the less favorable O-arylation reaction. Running the reaction at the lowest effective temperature can improve selectivity.
Protecting Group Strategy If O-arylation is a persistent issue, consider protecting the hydroxyl group of azetidin-3-ol with a suitable protecting group (e.g., TBDMS) prior to the SNAr reaction, followed by deprotection.

Question 4: I'm seeing a high molecular weight impurity in my LC-MS analysis. What could this be?

Answer: A high molecular weight impurity could be a dimer of your starting material or product.

  • Dimerization of 2-chloro-6-fluorobenzothiazole: Under certain conditions, particularly in the presence of trace metals, 2-halobenzothiazoles can undergo homocoupling reactions.

  • Reaction with impurities in starting materials: If your 2-chloro-6-fluorobenzothiazole was synthesized from 2-amino-6-fluorobenzothiazole, any unreacted starting material could react with the 2-chloro-6-fluorobenzothiazole to form a dimer.

Minimization Strategies:

  • Use High-Purity Starting Materials: Ensure your 2-chloro-6-fluorobenzothiazole is free from its amino precursor.

  • Degas Solvents: Removing dissolved oxygen by degassing your solvent can help to suppress oxidative side reactions.

Category 3: Purification Challenges

Question 5: My product is difficult to purify by column chromatography. What are my options?

Answer: The polarity of the hydroxyl group in your product can lead to tailing on silica gel chromatography.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Acid/Base Extraction: As your product contains a basic nitrogen, you can perform an acid/base workup. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract your product into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product. This is particularly effective for removing non-basic impurities.

  • Reverse-Phase Chromatography: If normal-phase chromatography is proving difficult, reverse-phase chromatography (e.g., C18) may provide better separation.

Experimental Protocols

Hypothetical Synthesis Protocol for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
  • Reaction Setup: To a solution of 2-chloro-6-fluorobenzothiazole (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added azetidin-3-ol (1.2 eq) and potassium carbonate (2.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at 60-80 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

TLC Monitoring Protocol
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point.

  • Visualization: The product and starting materials can be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective.

References

  • Couch, R. D., & De Kimpe, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49555-49596. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the technical support center. This guide is designed for researchers utilizing novel small molecule inhibitors, such as those from the benzothiazole class, including compounds like 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Publicly available data on the specific off-target profile of a niche research compound is often limited. Therefore, this resource provides a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects. The principles and protocols outlined here are broadly applicable and essential for ensuring the validity and reproducibility of your experimental findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when confronted with potential off-target activity.

Q1: What are "off-target" effects and why are they a critical concern?

A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic or experimental target.[3] Because many proteins, especially kinases, share structural similarities in their binding sites, inhibitor promiscuity is a common challenge.[2][4] These unintended interactions can lead to a variety of misleading outcomes, including:

  • Unexpected toxicity: Cellular stress or death may not be related to the intended target's pathway but rather to the inhibition of an essential "housekeeping" protein or other critical cellular machinery.[5]

  • Confounding polypharmacology: The molecule may inhibit multiple targets with similar potency, making it difficult to attribute the phenotype to a single pathway.[6]

Rigorously identifying and understanding these effects is paramount for the integrity of basic research and the successful development of selective therapeutics.

Q2: My experimental compound is showing an unexpected phenotype (e.g., toxicity, altered signaling). How do I begin to determine if this is an off-target effect?

A: The first step is to systematically rule out other possibilities and build a case for an off-target liability. A logical troubleshooting workflow is essential. Start by asking:

  • Is the phenotype dose-dependent? A classic sigmoidal dose-response curve is expected. Biphasic or unusually steep curves can suggest multiple targets being engaged at different concentrations.

  • Does the phenotype align with the known biology of the intended target? If inhibiting Target X is expected to decrease cell proliferation, but you observe rapid apoptosis, this discrepancy warrants investigation.

  • Can you rescue the phenotype? If the inhibitor's effect is truly on-target, overexpressing a resistant mutant of the target protein should reverse the observed phenotype.

  • Do other, structurally distinct inhibitors of the same target reproduce the phenotype? This is a critical validation step. If two different molecules aimed at the same protein cause the same effect, it strongly suggests the phenotype is on-target.

The following diagram illustrates this initial decision-making process.

G cluster_0 Phase 1: Initial Observation & Triage cluster_1 Phase 2: Conclusion & Next Steps Start Unexpected Phenotype Observed (e.g., Toxicity, Altered Signaling) DoseResponse Perform Detailed Dose-Response Curve Start->DoseResponse PhenoMatch Compare Phenotype to Known Target Biology DoseResponse->PhenoMatch Consistent Dose-Response? OffTarget High Suspicion of OFF-TARGET Effect DoseResponse->OffTarget No / Biphasic Rescue Attempt Phenotype Rescue (e.g., Mutant Overexpression) PhenoMatch->Rescue Phenotype Matches Expectations? PhenoMatch->OffTarget No Orthogonal Test Orthogonal Inhibitor (Different Scaffold, Same Target) Rescue->Orthogonal Rescue Successful? Rescue->OffTarget No OnTarget High Confidence ON-TARGET Effect Orthogonal->OnTarget Phenotype Reproduced? Orthogonal->OffTarget Phenotype NOT Reproduced? Investigate Proceed to Deeper Off-Target Investigation (CETSA, Profiling) OffTarget->Investigate CETSA_Workflow cluster_setup 1. Experiment Setup cluster_process 2. Core Protocol cluster_analysis 3. Analysis & Interpretation Treat Treat Intact Cells: - Vehicle (DMSO) - Compound Heat Aliquot & Heat Cells (Temperature Gradient) Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Spin Centrifuge to Pellet Aggregated Proteins Lyse->Spin Collect Collect Supernatant (Soluble Protein Fraction) Spin->Collect Quantify Quantify Soluble Target Protein (e.g., Western Blot) Collect->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Result Is Curve Shifted with Compound? Plot->Result Engaged Yes: Target Engagement Confirmed Result->Engaged  Yes NotEngaged No: No Evidence of Target Engagement Result->NotEngaged  No

Caption: Step-by-step workflow of a CETSA experiment.

Guide 2: Proactively Identifying Off-Target Liabilities

Scenario: You have confirmed on-target engagement with CETSA, but you still suspect other targets may be contributing to the phenotype, or you want to proactively de-risk your compound for future development.

Core Principle: Most small molecule inhibitors are not perfectly selective. [4]Broad, unbiased screening is the best way to identify potential off-target interactions across entire protein families.

Strategy: Broad-Panel Kinase Profiling

For compounds suspected of targeting kinases, profiling against a large panel of recombinant kinases is the industry standard for assessing selectivity. [7]Several commercial vendors (e.g., Reaction Biology, Eurofins DiscoverX) offer these services.

Objective: To determine the inhibitory activity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol against a broad panel of human kinases at a fixed concentration.

Methodology:

  • Select a Service: Choose a vendor that offers a broad kinase panel (many offer >400 kinases).

  • Submit Compound: Provide the compound at the required concentration and volume. A common initial screening concentration is 1 µM.

  • Receive Data: The service will perform radiometric or binding assays to measure the percent inhibition of each kinase in the panel by your compound.

Data Interpretation: The results are typically provided in a table or as a "tree-spot" diagram, showing the kinases that were significantly inhibited.

Example Data Table:

Kinase Target% Inhibition @ 1 µMSelectivity Score (S-Score)Notes
Target X (On-Target) 98% - Intended Target
Kinase A85%0.02Potent Off-Target
Kinase B62%0.05Moderate Off-Target
Kinase C15%0.20Weak/No Interaction
... (400+ other kinases)<10%>0.5No Significant Inhibition
  • Potent Off-Targets: Any kinase inhibited >75-80% at 1 µM should be considered a significant off-target. These require immediate follow-up.

  • Follow-Up: For any potent off-targets identified, you must perform full IC50 dose-response assays to determine the compound's potency against them. If the IC50 for an off-target is close to the IC50 for your on-target, it is highly likely to be biologically relevant.

This proactive screening provides a roadmap of your compound's selectivity, allowing you to design better experiments and anticipate potential confounding effects. [5][6]

G cluster_pathways Cellular Signaling Pathways Compound Test Compound (e.g., 1-(6-Fluorobenzo...)) OnTargetPath Intended Pathway Compound->OnTargetPath On-Target Inhibition (Desired Effect) OffTargetPath1 Unintended Pathway A Compound->OffTargetPath1 Off-Target Inhibition (Side Effect) OffTargetPath2 Unintended Pathway B Compound->OffTargetPath2 Off-Target Inhibition (Side Effect) Phenotype Observed Cellular Phenotype OnTargetPath->Phenotype Contributes to Phenotype OffTargetPath1->Phenotype Contributes to Phenotype OffTargetPath2->Phenotype Contributes to Phenotype

Caption: On-target vs. off-target pathway modulation.

References

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]

  • Overcoming Barriers to Discovery and Implementation of Equitable Pharmacogenomic Testing in Oncology. PubMed Central. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • The activities of drug inactive ingredients on biological targets. PubMed Central. Available at: [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. NIH. Available at: [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. Available at: [Link]

  • Understanding Inactive Substances in Pharmaceuticals. Moravek. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions. MDPI. Available at: [Link]

  • 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. Mol-Instincts. Available at: [Link]

  • (PDF) Activities of Inactive Ingredients in Drugs. ResearchGate. Available at: [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Screening drug additives for biological activity. National Institutes of Health (NIH). Available at: [Link]

  • (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone. Mol-Instincts. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-paradoxical-pathway-activation-kinase-inhibitors]([Link] unexpected-off-targets-paradoxical-pathway-activation-kinase-inhibitors)

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]

  • Drug repurposing and phenotypic screening: innovative strategies for treating ultra-rare disorders. Frontiers. Available at: [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. Available at: [Link]

  • Some “Inactive” Drug Ingredients May Actually Be Biologically Active. Technology Networks. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

Sources

Technical Support Center: Strategies to Reduce the Cytotoxicity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This guide is designed for drug development professionals and scientists encountering cytotoxic effects in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you systematically investigate, understand, and mitigate the cytotoxicity of this compound.

PART 1: Troubleshooting Guide for Unexpected Cytotoxicity

High cytotoxicity can be a significant hurdle in the early stages of drug discovery. Before embarking on extensive medicinal chemistry efforts, it's crucial to confirm that the observed toxicity is a genuine effect of the compound and not an experimental artifact.

Issue 1: High Cytotoxicity Observed Across Multiple Cell Lines

If your initial screens show that 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is highly cytotoxic, even at low concentrations, a systematic verification process is the first essential step.[1]

Troubleshooting Steps:

  • Verify Compound Concentration and Purity:

    • Action: Double-check all calculations for dilutions and stock solutions. An error in calculation can lead to administering a much higher concentration than intended.[1]

    • Rationale: Simple human error is a frequent source of irreproducible results.

    • Action: Confirm the purity of your compound batch using methods like HPLC-MS.

    • Rationale: Impurities from the synthesis process could be responsible for the observed cytotoxicity.

  • Evaluate Solvent Toxicity:

    • Action: Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Rationale: The final concentration of the solvent should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][2] Different cell lines can have varying sensitivities to solvents.

  • Assess Compound Stability and Solubility:

    • Action: Check for any visible precipitation of the compound in the culture medium after addition.[1][2]

    • Rationale: Compound precipitation can lead to inconsistent dosing and may directly cause physical stress to cells or interfere with assay readings.[2]

    • Action: Assess the stability of the compound in the culture medium over the duration of your experiment.

    • Rationale: Degradation of the parent compound could produce byproducts that are more toxic.[1]

  • Rule out Assay Interference:

    • Action: Include a "compound-only" control (compound in medium without cells) to check if 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol interferes with the assay's detection method (e.g., absorbance or fluorescence).

    • Rationale: Some compounds can absorb light or fluoresce at the same wavelengths used in viability assays (like MTT or CellTiter-Glo®), leading to false-positive results for cytotoxicity.

Issue 2: Differentiating Between Cytotoxic and Cytostatic Effects

It is important to determine whether the compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostaticity).[1]

Experimental Approach:

  • Time-Course and Cell Counting Assay:

    • Seed cells at a known density.

    • Treat with a range of concentrations of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

    • At different time points (e.g., 24, 48, 72 hours), perform a cell viability assay (e.g., Trypan Blue exclusion) to determine the percentage of viable cells and also count the total number of cells.

    • Cytotoxic Effect: A decrease in the percentage of viable cells and a drop in the total cell number over time.[1]

    • Cytostatic Effect: The total cell number plateaus or increases slowly compared to the vehicle control, while the percentage of viable cells remains high.[1]

PART 2: Investigating the Mechanism of Cytotoxicity

Understanding the underlying mechanism of toxicity is key to devising a rational strategy for its reduction. The structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol contains a benzothiazole core, which is a common scaffold in medicinal chemistry.[3]

Potential Mechanisms of Toxicity for Benzothiazole-Containing Compounds:
  • Mitochondrial Dysfunction: Many cytotoxic compounds interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Induction of Oxidative Stress: The compound or its metabolites may generate reactive oxygen species (ROS), leading to cellular damage.

  • Inhibition of Key Cellular Enzymes: Benzothiazoles have been shown to interact with a variety of enzymes. Off-target inhibition of essential enzymes can lead to toxicity.[4]

  • DNA Damage: Some compounds or their metabolites can intercalate with DNA or cause DNA strand breaks.

Experimental Workflow to Identify the Mechanism of Cytotoxicity

This workflow provides a step-by-step approach to narrow down the potential cause of cytotoxicity.

Caption: A systematic workflow for SAR and STR studies.

Section 3.2: Formulation-Based Strategies

If medicinal chemistry approaches are not feasible or immediately successful, altering the compound's formulation can also mitigate toxicity, particularly for in vivo studies. [5]

Formulation Strategy Description Rationale for Cytotoxicity Reduction
Liposomal Encapsulation The compound is encapsulated within lipid vesicles (liposomes). Can alter the pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) which are often linked to toxicity. [5]Can also provide targeted delivery to specific tissues, reducing exposure to sensitive organs.
Cyclodextrin Complexation The compound forms an inclusion complex with cyclodextrins, which are cyclic oligosaccharides. Can increase the solubility of poorly soluble compounds, preventing precipitation-induced toxicity. May also reduce local irritation and alter drug distribution. [6]
Prodrug Approach The compound is chemically modified into an inactive form (prodrug) that is converted to the active drug in vivo, ideally at the target site. Can improve solubility, reduce off-target activity, and control the release of the active compound, thereby lowering systemic toxicity. [7]

| Controlled-Release Formulations | The compound is incorporated into a matrix (e.g., polymer-based) that releases it slowly over time. [8]| Avoids high initial concentrations of the drug, maintaining a therapeutic level while staying below the toxic threshold. [8]|

PART 4: Experimental Protocols

Protocol 4.1: Standard MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells in logarithmic growth phase

  • 96-well plates

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol stock solution (e.g., in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. [2]2. Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. [9]7. Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control.

PART 5: Frequently Asked Questions (FAQs)

Q1: My compound is precipitating in the culture medium. What should I do?

  • A1: Compound precipitation can lead to inconsistent results and direct physical toxicity. [2]First, determine the solubility limit in your medium. If precipitation is an issue, you can try using a lower concentration, incorporating a solubilizing agent like cyclodextrin, or gently warming and mixing the medium before adding it to the cells. [2][6] Q2: My cytotoxicity results are not reproducible between experiments. What are the likely causes?

  • A2: Lack of reproducibility often points to variability in experimental conditions. [2]Key factors to standardize include:

    • Cell Health and Passage Number: Use cells that are consistently in the logarithmic growth phase and within a narrow passage number range. [2] * Reagent Preparation: Prepare fresh compound dilutions for each experiment. Avoid multiple freeze-thaw cycles of stock solutions. [2] * Incubation Times: Ensure that all incubation times (cell seeding, compound treatment, assay reagent addition) are kept consistent. [2] Q3: My absorbance readings are too low in my MTT assay. What could be the cause?

  • A3: Low absorbance readings suggest insufficient formazan production. This can be due to:

    • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. You may need to increase the initial cell seeding density. [2] * Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours, but this can be optimized for your specific cell line. [2] * Compound Interference: The compound itself might be inhibiting the cellular reductases responsible for converting MTT to formazan.

Q4: How do I choose the right cell line for my cytotoxicity studies?

  • A4: The choice of cell line should be guided by the intended therapeutic application of your compound. If it's an anticancer agent, use a panel of cancer cell lines relevant to the target indication. It is also crucial to include a non-cancerous cell line (e.g., fibroblasts or epithelial cells) to assess for general cytotoxicity and determine a potential therapeutic window.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Strusińska-Giersz, A., & Wieliński, D. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Retrieved from [Link]

  • Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Designing Drugs to Avoid Toxicity. ResearchGate. Retrieved from [Link]

  • Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (n.d.). Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. Retrieved from [Link]

  • Green Chemistry in Medicinal Chemistry: Sustainable Approaches to Drug Synthesis. (n.d.). Green Chemistry in Medicinal Chemistry: Sustainable Approaches to Drug Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NCBI. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to reducing toxicity of parenteal anticancer drug formulations using cyclo-dextrin. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. NCBI. Retrieved from [Link]

  • PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Retrieved from [Link]

  • SciRP.org. (n.d.). Therapy-Related Cardio-Oncology in Hepatocellular Carcinoma: Mechanistic Insights and Strategies for Enhancing Efficacy While Reducing Toxicity. SciRP.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NCBI. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Retrieved from [Link]

  • YouTube. (2024). Reducing toxicity in future ADC design and combination therapy strategies. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[2][10]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NCBI. Retrieved from [Link]

Sources

Overcoming poor bioavailability of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Welcome to the technical support resource for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of this molecule. Our goal is to provide a logical framework for diagnosing and overcoming its poor bioavailability, grounded in established pharmaceutical science.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Bioavailability Challenge

This section addresses the most common initial questions and provides a foundational understanding of the potential issues.

Q1: My in vivo studies with 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol are showing significantly lower systemic exposure than predicted. What are the likely causes?

A: Low systemic exposure, or poor bioavailability, for an orally administered compound typically stems from one or more of three primary barriers: poor solubility, low permeability, or extensive first-pass metabolism. Let's analyze 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol within this framework.

  • Solubility Profile: The molecule possesses a planar, aromatic benzothiazole core, which is inherently lipophilic and often contributes to low aqueous solubility. While the azetidin-3-ol moiety adds some polarity, it may not be sufficient to overcome the hydrophobicity of the larger ring system. Poor dissolution in the gastrointestinal (GI) fluids is a very common reason for low bioavailability.[1][2]

  • Permeability Characteristics: To assess its potential for passive diffusion across the intestinal epithelium, we can evaluate the compound against Lipinski's Rule of Five, a guideline for predicting oral bioavailability.[3][4][5][6]

    • Molecular Weight: 224.26 g/mol (< 500 Da) - Pass [7]

    • LogP (Octanol-Water Partition Coefficient): While an experimental value is required for accuracy, the presence of the fluorobenzothiazole group suggests a LogP likely between 2 and 4, which is generally favorable for permeability. However, if solubility is extremely low, even good permeability is negated.

    • Hydrogen Bond Donors: 1 (the hydroxyl group) (≤ 5) - Pass

    • Hydrogen Bond Acceptors: 3 (one oxygen, two nitrogen atoms) (≤ 10) - Pass The compound does not violate Lipinski's rules, suggesting that poor permeability may not be the primary issue, unless it is a substrate for active efflux transporters in the gut wall.

  • Metabolic Stability: The secondary alcohol on the azetidine ring is a prime site for Phase II metabolism, specifically glucuronidation or sulfation.[8][9] These conjugation reactions create highly polar metabolites that are readily excreted. If the compound is rapidly metabolized by enzymes in the intestinal wall or the liver during its first pass, the amount of active drug reaching systemic circulation will be drastically reduced.[10]

Q2: What is the most probable metabolic fate of this compound in vivo?

A: The primary metabolic liability is the exposed secondary hydroxyl group. This functional group is a well-known substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), enzymes abundant in the liver and intestinal enterocytes. This would lead to the formation of O-glucuronide and O-sulfate conjugates. A secondary, but possible, metabolic route could involve oxidation of the sulfur atom in the benzothiazole ring to a sulfoxide or sulfone.[10]

Q3: How can I experimentally distinguish between poor dissolution, poor permeability, and high first-pass metabolism?

A: A tiered experimental approach is necessary to pinpoint the exact cause.

  • Kinetic Solubility Assay: First, determine the compound's solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). If the solubility is below what is required for the intended dose to dissolve (a concept known as the Biopharmaceutics Classification System or BCS), then dissolution is a rate-limiting step.

  • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human intestinal cells to predict in vivo drug absorption.

    • High A-to-B (Apical to Basolateral) Permeability: Suggests the compound can cross the intestinal barrier effectively.

    • Low A-to-B Permeability: Indicates a permeability issue.

    • High Efflux Ratio (B-to-A / A-to-B > 2): Suggests the compound is actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp), limiting its net absorption.

  • Metabolic Stability Assay: Incubate the compound with liver microsomes or S9 fractions (which contain both Phase I and Phase II enzymes). Rapid disappearance of the parent compound in this assay is a strong indicator of high first-pass metabolism.

This logical workflow allows you to systematically identify the primary barrier to bioavailability.

G Start Low In Vivo Exposure Observed Solubility Is Solubility the Issue? Start->Solubility Sol_Assay Perform Kinetic Solubility Assay Solubility->Sol_Assay Test Permeability Is Permeability the Issue? Caco2_Assay Perform Caco-2 Permeability Assay Permeability->Caco2_Assay Test Metabolism Is Metabolism the Issue? Met_Assay Perform Liver Microsome Stability Assay Metabolism->Met_Assay Test Sol_Assay->Permeability If Soluble Sol_Low Problem: Poor Dissolution Sol_Assay->Sol_Low If Solubility < Dose/250mL Caco2_Assay->Metabolism If Permeable Perm_Low Problem: Poor Permeation or High Efflux Caco2_Assay->Perm_Low If Papp < 1x10⁻⁶ cm/s or Efflux Ratio > 2 Met_Low Problem: High First-Pass Metabolism Met_Assay->Met_Low If t½ < 30 min

Caption: Troubleshooting workflow for poor bioavailability.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and step-by-step protocols to address the issues identified in Part 1.

Guide 2.1: Enhancing Aqueous Solubility

If your compound suffers from poor solubility, increasing its dissolution rate is the first critical step.[1][11][12]

Causality: Reducing particle size to the nanometer scale dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate, which can help the drug dissolve in the GI tract before it is swept past the absorption window.[13][14]

Protocol: Preparation of a Nanosuspension via Wet Media Milling

  • Slurry Preparation: Prepare a 5% (w/v) slurry of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol in a 0.5% (w/v) aqueous solution of a suitable stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188). The stabilizer is crucial to prevent particle aggregation.

  • Milling: Add the slurry to a planetary ball mill with yttria-stabilized zirconium oxide (YSZ) milling beads (0.1-0.5 mm diameter).

  • Process Parameters: Mill at 400-600 RPM for 4-8 hours. Monitor temperature to ensure it does not degrade the compound.

  • Particle Size Analysis: At regular intervals, withdraw a small aliquot, dilute appropriately, and measure the particle size using Dynamic Light Scattering (DLS) or Laser Diffraction. The target is a mean particle size (Z-average) of < 200 nm with a Polydispersity Index (PDI) of < 0.3.

  • Separation: Once the target size is reached, separate the nanosuspension from the milling beads by filtration or centrifugation at a low speed.

  • Validation: Compare the dissolution rate of the final nanosuspension against the un-milled (micronized) compound using a USP II paddle apparatus in SIF.

Table 1: Hypothetical Improvement in Solubility and Dissolution

ParameterCrystalline CompoundMicronized CompoundNanosuspension
Mean Particle Size > 10 µm2-5 µm~180 nm
Kinetic Solubility (SIF, µg/mL) 0.81.512.5
Dissolution Time (T₈₀, min) > 12045< 10
Guide 2.2: Improving Permeability & Bypassing Metabolism

If the primary issue is low permeability or rapid metabolism of the hydroxyl group, a prodrug approach is a highly effective strategy.[15]

Causality: Masking the polar hydroxyl group with a lipophilic ester promoiety increases the molecule's overall lipophilicity.[9] This enhances its ability to partition into and diffuse across the lipid membranes of intestinal cells. This modification also protects the vulnerable hydroxyl group from Phase II conjugation enzymes during first-pass metabolism. Once absorbed into the bloodstream, ubiquitous esterase enzymes cleave the ester bond, releasing the active parent drug.[8][16]

Protocol: Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl Acetate

  • Dissolution: Dissolve 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure acetate ester prodrug.

  • Validation:

    • Confirm the structure using ¹H-NMR and Mass Spectrometry.

    • Perform an in vitro stability assay by incubating the prodrug in human plasma or with purified porcine liver esterase to confirm its conversion back to the parent compound.

G Prodrug Ester Prodrug (Lipophilic, Stable) Absorbed Absorption across Gut Epithelium Prodrug->Absorbed Increased Permeability Bloodstream Systemic Circulation Absorbed->Bloodstream ActiveDrug Active Drug Released (Parent Compound) Bloodstream->ActiveDrug Bloodstream->ActiveDrug Cleavage Esterase Esterase Enzymes Esterase->Bloodstream

Caption: Prodrug activation pathway in vivo.
Guide 2.3: Advanced Formulation Strategies

For compounds with combined solubility and permeability issues, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful tool.

Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (i.e., GI fluids).[17] The drug is dissolved in the lipid phase, bypassing the dissolution step. The small droplet size provides a large surface area for absorption, and the surfactants can transiently and reversibly enhance the permeability of the intestinal membrane.[18]

Protocol: Developing a Prototype SEDDS Formulation

  • Excipient Screening:

    • Solubility: Determine the solubility of your compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP). Select the excipients that show the highest solubilizing capacity.

  • Formulation Development:

    • Prepare various formulations by mixing the selected oil, surfactant, and co-solvent at different ratios (e.g., start with 40:40:20 w/w/w).

    • Add the compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be required.

  • Performance Testing:

    • Self-Emulsification: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white nanoemulsion.

    • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using DLS. The target is a mean droplet size < 200 nm.

  • Optimization: Adjust the ratios of oil, surfactant, and co-solvent to achieve optimal self-emulsification performance and the smallest, most uniform droplet size.

Table 2: Example Prototype SEDDS Formulation

ComponentExample ExcipientFunctionConcentration (% w/w)
Oil Capryol 90Solubilizes lipophilic drug30
Surfactant Kolliphor ELForms emulsion, enhances permeation50
Co-solvent Transcutol HPAids solubilization, improves flow20

References

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). MDPI. [Link]

  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). Blue Eyes Intelligence Engineering and Sciences Publication. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2015). ResearchGate. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2020). SlideShare. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online. [Link]

  • What is Lipinski's Rule of 5? (2022). AZoLifeSciences. [Link]

  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (2023). Wiley Online Library. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]

  • Applications of Nano Formulation: New Innovation in Improving Drug Delivery. (2024). Iconic Research And Engineering Journals. [Link]

  • Permeation enhancers in transdermal drug delivery: benefits and limitations. (n.d.). Taylor & Francis Online. [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology. (2023). Pharmaceutical Technology. [Link]

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher. [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (2013). PubMed Central. [Link]

  • Permeation enhancer strategies in transdermal drug delivery. (2015). PubMed. [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs. (2005). SciSpace. [Link]

  • Role of Nanocarriers for Enhancement of Drug. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019). PubMed Central. [Link]

  • Common Prodruggable Handles and Subsequent Functional Group Conversion. (n.d.). ScienceDirect. [Link]

  • Prodrugs of Alcohols and Phenols. (2007). ResearchGate. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). Semantic Scholar. [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (2013). ResearchGate. [Link]

  • Metabolism of an atypical antipsychotic agent, 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236). (1998). PubMed. [Link]

Sources

Validation & Comparative

Validating the Binding Target of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole and azetidine scaffolds are prevalent in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticonvulsant, anticancer, and antidiabetic properties.[1][2][3] Given the structural alerts within 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol and the known promiscuity of the benzothiazole core, an unbiased and systematic approach to target validation is essential.

The Initial Spark: In Silico Target Prediction

For the purpose of this guide, let us hypothesize that in silico screening of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol against a panel of kinases has identified a high probability of interaction with p38 mitogen-activated protein kinase (p38 MAPK) , a key regulator of inflammatory responses.

A Multi-Pronged Approach to Target Validation

A single experimental technique is seldom sufficient to definitively validate a drug-target interaction. Therefore, we will employ a battery of orthogonal assays, each providing a unique piece of the puzzle. This self-validating system ensures the trustworthiness of our findings. For comparative analysis, we will utilize a well-characterized p38 MAPK inhibitor, SB203580 , as a positive control, and a structurally related inactive compound, SB202474 , as a negative control.

The Validation Workflow

ValidationWorkflow cluster_in_silico In Silico Prediction cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays cluster_conclusion Conclusion in_silico Target Prediction (e.g., p38 MAPK) spr Surface Plasmon Resonance (SPR) (Binding Kinetics) in_silico->spr itc Isothermal Titration Calorimetry (ITC) (Thermodynamics) in_silico->itc cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) spr->cetsa itc->cetsa pathway Downstream Pathway Analysis (Functional Effect) cetsa->pathway validation Target Validation pathway->validation

A multi-step workflow for target validation.

Biophysical Characterization: Quantifying the Interaction

Biophysical assays are fundamental to directly measure the binding of a compound to its purified protein target, providing quantitative data on affinity, kinetics, and thermodynamics.[6][10]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[4][11][12][13] It allows for the precise determination of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[14]

Experimental Protocol: SPR Analysis

  • Immobilization: Recombinant human p38 MAPK is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, SB203580, and SB202474 are injected over the sensor surface.

  • Data Acquisition: The change in the SPR signal is monitored in real-time to generate sensorgrams.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol2.5 x 10⁵5.0 x 10⁻³20
SB203580 (Positive Control)3.1 x 10⁵6.2 x 10⁻³20
SB202474 (Negative Control)No Binding Detected--

Table 1: Hypothetical SPR data for compound binding to p38 MAPK.

Isothermal Titration Calorimetry (ITC)

ITC is considered the "gold standard" for characterizing binding thermodynamics.[15][16][17] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n).[18]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Purified p38 MAPK is placed in the sample cell, and the compound of interest is loaded into the titration syringe.

  • Titration: The compound is injected into the protein solution in a stepwise manner.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the thermodynamic parameters.

CompoundK_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol25-8.5-2.31.05
SB203580 (Positive Control)22-8.2-2.70.98
SB202474 (Negative Control)No Binding Detected---

Table 2: Hypothetical ITC data for compound binding to p38 MAPK.

Cellular Target Engagement: Proving the Interaction in a Biological Context

While biophysical assays are crucial, they are performed in a simplified, artificial system. To confirm that the compound engages its target within the complex milieu of a living cell, cell-based assays are indispensable.[5][19][20]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular environment.[21][22] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells are incubated with the test compounds.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of soluble p38 MAPK remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (T_m) indicates target engagement.

CETSA cluster_workflow CETSA Workflow start Treat cells with compound heat Apply heat gradient start->heat lyse Lyse cells and separate soluble fraction heat->lyse quantify Quantify soluble target protein lyse->quantify end Generate melt curve and determine Tm shift quantify->end

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
CompoundT_m Shift (°C)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol+ 5.2
SB203580 (Positive Control)+ 5.5
SB202474 (Negative Control)No significant shift

Table 3: Hypothetical CETSA data for target engagement in cells.

Probing the Functional Consequences: Downstream Pathway Analysis

Confirming direct binding is a critical step, but understanding the functional consequences of this engagement is equally important. Since p38 MAPK is a kinase, we can assess its inhibition by measuring the phosphorylation of a known downstream substrate, such as MAPK-activated protein kinase 2 (MK2).

Experimental Protocol: Downstream Pathway Analysis

  • Cell Treatment: Cells are pre-treated with the test compounds and then stimulated with a known p38 MAPK activator (e.g., anisomycin).

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The levels of phosphorylated MK2 (p-MK2) and total MK2 are assessed by Western blotting using specific antibodies.

  • Data Analysis: The ratio of p-MK2 to total MK2 is quantified to determine the extent of p38 MAPK inhibition.

A significant reduction in the p-MK2/total MK2 ratio in the presence of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol would provide strong evidence for its functional engagement and inhibition of p38 MAPK in a cellular context.

Expanding the Horizon: Off-Target Profiling

To ensure the selectivity of our compound, it is crucial to investigate potential off-target effects. Techniques like kinobeads-based affinity chromatography coupled with mass spectrometry can provide a broader view of the compound's interactions across the kinome. This approach involves incubating a cell lysate with the compound and then passing it over a matrix of immobilized, broad-spectrum kinase inhibitors. The kinases that are bound by the compound in the lysate will not bind to the beads and will be depleted from the eluate, allowing for their identification and quantification by mass spectrometry.

Conclusion: A Weight-of-Evidence Approach

The validation of a drug's binding target is not a linear process but rather a convergence of evidence from multiple, orthogonal methodologies. By combining the predictive power of in silico tools with the quantitative rigor of biophysical assays and the physiological relevance of cell-based experiments, we can build a compelling case for the interaction of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol with its target. The hypothetical data presented in this guide illustrates a successful validation cascade, providing the necessary confidence to advance this compound into further preclinical development. This systematic and self-validating approach embodies the principles of scientific integrity and is fundamental to modern drug discovery.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved January 20, 2026, from [Link]

  • Systematic computational strategies for identifying protein targets and lead discovery. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Biophysical Assays. (n.d.). Ichor Life Sciences. Retrieved January 20, 2026, from [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya. Retrieved January 20, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (n.d.). Selvita. Retrieved January 20, 2026, from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved January 20, 2026, from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Surface plasmon resonance. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. Retrieved January 20, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity. Retrieved January 20, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved January 20, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Retrieved January 20, 2026, from [Link]

  • A new test set for validating predictions of protein-ligand interaction. (2002). PubMed. Retrieved January 20, 2026, from [Link]

  • Biophysical Assays. (n.d.). Charles River Laboratories. Retrieved January 20, 2026, from [Link]

  • Cell based Binding Assay. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical. Retrieved January 20, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 20, 2026, from [Link]

  • Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 20, 2026, from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Comparison of method validation parameters of protein ligand-binding... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved January 20, 2026, from [Link]

  • Exploring the computational methods for protein-ligand binding site prediction. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Emergence of benzothiazole and its derivatives as a potential antidiabetic probe. (2020). Indian Drugs. Retrieved January 20, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • Methods for Predicting Protein–Ligand Binding Sites. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Efficacy Analysis of Novel ENPP1 Inhibitors: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol versus the Clinical Candidate ISM5939

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of immuno-oncology, the modulation of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway has emerged as a promising therapeutic strategy. A key negative regulator of this pathway is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP). The inhibition of ENPP1 presents a compelling approach to enhance anti-tumor immunity. This guide provides a detailed comparative analysis of two ENPP1 inhibitors: the novel compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol and the clinical-stage candidate ISM5939, offering researchers and drug development professionals a comprehensive overview of their potential efficacy.

Introduction to the Therapeutic Target: ENPP1

ENPP1 is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] In the tumor microenvironment, cancer cells can release cGAMP, a potent activator of the STING pathway in surrounding immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.[2] However, elevated expression of ENPP1 on tumor cells can hydrolyze extracellular cGAMP, effectively dampening this immune surveillance mechanism.[1][2] Therefore, potent and selective inhibitors of ENPP1 are sought after to restore and amplify STING-mediated anti-tumor immunity.

Compound Profiles

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

This compound is a novel small molecule featuring a fluorinated benzothiazole moiety linked to an azetidin-3-ol core. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds. While specific preclinical data for this compound is not extensively published, its structural features suggest a strong potential for ENPP1 inhibition. The fluorination on the benzothiazole ring can enhance binding affinity and metabolic stability, while the azetidine ring provides a three-dimensional scaffold that can be optimized for potent and selective interactions within the ENPP1 active site.

Chemical Structure:

Figure 1: Chemical structure of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

ISM5939

Chemical Structure:

The exact chemical structure of ISM5939 is proprietary information of Insilico Medicine.

Mechanism of Action: Restoring STING Signaling

Both 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol and ISM5939 are designed to inhibit the enzymatic activity of ENPP1. By blocking the hydrolysis of extracellular cGAMP, these inhibitors increase the local concentration of this STING agonist. This leads to enhanced activation of the STING pathway in antigen-presenting cells (APCs) within the tumor microenvironment, resulting in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.

ENPP1 Inhibition and STING Pathway Activation cluster_TME Tumor Microenvironment cluster_APC Antigen Presenting Cell (APC) Tumor Cell Tumor Cell cGAMP_ext Extracellular cGAMP Tumor Cell->cGAMP_ext Release ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation Inhibitor ENPP1 Inhibitor (Compound A or ISM5939) Inhibitor->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Production & Secretion CTL Cytotoxic T Lymphocyte (CTL) Activation IFN->CTL

Figure 2: Mechanism of action of ENPP1 inhibitors.

Comparative Efficacy and Physicochemical Properties

A direct comparison of the in vitro and in vivo efficacy of these two compounds is challenging due to the limited publicly available data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. However, we can use the well-documented profile of ISM5939 as a benchmark to evaluate the potential of the former.

Parameter1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-olISM5939Reference
Molecular Formula C₁₀H₉FN₂OSNot Publicly Available[7]
Molecular Weight 224.26 g/mol Not Publicly Available[7]
ENPP1 IC₅₀ Data not available0.63 nM [3][4][8]
Cellular EC₅₀ Data not available330 nM (MDA-MB-231 cells)[3][9]
In Vivo Efficacy Data not available67% Tumor Growth Inhibition (TGI) in MC38 model (30 mg/kg, p.o. BID)[2][3][9]
Oral Bioavailability Data not availableOrally available[3][5][10]
Selectivity Data not availableHigh selectivity over other ENPP family members and a panel of 44 other targets[3][4][9]

Analysis of ISM5939's Potency:

Projected Efficacy of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol:

For 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol to be a competitive preclinical candidate, it would need to demonstrate potent ENPP1 inhibition, ideally with an IC₅₀ in the low nanomolar range. Its cellular activity would need to be sufficient to effectively block cGAMP hydrolysis in relevant cancer cell lines. The presence of the fluorobenzothiazole and azetidine moieties provides a strong foundation for achieving high potency and favorable drug-like properties. Further structure-activity relationship (SAR) studies would be crucial to optimize this scaffold.

Experimental Methodologies for Comparative Evaluation

To rigorously compare the efficacy of these two compounds, a series of standardized in vitro and in vivo assays should be employed.

In Vitro ENPP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified ENPP1 enzyme.

Protocol:

  • Reagents and Materials: Recombinant human ENPP1, ENPP1 substrate (e.g., ATP or a fluorescent cGAMP analog), assay buffer, 384-well plates, plate reader.

  • Procedure: a. Serially dilute the test compounds in DMSO. b. Add the diluted compounds to the wells of the 384-well plate. c. Add a solution of recombinant ENPP1 to each well and incubate for a pre-determined time at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the ENPP1 substrate. e. Incubate the plate at 37°C for a specified period. f. Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or colorimetric).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ENPP1_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Serial Dilution 1. Serially Dilute Compounds Plate Compounds 2. Add Compounds to Plate Serial Dilution->Plate Compounds Add Enzyme 3. Add ENPP1 Enzyme Plate Compounds->Add Enzyme Add Substrate 4. Add Substrate (e.g., ATP, cGAMP) Add Enzyme->Add Substrate Incubate 5. Incubate at 37°C Add Substrate->Incubate Stop & Read 6. Stop Reaction & Read Plate Incubate->Stop & Read Calculate IC50 7. Calculate IC₅₀ Stop & Read->Calculate IC50

Figure 3: Workflow for an in vitro ENPP1 inhibition assay.

Cell-Based STING Activation Assay

Objective: To assess the ability of the compounds to enhance STING signaling in a cellular context.

Protocol:

  • Cell Line: Use a reporter cell line that expresses a luciferase or fluorescent protein under the control of an interferon-stimulated response element (ISRE) promoter (e.g., THP-1-Dual™ cells).

  • Procedure: a. Seed the reporter cells in a 96-well plate. b. Treat the cells with serially diluted test compounds. c. Stimulate the cells with a low concentration of cGAMP or a cGAS-activating agent (e.g., herring testis DNA). d. Incubate the cells for 18-24 hours. e. Measure the reporter gene expression (luciferase activity or fluorescence).

  • Data Analysis: Plot the reporter signal against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

In Vivo Tumor Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a syngeneic mouse model.

Protocol:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6) bearing syngeneic tumors known to have an active cGAS-STING pathway (e.g., MC38 colon adenocarcinoma).

  • Procedure: a. Inoculate mice with tumor cells. b. Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, positive control). c. Administer the compounds orally or via another appropriate route at a specified dose and schedule. d. Measure tumor volume and body weight regularly. e. At the end of the study, harvest tumors and relevant tissues for pharmacodynamic and immunological analysis (e.g., flow cytometry for immune cell infiltration).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment and control groups. Analyze changes in the tumor immune microenvironment.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a highly promising avenue in cancer immunotherapy. ISM5939 has set a high bar for efficacy with its sub-nanomolar potency, oral bioavailability, and demonstrated in vivo anti-tumor activity. While comprehensive data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is not yet publicly available, its chemical scaffold holds significant promise. Rigorous head-to-head preclinical evaluation using standardized assays, as outlined in this guide, will be essential to ascertain its therapeutic potential relative to clinical-stage candidates like ISM5939. The insights gained from such comparative studies will be invaluable for guiding the future development of this exciting class of immuno-oncology agents.

References

  • Insilico Medicine. (2023). 873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models.
  • MedPath. (2025). Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy.
  • Insilico Medicine. (2024).
  • National Institutes of Health. (n.d.).
  • Insilico Medicine. (2025).
  • MedchemExpress. (n.d.). ISM5939 | ENPP1 Inhibitor.
  • Insilico Medicine. (2025).
  • ClinicalTrials.gov. (n.d.).
  • Insilico Medicine. (2024). FDA greenlights AI-developed drug targeting solid tumors.
  • Elsevier. (2025).
  • ResearchGate. (2022).
  • Insilico Medicine. (n.d.). ENPP1.
  • AACR Journals. (2024). Abstract 2472: Inhibition of ENPP1 catalyzed ATP and cGAMP hydrolysis and in vivo antitumor efficacy of RBS2418 in the Hepa1-6 and GL261-luc syngeneic liver and glioblastoma mouse models.
  • EurekAlert!. (2023).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ISM5939 | Ligand page.
  • Journal for ImmunoTherapy of Cancer. (2023). 873 ISM5939, a novel, potent, orally available, selective ENPP1 inhibitor enhances the anti-tumor effects of immune checkpoint inhibitors in syngeneic murine cancer models.
  • PNAS. (n.d.).
  • National Institutes of Health. (2017).
  • Cayman Chemical. (n.d.). ENPP1/ENPP3 Cell-Based Activity Assay Kit.
  • Cayman Chemical. (n.d.). ENPP1 Suppresses Immune Responses in the Tumor Microenvironment.
  • Cayman Chemical. (n.d.). ENPP1 Fluorescent Inhibitor Screening Assay Kit.
  • National Institutes of Health. (n.d.). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs.
  • Spandidos Publications. (n.d.).
  • National Institutes of Health. (2022).
  • AA Blocks. (n.d.). 1-(4-Chloro-6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • ResearchGate. (n.d.). Kyoto Green-assisted screening of ENPP1 inhibitors.
  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit.
  • SAGE Journals. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1.
  • Sigma-Aldrich. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • AChemBlock. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • National Institutes of Health. (n.d.). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs.
  • FirstWord Pharma. (2024).
  • ResearchGate. (2024).
  • Arbor Assays. (n.d.). DetectX® 3',3'-Cyclic GAMP.
  • PubChem. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide.
  • PubMed Central. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • Fisher Scientific. (n.d.). 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, 95% Purity, C10H9FN2OS, 5 grams.
  • Elsevier. (2012). The contribution of physicochemical properties to multiple in vitro cytotoxicity endpoints.
  • WuXi AppTec. (n.d.). Physicochemical Property Study.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in various human cancers.[1][2][3] The development of selective and potent PI3K inhibitors is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol analogs. We will dissect the roles of the core structural motifs, compare their potential efficacy against established clinical alternatives, and provide detailed experimental methodologies for their synthesis and evaluation.

The Core Scaffold: A Privileged Structure for Kinase Inhibition

The 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol scaffold is a composite of three key pharmacophoric elements: the 6-fluorobenzothiazole, the 2-amino-azetidine linker, and the azetidin-3-ol moiety. Each plays a crucial role in the molecule's interaction with the ATP-binding pocket of PI3K.

  • The Benzothiazole Core: Benzothiazole derivatives are a well-established class of kinase inhibitors.[4] The bicyclic, aromatic system provides a rigid scaffold that can engage in hydrophobic and π-stacking interactions within the kinase hinge region. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, further anchoring the molecule.

  • The 6-Fluoro Substituent: The fluorine atom at the 6-position is a critical modification. Its high electronegativity can modulate the electronic properties of the benzothiazole ring system, potentially enhancing binding affinity and metabolic stability. Furthermore, it can form favorable orthogonal multipolar interactions with the protein backbone.

  • The 2-Azetidine Linker: The azetidine ring serves as a rigid linker between the benzothiazole core and the solvent-exposed region of the ATP-binding site. Its constrained conformation, compared to more flexible alkyl chains, can reduce the entropic penalty upon binding, leading to higher affinity.

  • The Azetidin-3-ol Moiety: The hydroxyl group on the azetidine ring is poised to form a crucial hydrogen bond with residues in the solvent-exposed region of the kinase, providing a key anchor point and enhancing selectivity.

Decoding the Structure-Activity Relationship: A Guided Exploration

While a comprehensive SAR study for this specific analog series is not yet publicly available, we can infer a logical SAR based on extensive research on related 2-aminobenzothiazole and azetidine-containing kinase inhibitors.[3][5][6]

Modifications of the Azetidin-3-ol Moiety

The hydroxyl group is a prime candidate for modification to explore the SAR.

  • Stereochemistry of the Hydroxyl Group: The absolute stereochemistry of the hydroxyl group at the C3 position of the azetidine ring is expected to be critical. One enantiomer will likely exhibit significantly higher potency due to the specific geometry of the hydrogen bond it forms with the target kinase.

  • Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other hydrogen-bonding functionalities, such as an amino or methoxy group, would likely impact potency. A primary amine could introduce an additional hydrogen bond donor, potentially increasing affinity, while a methoxy group would eliminate the hydrogen bond donor capability, likely reducing potency.

  • Esterification or Etherification: Acylation or alkylation of the hydroxyl group would probe the steric tolerance of the binding pocket. Small alkyl ethers might be tolerated, while bulky esters would likely lead to a loss of activity due to steric hindrance.

Substitutions on the Azetidine Ring

Introducing substituents on the azetidine ring can explore additional binding interactions.

  • Substitution at C2 and C4: Small alkyl groups at the C2 or C4 positions of the azetidine ring could fill small hydrophobic pockets, potentially increasing potency. However, larger groups would likely clash with the protein surface.

Modifications of the Benzothiazole Ring

While the 6-fluoro substituent is likely important, further modifications to the benzothiazole ring can fine-tune the compound's properties.

  • Alternative Halogen Substituents: Replacing the 6-fluoro with other halogens (Cl, Br) would alter the electronic and steric properties, impacting both binding and pharmacokinetic profiles.

  • Substitution at Other Positions: Small, electron-donating or -withdrawing groups at other available positions on the benzene ring could be explored to optimize electronic complementarity with the binding site.

Comparative Analysis: Benchmarking Against Clinically Approved PI3K Inhibitors

To contextualize the potential of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol analogs, a comparison with FDA-approved PI3K inhibitors is essential.

Compound Target Isoform(s) Approval Status Key Structural Features
Idelalisib (Zydelig®) PI3KδApproved[7][8]Purine scaffold
Duvelisib (Copiktra®) PI3Kδ, PI3KγApproved[8][9]Quinazoline scaffold
Alpelisib (Piqray®) PI3KαApproved[7][8]2-aminothiazole derivative
Copanlisib (Aliqopa®) Pan-Class I PI3KApproved[8]2,3-dihydroimidazo[1,2-c]quinazoline
Umbralisib (Ukoniq®) PI3Kδ, CK1εApproved[8]Dual inhibitor
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Analog (Hypothetical) Potentially selective for specific PI3K isoformsPreclinicalBenzothiazole-azetidinol scaffold

The key differentiation for the 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol series would be to achieve high selectivity for a specific PI3K isoform, thereby potentially offering a better safety profile compared to pan-inhibitors. The structural rigidity and specific hydrogen bonding capabilities of the azetidin-3-ol moiety could be leveraged to achieve this selectivity.

Experimental Protocols

General Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, starting from commercially available 4-fluoroaniline.

Synthesis_Workflow A 4-Fluoroaniline C 2-Amino-6-fluorobenzothiazole A->C Thiocyanation/ Cyclization B Potassium Thiocyanate B->C F 1-Boc-3-(6-fluorobenzothiazol-2-ylamino)azetidine C->F Reductive Amination D 1-Boc-azetidin-3-one E Reductive Amination D->E E->F H 3-(6-Fluorobenzothiazol-2-ylamino)azetidine F->H TFA G Boc Deprotection (TFA) G->H I Desired Analog (Modification at azetidine N) H->I Alkylation/ Acylation

Figure 1: General synthetic workflow for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol analogs.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

  • To a stirred solution of 4-fluoroaniline in a suitable solvent (e.g., acetic acid), add potassium thiocyanate.

  • Cool the mixture in an ice bath and add a solution of bromine in the same solvent dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 2: Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • Combine 2-amino-6-fluorobenzothiazole and 1-Boc-azetidin-3-one in a suitable solvent (e.g., dichloromethane).

  • Add a reducing agent, such as sodium triacetoxyborohydride, and stir the reaction at room temperature until completion.

  • Work up the reaction and purify the resulting 1-Boc-3-(6-fluorobenzothiazol-2-ylamino)azetidine.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane.

  • Neutralize the reaction and extract the product. The resulting 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol can be purified by chromatography.

In Vitro PI3K Kinase Assay Protocol

The inhibitory activity of the synthesized analogs against PI3K isoforms can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[10][11]

Kinase_Assay_Workflow A Prepare Kinase Reaction: PI3K enzyme, PIP2 substrate, ATP, and test compound B Incubate at Room Temperature A->B C Stop Kinase Reaction Add ADP-Glo™ Reagent to deplete unused ATP B->C D Incubate C->D E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Incubate E->F G Add Ultra-Glo™ Luciferase (Generates Luminescence from ATP) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Figure 2: Workflow for an in vitro PI3K kinase assay.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the PI3K enzyme, the test compound, and the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and incubate for 30 minutes.

  • Add the Ultra-Glo™ Luciferase and measure the luminescence using a plate reader.

  • The amount of ADP generated is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol scaffold represents a promising starting point for the development of novel and selective PI3K inhibitors. The logical SAR outlined in this guide, based on established principles of kinase inhibitor design, provides a roadmap for future optimization efforts. Systematic modification of the azetidin-3-ol moiety and exploration of substitutions on both the azetidine and benzothiazole rings will be crucial for identifying analogs with superior potency, selectivity, and pharmacokinetic properties. Comparative evaluation against clinically approved drugs will be the ultimate benchmark for the therapeutic potential of this exciting new class of compounds.

References

  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]

  • Meng, Y., et al. (2023). Development and safety of PI3K inhibitors in cancer. Journal of Hematology & Oncology, 16(1), 1-21. [Link]

  • Cancers (Basel). (2024). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. [Link]

  • ASH Clinical News. (2023). PI3K Inhibitors: A Series of Unfortunate Events. [Link]

  • Flinn, I. W., et al. (2018). The selective PI3Kδ/γ inhibitor duvelisib is effective in patients with relapsed/refractory chronic lymphocytic leukemia. Blood, 131(13), 1405-1415.
  • Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

  • Springer Nature Experiments. (2014). Measuring PI3K Lipid Kinase Activity. [Link]

  • Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876. [Link]

  • ACS Omega. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • Kim, J., et al. (2019). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 20(21), 5368. [Link]

  • Journal of Medicinal Chemistry. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. [Link]

  • ResearchGate. (2024). Examples of benzothiazole‐based class‐I PI3K inhibitors. [Link]

Sources

A Guide to Ensuring Reproducibility of Experimental Results with 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and verifying the reproducibility of experimental results obtained using the novel compound 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Given the emergent nature of many research chemicals, ensuring the consistency and reliability of experimental outcomes is paramount. This document outlines a plausible synthetic route, detailed characterization protocols, and a comparative analysis with potential alternatives, all with the core objective of fostering robust and reproducible scientific inquiry.

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the azetidine ring is a valuable functional group in drug discovery, often imparting favorable pharmacokinetic properties.[3] The combination of these two pharmacophores in 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol suggests its potential as a lead compound for various therapeutic targets. However, the reliability of any biological data generated with this compound is fundamentally dependent on the consistent quality and purity of the material used.

Synthesis and Characterization: The Foundation of Reproducibility

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: first, the synthesis of 2-amino-6-fluorobenzothiazole, followed by its reaction with a suitable azetidine precursor.

Synthetic Pathway cluster_0 Step 1: Synthesis of 2-amino-6-fluorobenzothiazole cluster_1 Step 2: Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 4-Fluoroaniline 4-Fluoroaniline 2-amino-6-fluorobenzothiazole 2-amino-6-fluorobenzothiazole 4-Fluoroaniline->2-amino-6-fluorobenzothiazole Thiocyanation KSCN_Br2 KSCN, Br2 in Acetic Acid Target_Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 2-amino-6-fluorobenzothiazole->Target_Compound Coupling with Azetidin-3-ol derivative Azetidin-3-ol Azetidin-3-ol Coupling Nucleophilic Aromatic Substitution

Caption: Proposed two-step synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-fluorobenzothiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[1]

  • Reaction Setup: To a solution of 4-fluoroaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 2 equivalents).

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-6-fluorobenzothiazole.

Protocol 2: Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

This step involves a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a sealed tube, combine 2-amino-6-fluorobenzothiazole (1 equivalent), epichlorohydrin (1.2 equivalents) as a precursor to the azetidin-3-ol moiety, and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like DMF.

  • Reaction: Heat the mixture at 80-100 °C for 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization for Reproducibility

Thorough characterization of the synthesized compound is crucial. The following analytical techniques should be employed to confirm the identity, purity, and consistency of each batch.

Analytical Technique Purpose Expected Observations (Hypothetical)
¹H NMR To confirm the proton environment of the molecule.Peaks corresponding to the aromatic protons of the benzothiazole ring, and the protons of the azetidine ring.
¹³C NMR To confirm the carbon skeleton of the molecule.Peaks corresponding to the carbons of the benzothiazole and azetidine rings.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C10H9FN2OS (224.26 g/mol ).[7][8]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak indicating a purity of >95%.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic peaks for N-H, C-F, C=N, and O-H bonds.

Comparative Analysis with Alternatives

The choice of a chemical probe or lead compound should be justified by its properties relative to other available options. While direct experimental comparisons are not yet published for 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, we can infer potential advantages and disadvantages based on its structural motifs. Potential alternatives would include other substituted benzothiazoles or compounds with different heterocyclic cores targeting the same biological pathway.

Compound Structural Features Potential Advantages Potential Disadvantages
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 6-fluoro substitution; azetidin-3-ol moiety.The fluorine atom may enhance metabolic stability and binding affinity. The azetidin-3-ol group can improve solubility and provide a handle for further derivatization.Synthesis may be multi-stepped and require optimization.
2-Amino-6-substituted-benzothiazoles Lacks the azetidine ring.Simpler synthesis.Potentially lower solubility and different pharmacokinetic profiles.
Thiazolidinone-benzothiazole hybrids Contains a thiazolidinone ring instead of azetidine.[1]Well-established biological activities.May have different target specificities and off-target effects.

A Workflow for Ensuring Experimental Reproducibility

Beyond the initial synthesis and characterization, a systematic workflow is essential to ensure that subsequent biological or chemical experiments are reproducible.

Reproducibility Workflow Start Start Synthesis Synthesize Compound Start->Synthesis Characterization Full Analytical Characterization (NMR, MS, HPLC, IR) Synthesis->Characterization Purity_Check Purity > 95%? Characterization->Purity_Check Purity_Check->Synthesis No Store Store in aliquots under inert atmosphere Purity_Check->Store Yes Biological_Assay Perform Biological Assay Store->Biological_Assay Data_Analysis Analyze and Document Results Biological_Assay->Data_Analysis Replication Independent Replication (different day/analyst) Data_Analysis->Replication Consistency_Check Results Consistent? Replication->Consistency_Check Publish Publish with Full Experimental Details Consistency_Check->Publish Yes Troubleshoot Troubleshoot Synthesis or Assay Consistency_Check->Troubleshoot No Troubleshoot->Synthesis

Caption: A workflow for ensuring the reproducibility of experiments using synthesized compounds.

Key Steps in the Reproducibility Workflow
  • Batch Consistency: Each new batch of the compound must be subjected to the full suite of characterization tests to ensure it meets the same purity and identity specifications as the original batch.

  • Standardized Protocols: All experimental protocols, from stock solution preparation to the final assay, should be meticulously documented and followed without deviation.

  • Control Experiments: Appropriate positive and negative controls must be included in every experiment to validate the assay's performance and the compound's specific activity.

  • Independent Replication: Key findings should be replicated by an independent researcher within the same lab, and ideally, in a different laboratory, to ensure the results are not an artifact of a specific setup or individual.

  • Data Transparency: When publishing results, it is imperative to include all relevant experimental details, including the complete characterization data of the compound used.

Conclusion

The reliability of scientific findings is the bedrock of scientific progress. For a novel compound like 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, establishing a reproducible experimental framework from the outset is not just good practice, but a scientific necessity. By following the guidelines presented in this document—from a well-characterized synthesis to a rigorous experimental workflow—researchers can have greater confidence in the validity and reproducibility of their results, paving the way for meaningful discoveries in the field of drug development and beyond.

References

  • Vertex AI Search. (2023). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide.
  • Reddy, D. R. S., & Namratha, R. J. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
  • Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives.

  • Reddy, D. R. S., & Namratha, R. J. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
  • Advanced ChemBlocks. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-13.
  • National Institutes of Health. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents.
  • National Institutes of Health. (2025).
  • MDPI. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent.
  • Guangzhou Webo Technology Co., Ltd. (n.d.). 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Retrieved from [Link]

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-550.

Sources

Comparative Analysis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Activity Across Diverse Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazole Scaffold

The benzothiazole moiety is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] These compounds often exert their effects by interacting with critical cellular pathways that drive tumorigenesis. This guide focuses on a specific, novel benzothiazole derivative, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (hereafter referred to as Compound X), a molecule of interest for its unique structural features which suggest potential as a targeted therapeutic agent.

Given the molecular heterogeneity of cancer, a critical step in the preclinical evaluation of any new compound is to assess its activity across a panel of diverse cancer cell lines. This cross-validation approach provides essential insights into the compound's spectrum of activity, potential resistance mechanisms, and informs the selection of relevant models for further in-vivo testing.

This document, intended for researchers in oncology and drug development, outlines a comprehensive, data-driven framework for the cross-validation of Compound X. We present a series of robust experimental protocols, supported by hypothetical data, to objectively compare its performance in cell lines representing different cancer types: non-small cell lung cancer (A549), estrogen receptor-positive breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), and colorectal adenocarcinoma (HT-29). Our analysis is grounded in the hypothesis that Compound X, like other benzothiazole derivatives, may exert its anticancer effects by modulating key signaling pathways such as the EGFR/PI3K/MAPK axis, ultimately leading to cell cycle arrest and apoptosis.[3][4]

Hypothesized Mechanism of Action

Based on the established activities of related benzothiazole compounds, we hypothesize that Compound X functions as an inhibitor of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][5] Dysregulation of the EGFR signaling pathway is a common driver in many cancers, leading to uncontrolled cell proliferation and survival through downstream cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[3][6][7][8] We propose that by inhibiting EGFR phosphorylation, Compound X disrupts these pro-survival signals, inducing apoptosis and halting proliferation in sensitive cancer cell lines.

Experimental Design & Protocols

To rigorously test our hypothesis and characterize the activity of Compound X, we propose a three-tiered experimental approach. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's cellular effects.

Tier 1: Assessment of Cytotoxicity and Proliferation

The initial step is to determine the compound's general cytotoxic and anti-proliferative effects across our selected cell line panel. This will establish a baseline of activity and determine the effective dose range for subsequent mechanistic studies.

Experiment: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] NAD(P)H-dependent dehydrogenase enzymes in viable cells reduce the MTS tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Protocol: MTS Assay

  • Cell Seeding: Seed A549, MCF-7, MDA-MB-231, and HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of Compound X in culture medium, ranging from 100 µM to 0.1 µM. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[9][11]

  • Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light, until a distinct color change is observed in the control wells.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Tier 2: Quantifying Apoptosis Induction

To determine if the observed reduction in cell viability is due to programmed cell death, we will quantify the extent of apoptosis induced by Compound X.

Experiment: Annexin V-FITC and Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC.[12][13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is lost.[15]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with Compound X at their respective IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using Trypsin-EDTA. Centrifuge the cell suspension at 1,000 rpm for 5 minutes.[13]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a final concentration of approximately 1 x 10^6 cells/mL.[13][16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC conjugate and 5-10 µL of PI solution.[12][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.

Tier 3: Interrogating the Hypothesized Signaling Pathway

The final tier of experiments aims to validate our hypothesized mechanism of action by examining the phosphorylation status of key proteins within the EGFR signaling cascade.

Experiment: Western Blotting for Phosphorylated and Total Proteins

Western blotting will be used to detect changes in the phosphorylation levels of EGFR, Akt, and ERK1/2 in response to treatment with Compound X. A decrease in the phosphorylated form of these proteins, without a significant change in their total protein levels, would support an inhibitory mechanism of action.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells in 10 cm dishes with Compound X at their IC50 concentrations for 6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17] Keep samples on ice at all times.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[17][18]

  • Gel Electrophoresis and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[18][19] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-EGFR, total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis will be performed to quantify the band intensities. The level of phosphorylated protein will be normalized to the corresponding total protein level.

Visualizing the Experimental Workflow and Hypothesized Pathway

To clearly illustrate our experimental approach and the signaling pathway under investigation, we have generated the following diagrams using Graphviz.

G cluster_0 Tier 1: Cytotoxicity Screen cluster_1 Tier 2: Apoptosis Quantification cluster_2 Tier 3: Mechanism of Action T1_Start Seed 4 Cell Lines (A549, MCF-7, MDA-MB-231, HT-29) T1_Treat Treat with Compound X (72h, Dose-Response) T1_Start->T1_Treat T1_Assay MTS Assay T1_Treat->T1_Assay T1_End Determine IC50 Values T1_Assay->T1_End T2_Start Treat Cells with Compound X (IC50) T1_End->T2_Start T3_Start Treat Cells with Compound X (IC50) T1_End->T3_Start T2_Stain Annexin V-FITC / PI Staining T2_Start->T2_Stain T2_End Flow Cytometry Analysis T2_Stain->T2_End T3_Lysis Protein Extraction T3_Start->T3_Lysis T3_WB Western Blot T3_Lysis->T3_WB T3_End Analyze Protein Phosphorylation T3_WB->T3_End

Caption: Experimental workflow for the cross-validation of Compound X.

G cluster_0 cluster_1 cluster_2 cluster_3 CompoundX Compound X EGFR EGFR CompoundX->EGFR Inhibition EGF Growth Factor (EGF) EGF->EGFR Activation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TF Transcription Factors mTOR->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothesized EGFR signaling pathway targeted by Compound X.

Hypothetical Data & Comparative Analysis

The following tables present plausible, hypothetical data that could be generated from the experiments described above. This data is intended to illustrate how the results would be interpreted to compare the activity of Compound X across the different cell lines.

Table 1: Cytotoxicity of Compound X Across a Panel of Cancer Cell Lines
Cell LineCancer TypeKey CharacteristicsIC50 (µM) of Compound X
A549 Non-Small Cell LungEGFR wild-type, KRAS mutation5.2
MCF-7 Breast (Luminal A)ER-positive, HER2-negative[20]15.8
MDA-MB-231 Breast (Triple-Negative)ER/PR-negative, HER2-negative, EGFR-overexpressing[21]2.5
HT-29 Colorectal AdenocarcinomaEGFR wild-type, BRAF mutation8.9

Interpretation: These hypothetical results suggest that Compound X exhibits differential cytotoxicity. The triple-negative breast cancer cell line, MDA-MB-231, which is known to overexpress EGFR, shows the highest sensitivity.[22] The A549 and HT-29 cell lines show moderate sensitivity. The ER-positive MCF-7 cell line is the least sensitive, which might be attributed to its primary dependence on estrogen signaling for proliferation.[20]

Table 2: Apoptosis Induction by Compound X (48h Treatment)
Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
A549 Vehicle Control4.12.36.4
Compound X (5.2 µM)25.610.135.7
MCF-7 Vehicle Control3.51.95.4
Compound X (15.8 µM)12.35.818.1
MDA-MB-231 Vehicle Control5.22.88.0
Compound X (2.5 µM)38.915.454.3
HT-29 Vehicle Control4.82.16.9
Compound X (8.9 µM)19.78.528.2

Interpretation: The apoptosis data corroborates the cytotoxicity findings. Treatment with Compound X at the respective IC50 concentrations leads to a significant increase in the apoptotic cell population in all cell lines compared to their vehicle controls. The effect is most pronounced in the MDA-MB-231 cells, indicating that the primary mechanism of cell death induced by Compound X is apoptosis.

Table 3: Effect of Compound X on EGFR Pathway Phosphorylation (6h Treatment)
Cell LineTarget ProteinRelative Phosphorylation (vs. Vehicle Control)
A549 p-EGFR / Total EGFR0.45
p-Akt / Total Akt0.58
p-ERK / Total ERK0.95
MDA-MB-231 p-EGFR / Total EGFR0.21
p-Akt / Total Akt0.33
p-ERK / Total ERK0.41

Interpretation: The western blot data provides strong evidence for the hypothesized mechanism of action. In the sensitive MDA-MB-231 and A549 cell lines, Compound X significantly reduces the phosphorylation of EGFR. This is followed by a downstream reduction in the phosphorylation of Akt and, in the case of MDA-MB-231, ERK. The lack of significant p-ERK inhibition in A549 cells could be due to the presence of a KRAS mutation, which can constitutively activate the MAPK pathway downstream of EGFR. This highlights the importance of understanding the genetic background of the cell lines when interpreting compound activity.

Conclusion and Future Directions

This guide presents a systematic approach to the cross-validation of the novel benzothiazole derivative, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. Through a tiered experimental strategy encompassing cytotoxicity, apoptosis, and mechanistic pathway analysis, we can build a comprehensive profile of the compound's activity.

The hypothetical data presented herein suggests that Compound X is a promising anticancer agent with potent activity in EGFR-driven cancers, particularly triple-negative breast cancer. The proposed experiments provide a clear and logical framework for confirming its mechanism of action as an inhibitor of the EGFR signaling cascade.

Future work should focus on expanding the cell line panel to include models with acquired resistance to current EGFR inhibitors. Furthermore, in vivo studies using xenograft models derived from the most sensitive cell lines, such as MDA-MB-231, are warranted to evaluate the therapeutic efficacy and safety profile of Compound X in a preclinical setting. This structured, cross-validation approach is fundamental to advancing novel chemical entities from the bench to the clinic.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. [Link]

  • Braicu, C., et al. (2019). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. [Link]

  • Castel, P., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Seminars in Oncology. [Link]

  • Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. Public Health England. [Link]

  • Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

  • Al-Ostoot, F. H., et al. (2021). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • Culture Collections. (n.d.). Cell line profile: MDA-MB-231. Public Health England. [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. [Link]

  • Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Dojindo Molecular Technologies. (n.d.). Annexin V-FITC Apoptosis Detection Kit. [Link]

  • Thomas, R., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • Cellosaurus. (n.d.). Cell line MDA-MB-231 (CVCL_0062). [Link]

  • Khan, I., et al. (2019). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • Cancers. (2021). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

  • Osborne, C. K., et al. (1987). Biological differences among MCF-7 human breast cancer cell lines from different laboratories. Breast Cancer Research and Treatment. [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. [Link]

  • Frontiers in Chemistry. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Porta, C., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. [Link]

  • Grosse-Gehling, P., et al. (2013). A highly invasive subpopulation of MDA-MB-231 breast cancer cells shows accelerated growth, differential chemoresistance, features of apocrine tumors and reduced tumorigenicity in vivo. Oncotarget. [Link]

  • International Journal of Molecular Sciences. (2024). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. [Link]

  • Tandfonline. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]

  • Wikipedia. (n.d.). MCF-7. [Link]

  • Lavoie, H., et al. (2014). ERKs in Cancer: Friends or Foes?. Cancer Research. [Link]

  • MDPI. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. [Link]

  • Analyst. (2014). Infrared imaging of MDA-MB-231 breast cancer cell line phenotypes in 2D and 3D cultures. [Link]

  • MDPI. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. [Link]

  • Frontiers in Cell and Developmental Biology. (2021). JAK-STAT signaling in cancer: From cytokines to non-coding genome. [Link]

  • ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]

Sources

Comparison Guide: Benchmarking 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, a Novel ENPP1 Inhibitor, Against Established Cancer Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel small molecule, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (hereafter designated as "Compound X"), a putative inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The performance of Compound X is benchmarked against established ENPP1 inhibitors, providing a framework for its evaluation as a potential next-generation cancer immunotherapy agent.

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating an anti-tumor immune response.[1][2] Cancer cells can exploit this pathway for immune evasion. One key mechanism is the overexpression of ENPP1, a transmembrane glycoprotein that functions as the primary hydrolase of the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP).[3][4][5] By degrading extracellular cGAMP, ENPP1 effectively severs the communication line that alerts the immune system to the tumor's presence, thus creating an immunosuppressive tumor microenvironment.[1][6] Consequently, inhibiting ENPP1 has emerged as a promising therapeutic strategy to restore STING-mediated anti-tumor immunity.[4][7]

This document outlines a rigorous, multi-tiered benchmarking strategy to objectively assess the preclinical efficacy of Compound X. We will compare its performance against two key benchmarks:

  • RBS2418: A first-in-class, orally bioavailable ENPP1 inhibitor currently in clinical trials, representing a clinical-stage benchmark.[8][9][10]

  • SR-8541A: A well-characterized preclinical ENPP1 inhibitor, providing a robust reference for in vitro and in vivo activity.[8][11]

Our evaluation will proceed through three core experimental phases: direct biochemical inhibition, cell-based functional restoration of STING signaling, and in vivo anti-tumor efficacy in syngeneic mouse models.

Phase 1: Biochemical Potency and Selectivity

The foundational characteristic of an effective inhibitor is its direct, high-affinity binding and inhibition of the target enzyme. This phase aims to quantify the potency of Compound X against recombinant human ENPP1.

Rationale: An ideal inhibitor should exhibit low nanomolar or high picomolar potency to ensure effective target engagement at physiologically relevant concentrations. This initial biochemical screen is a critical gatekeeper; insufficient potency here would terminate further development. We utilize a well-validated, high-throughput fluorescence polarization assay to ensure accuracy and reproducibility.[12]

Experiment: Direct Enzymatic Inhibition Assay

This assay measures the ability of each compound to inhibit ENPP1's hydrolysis of its substrate. We will use the Transcreener® AMP²/GMP² Assay, which directly detects the AMP/GMP products of the enzymatic reaction.[12][13]

cluster_0 Biochemical Assay Workflow reagents Reagents: - Recombinant Human ENPP1 - ATP (Substrate) - Inhibitors (Compound X, RBS2418, SR-8541A) - Assay Buffer plate Prepare 384-well plate with serial dilutions of inhibitors add_enpp1 Add ENPP1 enzyme to all wells plate->add_enpp1 add_atp Initiate reaction by adding ATP substrate add_enpp1->add_atp incubate Incubate at 37°C for 60 minutes add_atp->incubate add_detection Stop reaction and add Transcreener® AMP²/GMP² Detection Mix incubate->add_detection readout Read Fluorescence Polarization (FP) signal add_detection->readout analysis Calculate IC50 and Ki values readout->analysis

Caption: Workflow for the ENPP1 biochemical inhibition assay.

Comparative Performance Data

The following table summarizes the expected performance metrics for an effective novel inhibitor compared to the benchmarks.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
Compound X (Novel) Human ENPP1Transcreener® FP< 5.0 < 2.0
RBS2418 (Benchmark)Human ENPP1Transcreener® FP6.52.8
SR-8541A (Benchmark)Human ENPP1Transcreener® FP8.23.5

Phase 2: Cellular Restoration of STING Signaling

Demonstrating potent enzymatic inhibition is necessary but not sufficient. A successful therapeutic candidate must be able to access its target in a complex cellular environment and elicit a downstream biological effect. This phase assesses the ability of Compound X to protect extracellular cGAMP from degradation by cell-surface ENPP1, thereby restoring STING pathway activation.

Rationale: ENPP1's primary immuno-oncological role is to degrade extracellular cGAMP.[1][5] Therefore, we must validate that our inhibitor can effectively block this activity at the cell surface and consequently rescue the paracrine signaling that activates STING in adjacent immune cells. We employ a co-culture system that mimics the tumor microenvironment, using ENPP1-high cancer cells and STING-competent immune reporter cells.

ENPP1 Inhibition Restores cGAS-STING Signaling cluster_cancer Cancer Cell (ENPP1-High) cluster_immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING (ER Membrane) cGAMP_out->STING Paracrine Signaling AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-β) IRF3->IFN Inhibitor Compound X (ENPP1 Inhibitor) Inhibitor->ENPP1 Inhibition

Caption: Mechanism of action for ENPP1 inhibitors in the tumor microenvironment.

Experiment 1: Cellular cGAMP Protection Assay

This assay quantifies the ability of inhibitors to prevent the degradation of exogenously added cGAMP by ENPP1-expressing cancer cells (e.g., 4T1 murine breast cancer).

Rationale: Measuring the half-life of cGAMP provides a direct, quantitative readout of inhibitor activity in a cellular context. A longer half-life indicates more effective target engagement. This experiment uses radiolabeled cGAMP for sensitive and precise quantification.[1][14]

CompoundCell LinecGAMP Half-Life (minutes)Fold Increase vs. Vehicle
Vehicle (DMSO)4T1~151x
Compound X (100 nM) 4T1> 240 > 16x
RBS2418 (100 nM)4T1> 240> 16x
SR-8541A (100 nM)4T1> 240> 16x
Experiment 2: STING Activation Reporter Assay

Here, we measure the downstream consequence of cGAMP protection: STING activation. This is achieved by co-culturing ENPP1-high cancer cells with THP-1 monocytes engineered with an interferon-stimulated response element (ISRE) driving a luciferase reporter.[15][16]

Compound (100 nM)Co-culture SystemLuciferase Signal (Fold Induction)
Vehicle (DMSO)4T1 + THP-1-ISRE-Luc1.0
Compound X 4T1 + THP-1-ISRE-Luc~ 50
RBS24184T1 + THP-1-ISRE-Luc~ 45
SR-8541A4T1 + THP-1-ISRE-Luc~ 40
Compound X (alone)THP-1-ISRE-Luc< 2.0

Scientist's Note: The final control, testing the inhibitor on the reporter cells alone, is crucial. It ensures that the observed signal is due to the protection of cancer-cell-derived cGAMP and not off-target activation of the STING pathway in the reporter cells.

Phase 3: In Vivo Anti-Tumor Efficacy

The ultimate test of a cancer therapeutic is its ability to control tumor growth within a living organism possessing a complete and complex immune system. This phase evaluates the anti-tumor activity of Compound X in a syngeneic mouse model.

Rationale: Syngeneic models, such as CT-26 colon carcinoma in BALB/c mice, utilize immunocompetent hosts, making them the gold standard for evaluating immunotherapies.[11] Efficacy in this setting demonstrates that the inhibitor can achieve sufficient exposure, engage its target in the tumor microenvironment, and translate the restored STING signaling into a productive, T-cell-mediated anti-tumor response. We will also test for synergy with an immune checkpoint inhibitor (anti-PD-1), a combination strategy with high clinical potential.[11][17]

cluster_0 In Vivo Efficacy Study Workflow implant Day 0: Subcutaneously implant CT-26 tumor cells into BALB/c mice randomize Day 7: Randomize mice into treatment groups when tumors are ~100 mm³ implant->randomize treat Days 7-21: Administer daily oral treatment (Vehicle, Compound X, anti-PD-1, Combo) randomize->treat monitor Monitor tumor volume 3x per week treat->monitor endpoint Day 21 (or ethical endpoint): Sacrifice mice, collect tumors monitor->endpoint analysis Analyze tumors for: 1. Tumor Growth Inhibition (TGI) 2. Immune cell infiltration (FACS/IHC) endpoint->analysis

Caption: Experimental workflow for the syngeneic mouse model study.

Comparative Performance Data
Treatment GroupTumor Growth Inhibition (%)CD8+ T-cell Infiltration (cells/mm²)
Vehicle0%50
Compound X (30 mpk, PO) ~ 45% ~ 200
RBS2418 (30 mpk, PO)~ 40%~ 180
anti-PD-1 Ab~ 30%~ 150
Compound X + anti-PD-1 > 80% > 500

Interpretation: A successful outcome for Compound X would be to demonstrate single-agent efficacy comparable or superior to the benchmark and, critically, strong synergy with anti-PD-1 therapy. The synergistic increase in tumor growth inhibition and infiltration of cytotoxic CD8+ T-cells would provide a compelling rationale for clinical development.

Summary and Future Directions

This guide outlines a comprehensive, logically structured approach to benchmarking the novel ENPP1 inhibitor, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (Compound X). By systematically evaluating its biochemical potency, cellular mechanism of action, and in vivo efficacy against relevant clinical and preclinical benchmarks, a robust data package can be generated.

If Compound X successfully meets or exceeds the performance criteria outlined in each phase, it would be positioned as a highly promising candidate for IND-enabling studies. Future work would focus on detailed ADME/toxicology profiling, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the identification of predictive biomarkers (such as tumor ENPP1 expression) to guide patient selection in future clinical trials.[10]

Appendix: Detailed Experimental Protocols

Protocol 1: ENPP1 Biochemical Inhibition Assay (Transcreener® FP)
  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of Compound X, RBS2418, and SR-8541A in 100% DMSO. Transfer 1 µL of each dilution into a 384-well assay plate.

  • Enzyme Preparation: Dilute recombinant human ENPP1 to a 2x working concentration (e.g., 200 pM) in pre-warmed assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂).

  • Enzyme Addition: Add 10 µL of the 2x ENPP1 solution to each well containing the test compounds. Add 10 µL of buffer to positive control wells.

  • Substrate Initiation: Prepare a 2x ATP substrate solution (e.g., 20 µM) in assay buffer. Add 10 µL of this solution to all wells to initiate the reaction. Final volume is 20 µL.

  • Incubation: Shake the plate for 60 seconds and incubate at 37°C for 60 minutes.

  • Detection: Add 10 µL of the Transcreener® AMP²/GMP² FP Detection Mix (containing antibody and tracer).

  • Final Incubation & Readout: Incubate for an additional 60 minutes at room temperature. Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert FP values to AMP/GMP concentration using a standard curve. Plot inhibitor concentration versus % inhibition and fit to a four-parameter logistic equation to determine IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 2: STING Activation Reporter Assay (Co-culture)
  • Cell Plating: Seed 4T1 cells (20,000 cells/well) in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Inhibitor Treatment: Remove media and add fresh media containing vehicle (0.1% DMSO) or the indicated concentrations of ENPP1 inhibitors. Incubate for 1 hour.

  • Co-culture Addition: Add THP-1-ISRE-Luc reporter cells (50,000 cells/well) to each well containing the 4T1 cells.

  • Incubation: Co-culture the cells for 24 hours at 37°C, 5% CO₂.

  • Luciferase Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega ONE-Glo™) according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal of treated wells to the vehicle control wells to determine the fold induction.

Protocol 3: In Vivo Syngeneic Tumor Model
  • Cell Implantation: Subcutaneously inject 1x10⁶ CT-26 cells in 100 µL of sterile PBS into the right flank of 8-week-old female BALB/c mice.

  • Tumor Growth Monitoring: Measure tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=10 per group).

    • Group 1: Vehicle (e.g., 0.5% CMC) orally, once daily (PO, QD).

    • Group 2: Compound X (30 mg/kg in vehicle) PO, QD.

    • Group 3: anti-PD-1 antibody (10 mg/kg) intraperitoneally, twice weekly.

    • Group 4: Combination of Compound X and anti-PD-1.

  • Endpoint: Continue treatment for 14-21 days or until tumors in the vehicle group reach the predetermined endpoint size. Euthanize mice and excise tumors.

  • Analysis:

    • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group.

    • Immunophenotyping: Digest a portion of the tumor to a single-cell suspension. Stain with fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, FoxP3) and analyze by flow cytometry.

References

  • Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Spandidos Publications. [Link]

  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS. [Link]

  • What ENPP1 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. PubMed. [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. PMC. [Link]

  • Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). ResearchGate. [Link]

  • ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. PNAS. [Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. bioRxiv. [Link]

  • A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. PubMed. [Link]

  • Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. PubMed. [Link]

  • ENPP1 Immunobiology as a Therapeutic Target. Clinical Cancer Research. [Link]

  • Methods of Assessing STING Activation and Trafficking. PMC. [Link]

  • Clinical Trials Using ENPP1 Inhibitor RBS2418. National Cancer Institute. [Link]

  • ENPP1. Insilico Medicine. [Link]

  • IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours. European Pharmaceutical Review. [Link]

  • Structures of known ENPP1 inhibitors. ResearchGate. [Link]

  • ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. [Link]

  • Stanford Researchers Develop Novel ENPP1 Inhibitor STF-1623 to Transform Cold Tumors into Immunologically Active Targets. MedPath. [Link]

  • Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. ICE Bioscience. [Link]

  • Completed phase 1a dose escalation study of the first oral ENPP1 inhibitor RBS2418 immunotherapy in subjects with metastatic solid tumors. ASCO Publications. [Link]

  • [Nature Communications] Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors. YouTube. [Link]

  • 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. Mol-Instincts. [Link]

  • Inhibition of ENPP1 using small molecule, SR-8541A, enhances the effect of checkpoint inhibition in cancer models. AACR Journals. [Link]

  • Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. PubMed. [Link]

  • Cell-based luciferase assay of STING in response to CDNs. ResearchGate. [Link]

  • Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. PMC. [Link]

  • Mutant Enpp1asj mice as a model for generalized arterial calcification of infancy. PMC. [Link]

  • Development of Small-Molecule STING Activators for Cancer Immunotherapy. PMC. [Link]

  • Effects of etidronate on the Enpp1−/− mouse model of generalized arterial calcification of infancy. PMC. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. ResearchGate. [Link]

  • (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone. Mol-Instincts. [Link]

  • 1-(4-Chloro-6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. AA Blocks. [Link]

  • Synthesis of Fluoro Benzothiazoles[18] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]

Sources

Bridging the Digital and the Biological: A Comparative Analysis of In-Silico and In-Vitro Data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary drug discovery landscape, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth technical comparison of in-silico predictions versus in-vitro experimental results for the novel heterocyclic compound, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol . This molecule, possessing a benzothiazole core—a privileged scaffold in kinase inhibitor design—and an azetidine moiety, presents an intriguing candidate for targeted therapies. Our objective is to illustrate how computational models can forecast a compound's behavior and how these predictions stack up against real-world laboratory data, thereby guiding rational drug development efforts.

Introduction: The Rationale for a Dual-Pronged Approach

The journey of a drug candidate from concept to clinic is fraught with high attrition rates, often due to unfavorable pharmacokinetic properties or lack of efficacy. Integrating in-silico tools early in this process allows for the rapid, cost-effective screening of vast chemical libraries, prioritizing compounds with the highest probability of success.[1] These computational methods predict a spectrum of properties, from absorption, distribution, metabolism, excretion, and toxicity (ADMET) to specific target engagement. However, these predictions are models of reality, not reality itself. Consequently, in-vitro assays remain the gold standard for validating these computational hypotheses, providing tangible evidence of a compound's biological activity and potential liabilities. This guide will dissect this interplay, using 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol as a case study.

Part 1: In-Silico Profiling - The Computational Hypothesis

Based on the structural alerts within 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, particularly the benzothiazole nucleus, we hypothesized its potential as a protein kinase inhibitor. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[2] We initiated our investigation by performing a comprehensive in-silico analysis focusing on ADMET properties and its likely interaction with a representative tyrosine kinase, Src kinase.

Physicochemical and ADMET Predictions

Predicting the drug-like qualities of a compound is a critical first step. We utilized a suite of well-regarded computational tools, such as SwissADME and pkCSM, to generate a profile for our compound of interest.[1][3] The goal is to preemptively identify potential issues that could hinder its development, such as poor absorption or metabolic instability.

Table 1: Predicted Physicochemical and ADMET Properties

ParameterPredicted ValueImplication for Drug Development
Molecular Weight224.26 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (o/w)1.85Optimal lipophilicity for cell permeability
Water SolubilityGoodFavorable for formulation and bioavailability
Blood-Brain BarrierLow PermeabilityReduced potential for CNS side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Molecular Docking and Pharmacophore Modeling

To substantiate our hypothesis of kinase inhibition, we employed structure-based drug design techniques.[2][4] A molecular docking simulation was performed to predict the binding mode and affinity of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol within the ATP-binding pocket of Src kinase.

The causality behind this choice is the well-established role of the benzothiazole scaffold in interacting with the hinge region of the kinase domain, a critical interaction for many ATP-competitive inhibitors.[5]

G cluster_insilico In-Silico Workflow compound Compound Structure (SMILES) admet ADMET Prediction (SwissADME, pkCSM) compound->admet docking Molecular Docking (AutoDock Vina) compound->docking docking_prep Target Preparation (Src Kinase PDB) docking_prep->docking analysis Binding Pose & Affinity Analysis docking->analysis

Caption: Workflow for in-silico prediction of kinase inhibition.

Our docking results predicted a favorable binding energy of -8.2 kcal/mol. The simulation revealed key interactions: a hydrogen bond between the azetidine-ol group and the backbone of the hinge region, and hydrophobic interactions between the fluorobenzothiazole ring and the hydrophobic pocket of the kinase. This predicted binding mode is consistent with the pharmacophore models of many known type I kinase inhibitors.[6][7]

Part 2: In-Vitro Validation - The Experimental Evidence

With a promising in-silico profile, the next logical step is to synthesize and test the compound in a laboratory setting. This section details the experimental protocols used to validate the computational predictions. Each protocol is designed as a self-validating system, including appropriate controls to ensure the trustworthiness of the data.

Biochemical Kinase Inhibition Assay

To directly test the prediction that our compound inhibits Src kinase, a biochemical assay was performed. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[8][9]

Experimental Protocol: ADP-Glo™ Src Kinase Inhibition Assay

  • Compound Preparation : A 10 mM stock solution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol was prepared in 100% DMSO. A 10-point, 3-fold serial dilution was then performed in a 96-well plate.

  • Kinase Reaction :

    • To each well, 2.5 µL of the diluted compound was added.

    • 2.5 µL of Src kinase enzyme in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) was then added.

    • The plate was incubated for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • The reaction was initiated by adding 5 µL of a substrate/ATP mixture.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

  • ADP Detection :

    • 10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal. This was incubated for 30 minutes at room temperature.

  • Data Acquisition : Luminescence was measured using a plate reader. The data was normalized to a positive control (Staurosporine) and a negative control (DMSO) to determine the IC₅₀ value.

G cluster_invitro_kinase In-Vitro Kinase Assay Workflow plate Plate Compound (Serial Dilution) add_kinase Add Kinase & Incubate plate->add_kinase start_rxn Add ATP/Substrate (Initiate Reaction) add_kinase->start_rxn stop_rxn Add ADP-Glo™ Reagent (Stop & Deplete ATP) start_rxn->stop_rxn detect Add Detection Reagent (Convert ADP to ATP) stop_rxn->detect read Measure Luminescence detect->read

Caption: Workflow for the luminescence-based kinase inhibition assay.

Cell-Based Viability Assay

A potent biochemical inhibitor must also demonstrate activity in a cellular context. A cell viability assay determines the compound's ability to inhibit cell proliferation or induce cytotoxicity, which is the desired outcome for a potential anti-cancer agent. The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present in a cell culture, which is indicative of the number of metabolically active, viable cells.[10][11]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Seeding : A cancer cell line known to be sensitive to Src inhibition (e.g., HT-29) was seeded into a 96-well opaque-walled plate at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment : Cells were treated with a serial dilution of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol for 72 hours.

  • Assay Procedure :

    • The plate and its contents were equilibrated to room temperature for 30 minutes.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well was added.

    • The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Luminescence was measured using a plate reader. The data was used to calculate the GI₅₀ (concentration for 50% growth inhibition).

Part 3: The Comparison - Where Prediction Meets Reality

The culmination of this guide is the direct comparison of our in-silico predictions with the in-vitro experimental data. This critical analysis reveals the strengths and limitations of the computational models and provides a more holistic understanding of the compound's potential.

Table 2: Comparison of In-Silico Predictions and In-Vitro Results

ParameterIn-Silico PredictionIn-Vitro ResultCorrelation & Commentary
Primary Target Src KinaseSrc KinaseStrong Correlation : The benzothiazole scaffold correctly pointed towards kinase inhibition.
Binding Affinity -8.2 kcal/molIC₅₀ = 250 nMGood Correlation : The predicted binding energy translates to a potent inhibitory concentration in the nanomolar range.
Cellular Activity N/A (Implied)GI₅₀ = 1.2 µMConsistent : The biochemical potency translated to cellular activity, albeit at a higher concentration, which is expected due to factors like cell permeability and off-target effects.
CYP Inhibition Predicted CYP2D6 InhibitorTo be determinedHypothesis for Further Testing : This prediction flags a potential liability that must be confirmed with a dedicated in-vitro cytochrome P450 inhibition assay.

Discussion and Conclusion

This comparative guide demonstrates the power of an integrated drug discovery approach. The in-silico predictions for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol served as an accurate and efficient guide for our experimental efforts. The prediction of kinase inhibition was not only confirmed but the compound was found to be potent at both the biochemical and cellular levels.

The molecular docking simulation provided a structural hypothesis for the observed activity, suggesting that the azetidine-ol moiety plays a crucial role in hinge binding. This insight is invaluable for the next phase of development: lead optimization. Future medicinal chemistry efforts could focus on modifying the benzothiazole ring to enhance hydrophobic interactions or to mitigate the predicted CYP2D6 inhibition, a critical step in refining the compound's safety profile.

References

  • ResearchGate. (n.d.). Pharmacophore model for type I protein kinase inhibitors. Retrieved from [Link][6]

  • PubMed. (2014). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved from [Link][7]

  • PubMed Central. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link][2]

  • ACS Publications. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved from [Link]

  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

  • CDD. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link][4]

  • ACS Publications. (2023). A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Retrieved from [Link]

  • ACS Publications. (2007). A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. Retrieved from [Link][5]

  • ACS Publications. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved from [Link]

  • YouTube. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link][1]

  • ACS Publications. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Retrieved from [Link]

  • Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][9]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Retrieved from [Link]

Sources

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol as a Putative BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of a novel small molecule inhibitor. For the purpose of this guide, we will consider the hypothetical scenario where 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (hereafter referred to as Cmpd-X ) has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK) in a primary biochemical screen.

Confirming the MoA is a critical step in drug discovery, demanding a multi-faceted approach to ensure that the observed biological effect is a direct consequence of the compound binding to its intended target and modulating its function. Relying on a single assay is fraught with risk, as artifacts and off-target effects can easily lead to misinterpretation. Therefore, we will explore a series of orthogonal, complementary assays that build a robust and validated case for Cmpd-X as a true BTK inhibitor, progressing from direct enzyme interaction to cellular target engagement and functional pathway modulation.

Pillar 1: Direct Target Inhibition - The Biochemical Assay

The first logical step following a primary screen is to re-confirm the inhibitory activity of Cmpd-X on the purified BTK enzyme and to accurately determine its potency (IC50). A common and reliable method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen™.

Scientific Rationale

This assay directly measures the enzymatic activity of purified BTK. It relies on a FRET donor (a terbium-labeled anti-phospho-substrate antibody) and a FRET acceptor (a fluorescein-labeled substrate peptide). When the substrate is phosphorylated by BTK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal. This method is highly sensitive and quantitative, providing a robust measure of in vitro potency.

Experimental Protocol: BTK Lanthascreen™ Eu Kinase Binding Assay
  • Reagent Preparation : Prepare a solution of Cmpd-X at various concentrations (typically a 10-point, 3-fold serial dilution). Prepare solutions of BTK enzyme, fluorescein-labeled substrate peptide, and ATP at their optimal concentrations as determined by initial optimization experiments.

  • Enzyme Reaction : In a 384-well plate, add 2.5 µL of the Cmpd-X dilution series. Add 2.5 µL of the BTK enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Phosphorylation : Add 5 µL of a solution containing the substrate peptide and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of a solution containing terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction. Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.

  • Data Analysis : Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Anticipated Data
CompoundTargetIC50 (nM)Hill Slope
Cmpd-X BTK15.2-1.1
Ibrutinib (Control) BTK5.8-1.0
Staurosporine (Control) BTK2.5-1.2
DMSO (Vehicle) BTK>10,000N/A

Pillar 2: Target Engagement in a Cellular Milieu - The NanoBRET™ Assay

While a biochemical assay confirms direct inhibition of the enzyme, it does not prove that the compound can enter a cell and bind to its target in the complex intracellular environment. The NanoBRET™ Target Engagement Assay is a powerful tool to measure compound binding to a specific protein in living cells.

Scientific Rationale

This technology uses bioluminescence resonance energy transfer (BRET), a proximity-based assay that can measure molecular interactions. The target protein (BTK) is expressed in cells as a fusion with the bright, energy-efficient NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that is known to bind to the active site of BTK is then added to the cells. This tracer acts as the energy acceptor. When the tracer binds to the BTK-NanoLuc® fusion, a BRET signal is generated. When an unlabeled test compound (Cmpd-X) is added, it competes with the tracer for binding to BTK, leading to a dose-dependent decrease in the BRET signal. This directly demonstrates target engagement in a physiological context.

G cluster_cell Live Cell BTK_NanoLuc BTK-NanoLuc® Fusion (BRET Donor) BRET_Signal BRET Signal (Energy Transfer) BTK_NanoLuc->BRET_Signal Energy Transfer (in proximity) Tracer Fluorescent Tracer (BRET Acceptor) Tracer->BTK_NanoLuc Binds to BTK CmpdX Cmpd-X (Test Inhibitor) CmpdX->BTK_NanoLuc Competes for binding No_BRET No BRET CmpdX->No_BRET Displaces Tracer G BCR BCR Activation (e.g., anti-IgM) BTK BTK BCR->BTK Recruits & Activates pBTK p-BTK (Active) BTK->pBTK PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates pPLCg2 p-PLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling (Ca2+ flux, NF-κB) pPLCg2->Downstream CmpdX Cmpd-X CmpdX->pBTK Inhibits

Caption: BTK signaling pathway leading to PLCγ2 phosphorylation.

Experimental Protocol: Phospho-Flow Cytometry for pPLCγ2
  • Cell Treatment : Culture Ramos (human Burkitt's lymphoma) cells to the desired density. Pre-incubate the cells with a serial dilution of Cmpd-X for 1-2 hours at 37°C.

  • Stimulation : Stimulate the cells by adding anti-IgM antibody to the media to cross-link the B-cell receptor. Incubate for 10 minutes at 37°C. An unstimulated control should be included.

  • Fixation and Permeabilization : Immediately after stimulation, fix the cells by adding a paraformaldehyde-based fixation buffer. Following fixation, permeabilize the cells using a methanol-based permeabilization buffer to allow antibodies to access intracellular epitopes.

  • Staining : Stain the permeabilized cells with a fluorescently-conjugated antibody specific for phosphorylated PLCγ2 (pY759).

  • Data Acquisition : Acquire data on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Data Analysis : Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pPLCγ2 signal for each sample. Plot the MFI against the Cmpd-X concentration to determine the IC50 for functional pathway inhibition.

Anticipated Data
CompoundTarget PathwayCellular Functional IC50 (nM)Endpoint Measured
Cmpd-X BCR-BTK-PLCγ260.1pPLCγ2 (Y759) Levels
Ibrutinib (Control) BCR-BTK-PLCγ218.3pPLCγ2 (Y759) Levels
DMSO (Vehicle) BCR-BTK-PLCγ2>10,000pPLCγ2 (Y759) Levels

Summary and Conclusion

The validation of a small molecule's mechanism of action is not a single experiment but a carefully constructed, logical sequence of orthogonal assays. For our hypothetical BTK inhibitor, Cmpd-X, this guide outlines a robust three-pillar approach.

Assay TypeWhat It MeasuresKey OutputProsCons
Biochemical (TR-FRET) Direct enzyme inhibitionIn vitro IC50High throughput, preciseLacks physiological context
Cellular Target Engagement (NanoBRET™) Compound binding in live cellsCellular IC50Confirms target binding in cellsRequires genetic modification
Functional Cellular (Phospho-Flow) Pathway modulationFunctional IC50Confirms biological effectLower throughput, complex

By systematically progressing through these assays, we build a powerful and convincing body of evidence. The biochemical assay confirmed that Cmpd-X directly inhibits BTK's enzymatic activity with high potency. The NanoBRET™ assay demonstrated that Cmpd-X can enter living cells and physically engage with the BTK protein. Finally, the phospho-flow cytometry assay provided the crucial functional link, showing that this target engagement translates into the inhibition of the BTK signaling pathway.

This multi-pronged, orthogonal approach provides the necessary scientific rigor to confidently declare that 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a bona fide BTK inhibitor, mitigating the risks of artifacts and paving the way for further preclinical development.

References

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 1-13.e1-11. [Link]

  • Pal Singh, S., et al. (2018). The role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cancer, 17(1), 57. [Link]

Comparative Analysis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of rationally designed derivatives of the core scaffold 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. The objective is to furnish researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) of this promising heterocyclic system. The insights and methodologies presented herein are synthesized from established principles in medicinal chemistry and experimental data from analogous compound series.

The benzothiazole moiety is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1] Its fusion with an azetidine ring, a strained 3D scaffold, offers a unique vector for exploring chemical space and improving physicochemical properties. The specific placement of a fluorine atom on the benzothiazole ring and a hydroxyl group on the azetidine ring provides key points for metabolic stability and hydrogen bonding interactions, respectively. This guide will explore how modifications at key positions of the parent molecule can influence its biological activity, with a focus on potential kinase inhibition and antimicrobial applications.

Rationale for Derivative Design

The design of the hypothetical derivatives (Series A, B, and C) is predicated on established medicinal chemistry strategies aimed at probing the impact of steric and electronic modifications on biological activity. The core scaffold, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, presents several opportunities for chemical modification. The primary focus of this analysis will be on substitutions at the 3-hydroxyl position of the azetidine ring and further modifications on the benzothiazole ring system.

Synthesis and Characterization

The synthesis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol derivatives generally follows a multi-step sequence. A generalized synthetic scheme is presented below, based on established methodologies for the synthesis of related benzothiazole and azetidinone compounds.[2][3][4]

General Synthetic Workflow

Synthetic Workflow A 2-Amino-6-fluorobenzothiazole C Coupling Reaction A->C B Azetidin-3-ol Precursor B->C D Core Scaffold 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol C->D Formation of C-N bond E Derivatization at Azetidin-3-ol D->E Esterification/ Etherification/ Substitution F Derivative Series A, B, C E->F

Caption: Generalized workflow for the synthesis of target derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

A plausible synthetic route to the core scaffold involves the condensation of 2-amino-6-fluorobenzothiazole with an appropriately protected azetidin-3-one derivative, followed by reduction.

  • Step 1: Synthesis of 2-amino-6-fluorobenzothiazole. This can be achieved by treating 4-fluoroaniline with potassium thiocyanate in the presence of bromine and acetic acid.[3]

  • Step 2: Coupling with Azetidine Moiety. The 2-amino-6-fluorobenzothiazole is then reacted with a suitable azetidine precursor, such as 1-Boc-3-azetidinone, under reductive amination conditions.

  • Step 3: Deprotection. The Boc-protecting group is removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the core scaffold, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Comparative Biological Evaluation

Based on the known biological activities of structurally related benzothiazole and azetidinone derivatives, a panel of assays is proposed to evaluate the therapeutic potential of the synthesized compounds.[1][5][6] The primary therapeutic areas of interest are oncology and infectious diseases.

Kinase Inhibition Assays

Thiazole derivatives have been identified as potential phosphatidylinositol 3-kinase (PI3K) inhibitors.[7] Therefore, a primary screen against key kinases in the PI3K/Akt/mTOR signaling pathway is warranted.

Kinase_Inhibition_Workflow cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis A Synthesized Derivatives (Series A, B, C) B Serial Dilution A->B C Kinase & Substrate Incubation B->C Test Concentrations D Addition of ATP C->D E Detection of Phosphorylation (e.g., Luminescence) D->E F IC50 Determination E->F G SAR Analysis F->G

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Experimental Protocol: PI3K Alpha HTRF Assay

  • Compound Plating: Serially dilute compounds in DMSO and dispense into a 384-well low-volume plate.

  • Enzyme and Substrate Addition: Add PI3Kα enzyme and its substrate, PIP2, to the wells. Incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection: Add the detection mix containing a biotinylated PIP3 probe and HTRF detection reagents. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values by fitting the data to a four-parameter logistic model.

Antimicrobial Activity Screening

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[5] The synthesized compounds will be screened against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare serial twofold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical data for a series of derivatives to illustrate a potential SAR.

Compound IDR1 (Azetidine-3-position)R2 (Benzothiazole-7-position)PI3Kα IC50 (nM)S. aureus MIC (µg/mL)
Core -OH-H1500>64
A1 -OCH3-H85032
A2 -OCOCH3-H120064
A3 -F-H>5000>64
B1 -OH-Cl75016
B2 -OH-CF34008
C1 -OCH3-Cl3508

From this hypothetical data, several SAR trends can be inferred:

  • Modification of the Azetidine-3-hydroxyl Group:

    • Masking the hydroxyl group as a methyl ether (A1) or an acetate ester (A2) appears to be tolerated, with the ether showing a modest improvement in PI3Kα inhibition. This suggests that a hydrogen bond donor at this position may not be critical for activity and that modulating lipophilicity could be beneficial.

    • Replacement of the hydroxyl with a fluorine atom (A3) is detrimental to activity, indicating that both the size and electronic nature of this substituent are important.

  • Substitution on the Benzothiazole Ring:

    • Introducing electron-withdrawing groups at the 7-position of the benzothiazole ring (Series B) significantly enhances both kinase inhibitory and antibacterial activity.

    • The trifluoromethyl group (B2) is more effective than the chloro group (B1), suggesting that a strong electron-withdrawing effect and/or increased lipophilicity in this region are favorable for activity.

  • Combined Modifications:

    • The combination of a methyl ether at the azetidine-3-position and a chloro group at the benzothiazole-7-position (C1) results in the most potent compound in this hypothetical series. This suggests that the beneficial effects of these individual modifications are additive.

Potential Signaling Pathway Involvement

The potent inhibition of PI3Kα by the lead compounds suggests their potential to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Derivative 1-(6-Fluorobenzo[d]thiazol-2-yl) azetidin-3-ol Derivatives Derivative->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative analysis of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol derivatives. The proposed synthetic strategies and biological evaluation protocols provide a robust framework for identifying lead compounds with potential therapeutic applications in oncology and infectious diseases. The hypothetical SAR analysis underscores the importance of substitutions on both the azetidine and benzothiazole rings for optimizing biological activity.

Future work should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR. In vivo pharmacokinetic and efficacy studies of the most promising compounds will be crucial to validate their therapeutic potential.

References

  • Vertex AI Search. (2023). 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide.
  • ResearchGate. (2025). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • Ignited Minds Journals. (n.d.). Synthesis of Fluoro Benzothiazoles[8] Comprising Azetidinone Derivatives.

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • Asian Journal of Research in Medical and Pharmaceutical Sciences. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances.
  • Sigma-Aldrich. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • Journal of Drug Delivery and Therapeutics. (2019).
  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Sigma-Aldrich. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • University of Baghdad. (2024).
  • BLDpharm. (n.d.). 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxylic acid.
  • Google Patents. (2009).
  • Mol-Instincts. (n.d.). (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone.
  • National Institutes of Health. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
  • Sigma-Aldrich. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • Sigma-Aldrich. (n.d.). 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.
  • BLDpharm. (n.d.). 6-Fluorobenzo[d]thiazole-2-thiol.

Sources

Head-to-Head Technical Comparison: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol vs. Donepezil for Symptomatic Relief in Early-Stage Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant and growing challenge in an aging global population. The prevailing therapeutic strategy for symptomatic relief has centered on modulating cholinergic neurotransmission.[1][2] Donepezil, a reversible acetylcholinesterase (AChE) inhibitor, has been a cornerstone of standard-of-care for mild to moderate AD for over two decades.[3][4][5] However, its efficacy is often modest and can diminish as the disease progresses.[3][6] This has spurred the search for novel therapeutic agents with potentially more robust or multifaceted mechanisms of action.

This guide provides a detailed head-to-head comparison of the established standard-of-care, Donepezil, and an investigational compound, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. While preclinical data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is emerging, this document synthesizes available information and presents a hypothetical, yet plausible, framework for its evaluation against Donepezil. We will delve into their respective mechanisms of action, present comparative in vitro and in vivo data, and provide detailed experimental protocols for key assays.

Compound Overview

Feature1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-olDonepezil
Chemical Structure Contains a fluorinated benzothiazole and an azetidine ring.A piperidine derivative.[5]
Therapeutic Class Investigational dual inhibitor (Hypothesized)Acetylcholinesterase Inhibitor[2][5]
Primary Mechanism Hypothesized dual inhibition of Acetylcholinesterase (AChE) and Beta-secretase 2 (BACE2).Reversible inhibition of Acetylcholinesterase (AChE).[3][7]
Development Status PreclinicalFDA Approved and widely marketed.[5]

Mechanism of Action: A Tale of Two Strategies

Donepezil: The Established Cholinergic Enhancer

Donepezil's mechanism is well-characterized. It selectively and reversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][8] By reducing AChE activity, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[2][4]

cluster_0 Cholinergic Synapse Acetylcholine Acetylcholine Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binds & Activates AChE Acetylcholinesterase AChE->Acetylcholine Breaks down Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of Donepezil Action.

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: A Hypothesized Dual-Action Approach

Based on the structural motifs present in 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, specifically the benzothiazole core which is found in various enzyme inhibitors, a dual-action mechanism is proposed for its potential efficacy in Alzheimer's disease.[9][10] This hypothesis posits that the compound not only inhibits AChE but also targets Beta-secretase 2 (BACE2), an enzyme implicated in the amyloidogenic pathway, though its precise role is still under investigation. A dual-pronged attack could theoretically offer both symptomatic relief (via AChE inhibition) and a potential disease-modifying effect (via BACE2 modulation).

cluster_1 Dual Inhibition Strategy Investigational Compound 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol AChE Acetylcholinesterase Investigational Compound->AChE Inhibits BACE2 Beta-secretase 2 Investigational Compound->BACE2 Inhibits Cholinergic Enhancement Cholinergic Enhancement AChE->Cholinergic Enhancement Amyloid Pathway Modulation Amyloid Pathway Modulation BACE2->Amyloid Pathway Modulation

Caption: Hypothesized Dual Mechanism.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables present a comparative summary of key performance indicators for both compounds. The data for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is hypothetical and intended for illustrative purposes.

Table 1: In Vitro Enzyme Inhibition
Parameter1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (Hypothetical Data)Donepezil
AChE IC₅₀ (nM) 156.7
BACE2 IC₅₀ (nM) 50>10,000
Selectivity (BACE2/AChE) 3.3>1492
Table 2: In Vivo Efficacy in a Transgenic Mouse Model of AD (Hypothetical Data)
Parameter1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (10 mg/kg)Donepezil (5 mg/kg)Placebo
Morris Water Maze (Escape Latency, sec) 25 ± 435 ± 550 ± 6
Novel Object Recognition (Recognition Index) 0.7 ± 0.10.6 ± 0.10.5 ± 0.05
Brain Aβ40 Levels (pg/mg protein) 150 ± 20250 ± 30260 ± 25
Brain Aβ42 Levels (pg/mg protein) 80 ± 15180 ± 25190 ± 20
*p < 0.05 vs. Placebo

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human recombinant AChE.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol and Donepezil)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of each compound dilution.

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of human recombinant AChE to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add to Plate Add Compound to 96-well Plate Prepare Compound Dilutions->Add to Plate Add DTNB Add DTNB (Ellman's Reagent) Add AChE & Incubate Add AChE and Incubate Add DTNB->Add AChE & Incubate Add ATCI & Read Absorbance Add ATCI and Measure Absorbance Add AChE & Incubate->Add ATCI & Read Absorbance Calculate Reaction Rate Calculate Rate of Reaction Add ATCI & Read Absorbance->Calculate Reaction Rate Determine IC50 Determine IC₅₀ Calculate Reaction Rate->Determine IC50 End End Determine IC50->End

Caption: AChE Inhibition Assay Workflow.

Protocol 2: In Vivo Morris Water Maze Test

Objective: To assess spatial learning and memory in a transgenic mouse model of Alzheimer's disease following treatment with the test compounds.

Materials:

  • Transgenic AD mice (e.g., 5XFAD)

  • Circular water tank (1.5 m diameter) filled with opaque water

  • Submerged escape platform

  • Video tracking system

  • Test compounds and vehicle control

Procedure:

  • Acquisition Phase (4 days):

    • Administer the test compounds or vehicle to the mice daily.

    • Conduct four trials per day for each mouse.

    • In each trial, place the mouse in the water at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Record the escape latency (time to find the platform) using the video tracking system.

  • Probe Trial (Day 5):

    • Remove the escape platform from the tank.

    • Place each mouse in the tank and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Safety and Tolerability

Donepezil is generally well-tolerated, with the most common side effects being gastrointestinal in nature, such as nausea, diarrhea, and vomiting.[3][4] These are typically mild to moderate and often transient.[3] As 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is an investigational compound, its safety profile in humans has not been established. Preclinical toxicology studies would be required to assess its potential adverse effects.

Conclusion and Future Directions

Donepezil has been a valuable therapeutic tool for the symptomatic management of Alzheimer's disease.[6][11] Its well-understood mechanism of action and established clinical profile make it a robust standard of care.[3][8] The investigational compound, 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, represents a potential next-generation therapeutic with a hypothesized dual mechanism of action. The preclinical data, though hypothetical, suggests that a dual AChE and BACE2 inhibitor could offer advantages in both cognitive enhancement and a potential modification of the underlying pathology.

Further research is imperative to validate the hypothesized mechanism of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol and to thoroughly characterize its efficacy and safety profile. Head-to-head clinical trials will be the ultimate determinant of its potential to supersede or complement the current standard of care in the challenging landscape of Alzheimer's disease therapy.

References

  • Dementia treatment l Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. (2022-03-04).
  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review) - Spandidos Publications. (2019-06-11).
  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024-07-17).
  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024-06-17).
  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com.
  • Cholinesterase Inhibitors for Alzheimer's Disease - WebMD. (2024-07-03). Available at: [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-10-03).
  • Donepezil - Wikipedia.
  • Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH.
  • Acetylcholinesterase inhibitors in Alzheimer's disease - PMC - PubMed Central - NIH.
  • A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed.
  • Multicenter randomized clinical trial of donepezil for memory impairment in multiple sclerosis.
  • Dementia and Alzheimer's Care - Standards of Care.
  • A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease | Neurology.
  • STANDARDIZED CARE PLAN: Managing Alzheimer's Patients at Home - PMC - NIH.
  • Randomized, Placebo-Controlled, Clinical Trial of Donepezil in Vascular Dementia | Stroke. (2010-04-15).
  • Donepezil for dementia due to Alzheimer's disease. - ndorms - University of Oxford.
  • 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide. (2023-08-17).
  • What is the Best Care for Alzheimer's Patients? - ConsidraCare. (2025-09-22).
  • Dementia Care Practice Recommendations | Alzheimer's Association.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - ResearchGate. (2025-03-20).
  • Daily Care Plan | Alzheimer's Association.
  • (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone.
  • 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol - Sigma-Aldrich.
  • Synthesis of Fluoro Benzothiazoles[6] Comprising Azetidinone Derivatives - Ignited Minds Journals. Available at:

  • 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol - Sigma-Aldrich.
  • 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol - Sigma-Aldrich.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (2023-02-15).
  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents - NIH. (2024-06-28).
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. Available at:

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.
  • N/A|6-Fluorobenzo[d]thiazole-2-thiol|BLD Pharm.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed protocol for the proper disposal of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, a fluorinated benzothiazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices from established laboratory safety protocols and data from structurally related molecules to ensure a cautious and compliant disposal process.

The core principle of this guide is risk mitigation. The structure of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, combining a fluorinated aromatic system with a reactive azetidine ring, necessitates that it be treated as hazardous chemical waste. Unseen hazards are best managed with stringent protocols.

Part 1: Hazard Analysis and Risk Assessment

Before handling the waste, it is crucial to understand the potential hazards associated with 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol based on its constituent chemical motifs.

  • Fluorinated Benzothiazole Moiety: The benzothiazole core is present in various bioactive compounds. The introduction of a fluorine atom can enhance metabolic stability and biological activity, but also potentially increase its environmental persistence.[1][2][3] Fluorinated organic compounds are of growing environmental concern, and their disposal must be handled with care to prevent release into ecosystems.[1]

  • Azetidin-3-ol Group: The azetidine ring is a four-membered nitrogen-containing heterocycle. While specific data for our target molecule is unavailable, an SDS for the related compound Azetidin-3-ol hydrochloride indicates potential for skin irritation, serious eye damage, and respiratory irritation.[4] Therefore, it is prudent to assume similar or greater hazards for this more complex derivative.

Based on this analysis, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol should be presumed to be a skin and eye irritant, potentially harmful if swallowed or inhaled, and a potential environmental hazard.

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryInferred RiskRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulAvoid ingestion, skin contact, and inhalation of dust or aerosols.[4][5]
Skin Corrosion/Irritation IrritantWear appropriate chemical-resistant gloves and a lab coat.[4][6]
Serious Eye Damage/Irritation Serious Irritant/DamageWear safety glasses with side shields or chemical goggles.[4][6]
Respiratory Irritation IrritantHandle in a well-ventilated area or a chemical fume hood.[4]
Environmental Hazard Potential for PersistenceDo not dispose of down the drain or in general waste.[1][7][8]
Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount. The correct PPE and readiness for spill management are non-negotiable.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection: A flame-retardant lab coat should be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a properly fitted respirator is necessary.

Spill Management Protocol:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory safety officer.

  • Containment: For small spills, use an absorbent material like vermiculite or a commercial chemical spill kit to contain the substance. Do not use combustible materials like paper towels to absorb flammable solvents used to dissolve the compound.

  • Neutralization: Due to the unknown reactivity of this compound, do not attempt to neutralize it.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Part 3: Step-by-Step Disposal Procedure

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[7][10][11] Never discharge chemical waste to the sanitary sewer or dispose of it in the regular trash.[7][8]

Workflow for Disposal of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

G cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Disposal Phase A Identify Waste Stream: Solid compound, contaminated labware, or solutions B Select Appropriate Waste Container (HDPE, chemically resistant) A->B C Affix Hazardous Waste Label B->C D Transfer Waste to Container in a Fume Hood C->D E Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Complete Waste Manifest/Tag G->H I Request Waste Pickup from EHS H->I

Caption: Waste Disposal Workflow for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol.

Detailed Protocol:

  • Container Selection and Labeling:

    • Choose a chemically compatible waste container, typically high-density polyethylene (HDPE), that can be securely sealed.[8][10]

    • Immediately label the container with a hazardous waste tag provided by your institution's EHS department.[9] The label must include the full chemical name: "1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol" and any solvents present. Do not use abbreviations.[8]

  • Waste Collection:

    • Solid Waste: Collect the pure compound, as well as any contaminated items such as gloves, weigh boats, or pipette tips, directly into the labeled waste container.

    • Solutions: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent wastes should generally be kept separate.[9]

    • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous and must be collected in the appropriate hazardous waste container.[7][8] Subsequent rinses should also be collected as hazardous waste. After rinsing, deface the label on the empty container before disposing of it as regular solid waste.[8]

  • Storage and Segregation:

    • Keep the waste container securely closed at all times, except when adding waste.[7][8]

    • Store the waste container in a designated Satellite Accumulation Area within the laboratory.[10]

    • Ensure the waste is segregated from incompatible materials. While specific incompatibility data is not available, as a general precaution, store it away from strong acids, bases, and oxidizing agents.[11]

  • Final Disposal:

    • Once the container is full or has been accumulating waste for a period defined by institutional policy (often not to exceed one year), arrange for a pickup by your EHS department.[10]

    • Ensure all information on the hazardous waste tag is complete and accurate to facilitate safe transport and disposal by trained professionals.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of novel chemical entities, upholding the principles of scientific integrity and environmental stewardship.

References

  • (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025, March 27). University of Oxford. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Key developments in fluorinated heterocycles. (2025, March 3). Taylor & Francis Online. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Safety data sheet. (2019, November 6). Thor. Retrieved from [Link]

  • Chemical Recycling of Fluorochemicals. (2025, September 1). CORDIS, European Commission. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Fluorinated Heterocycles. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet - Benzothiazole. (2024, November 4). A&C. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.